For Researchers, Scientists, and Drug Development Professionals Introduction Cyclooctadecane is a large, saturated cyclic hydrocarbon with the chemical formula C₁₈H₃₆. As a macrocyclic alkane, its structure consists of a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctadecane is a large, saturated cyclic hydrocarbon with the chemical formula C₁₈H₃₆. As a macrocyclic alkane, its structure consists of an 18-membered ring of carbon atoms, each bonded to two hydrogen atoms. While it is a simple hydrocarbon, the study of such large ring systems is crucial for understanding conformational analysis, and they can serve as precursors or model compounds in various areas of chemical research. This technical guide provides a summary of the key chemical data for cyclooctadecane, a plausible experimental protocol for its synthesis based on established methods for large-ring cycloalkanes, and an overview of its known biological context.
Core Data Presentation
The fundamental physicochemical properties of cyclooctadecane are summarized in the table below.
Solvent: Xylene or Toluene (high-boiling and aprotic)
Atmosphere: Inert (e.g., Argon or Nitrogen)
Procedure Outline:
A solution of dimethyl octadecanedioate in dry xylene is prepared in a reaction vessel equipped with a high-speed stirrer and a reflux condenser.
A dispersion of sodium metal in xylene is added to the reaction vessel.
The mixture is heated to reflux with vigorous stirring to facilitate the condensation on the surface of the sodium.
The reaction is allowed to proceed for several hours.
After cooling, the reaction mixture is quenched by the careful addition of a proton source (e.g., aqueous acid) to neutralize the enediolate intermediate and any unreacted sodium.
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
The resulting crude 2-hydroxycyclooctadecanone can be purified by distillation or chromatography.
Step 2: Reduction of Cyclooctadecanone to Cyclooctadecane via Wolff-Kishner Reduction
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to alkanes under basic conditions.[5][6][7]
Solvent: A high-boiling solvent such as diethylene glycol or triethylene glycol
Procedure Outline:
2-Hydroxycyclooctadecanone, hydrazine hydrate, and potassium hydroxide are added to diethylene glycol in a flask fitted with a reflux condenser.
The mixture is heated to a temperature that allows for the formation of the hydrazone intermediate, with the removal of water.
The temperature is then raised to around 200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
The reaction is refluxed until the evolution of nitrogen ceases.
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ether or hexane).
The organic extracts are combined, washed, dried, and the solvent is evaporated.
The final product, cyclooctadecane, can be purified by recrystallization or distillation.
Mandatory Visualization
Caption: Plausible synthetic workflow for cyclooctadecane.
Biological Activity and Signaling Pathways
There is currently a lack of significant published data on the specific biological activities of cyclooctadecane. While it has been identified as a constituent in the plant Acorus calamus, the pharmacological effects of this plant are generally attributed to other compounds, such as asarones.[1] No specific toxicological or pharmacological studies focused on cyclooctadecane were identified in the reviewed literature. Consequently, there are no known signaling pathways involving this molecule to be diagrammed.
Conclusion
Cyclooctadecane is a well-characterized macrocyclic alkane in terms of its fundamental chemical properties. While specific, detailed experimental protocols for its synthesis are not prominently featured in readily accessible literature, established methodologies for the synthesis of large-ring cycloalkanes, such as acyloin condensation followed by Wolff-Kishner reduction, provide a clear and plausible pathway for its preparation. The biological activity of cyclooctadecane remains largely unexplored, presenting a potential area for future research. For professionals in drug development and chemical research, cyclooctadecane currently serves more as a structural model or a synthetic target rather than a compound with known biological function.
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctadecane
For Researchers, Scientists, and Drug Development Professionals Introduction Cyclooctadecane (C₁₈H₃₆) is a large, non-polar, saturated cyclic hydrocarbon belonging to the cycloalkane family. As a molecule with a signific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctadecane (C₁₈H₃₆) is a large, non-polar, saturated cyclic hydrocarbon belonging to the cycloalkane family. As a molecule with a significant ring structure, its physical and chemical properties are of interest in various fields, including materials science and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of cyclooctadecane, including its spectral data, and outlines relevant experimental protocols. Due to the limited availability of extensive experimental data for this specific large cycloalkane, this guide incorporates predicted values from established computational methods and draws comparisons with other well-studied cycloalkanes.
Physical Properties
Cyclooctadecane is a waxy solid at room temperature, a characteristic shared by many large cycloalkanes. Its physical properties are primarily dictated by its large, flexible ring structure and the absence of polar functional groups. The following tables summarize the key physical properties of cyclooctadecane.
Table 1: General and Structural Properties of Cyclooctadecane
Soluble in non-polar organic solvents (e.g., hexane, toluene). Insoluble in polar solvents (e.g., water).
Based on the principle of "like dissolves like".
N/A
Chemical Properties and Reactivity
As a saturated cycloalkane, cyclooctadecane is a relatively inert molecule. Its chemistry is characterized by the stability of its C-C and C-H single bonds.
Combustion: Like all hydrocarbons, cyclooctadecane undergoes combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: Under UV light, cyclooctadecane can undergo free-radical substitution with halogens (e.g., chlorine, bromine) to form halogenated derivatives.
Pyrolysis: At high temperatures, the C-C and C-H bonds can break, leading to a complex mixture of smaller hydrocarbon fragments.
Ring Strain: Due to its large and flexible 18-membered ring, cyclooctadecane has minimal ring strain, contributing to its stability, similar to cyclohexane.[6]
Spectroscopic Data
Detailed experimental spectra for cyclooctadecane are not widely available. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
A ¹H NMR spectrum of cyclooctadecane is expected to show a single, broad signal in the alkane region, typically around 1.2-1.6 ppm . Due to the conformational flexibility of the large ring, the chemical environments of all methylene (B1212753) (CH₂) protons are very similar, leading to a single, unresolved peak.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of cyclooctadecane would be characteristic of a simple alkane, displaying the following key absorption bands:
C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ .
CH₂ bending (scissoring): A medium absorption around 1450-1470 cm⁻¹ .
C-C stretching: Weak absorptions in the fingerprint region.
The absence of significant peaks outside of these regions would confirm the lack of functional groups.
Experimental Protocols
Synthesis of Cyclooctadecane
A common and effective method for the synthesis of large-ring cycloalkanes is the Acyloin condensation of a long-chain dicarboxylic acid ester, followed by a Wolff-Kishner reduction of the resulting acyloin.[7][8][9][10]
Step 1: Acyloin Condensation of Diethyl Octadecanedioate
Reaction: Diethyl octadecanedioate is reductively coupled using metallic sodium in an inert, high-boiling solvent like xylene to form the cyclic acyloin (2-hydroxycyclooctadecanone).
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
Add dry xylene and finely dispersed sodium metal to the flask.
Heat the mixture to reflux with vigorous stirring to maintain a fine suspension of sodium.
A solution of diethyl octadecanedioate in dry xylene is added dropwise to the refluxing mixture over several hours. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.[8]
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
The reaction is cooled and the excess sodium is quenched by the careful addition of methanol, followed by water.
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude acyloin.
Step 2: Wolff-Kishner Reduction of 2-Hydroxycyclooctadecanone
Reaction: The acyloin is heated with hydrazine (B178648)hydrate (B1144303) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., diethylene glycol) to reduce the ketone and hydroxyl groups to a methylene group, yielding cyclooctadecane.[9][10][11][12][13]
Procedure:
The crude acyloin, potassium hydroxide, and hydrazine hydrate are added to diethylene glycol in a round-bottom flask fitted with a reflux condenser.
The mixture is heated to a temperature that allows for the formation of the hydrazone and the removal of water.
The temperature is then increased to around 200-220 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, leading to the formation of cyclooctadecane.
After cooling, the reaction mixture is diluted with water and extracted with a non-polar solvent like hexane.
The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
Purification of Cyclooctadecane
The crude cyclooctadecane can be purified by recrystallization.
Procedure:
Dissolve the crude solid in a minimum amount of a hot, suitable solvent (e.g., ethanol (B145695) or acetone).
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of cyclooctadecane.
Caption: Logical relationship of factors affecting cyclooctadecane solubility.
Applications and Future Directions
Currently, there is limited information on the specific applications of cyclooctadecane in drug development or its defined biological activities. Its natural occurrence has been reported in Acorus calamus, a plant with a history of use in traditional medicine, but the specific contribution of cyclooctadecane to the plant's bioactivity is not well-defined.[1]
The primary interest in large cycloalkanes like cyclooctadecane lies in their potential as hydrophobic scaffolds in supramolecular chemistry and materials science. For drug development professionals, its inert and well-defined three-dimensional structure could be explored for the design of novel molecular frameworks. Further research is required to elucidate any potential biological activity and to explore its utility as a building block in the synthesis of more complex, biologically active molecules.
An In-depth Technical Guide to the Physicochemical Properties of Cyclooctadecane
This guide provides a comprehensive overview of the melting and boiling points of cyclooctadecane, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed expe...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the melting and boiling points of cyclooctadecane, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies for determining these properties, and a visualization of the experimental workflow.
Physical and Chemical Properties of Cyclooctadecane
Cyclooctadecane is a cycloalkane with the chemical formula C18H36.[1] Its molecular weight is approximately 252.48 g/mol .[2][3] As a large, nonpolar molecule, its physical properties, such as melting and boiling points, are of significant interest in various chemical and pharmaceutical applications.
Quantitative Data: Melting and Boiling Points
The melting and boiling points of cyclooctadecane are summarized in the table below. It is important to note that for pure crystalline compounds, the melting point is typically sharp, while mixtures or impure substances will melt over a wider range and at a lower temperature.[4][5]
Property
Value (Celsius)
Value (Kelvin)
Melting Point
73.15 °C
346.3 K
Boiling Point
358.85 °C
632.0 K
Experimental Protocols for Determination of Melting and Boiling Points
The following sections detail the standard experimental procedures for determining the melting and boiling points of organic compounds like cyclooctadecane.
Melting Point Determination
A common and effective method for determining the melting point of a solid organic compound is through the use of a melting point apparatus, such as a Mel-Temp or Thiele tube.[4][5]
Procedure using a Mel-Temp Apparatus:
Sample Preparation: A small amount of the crystalline cyclooctadecane is finely powdered. The open end of a capillary tube is pressed into the powder.[6] The tube is then tapped gently to pack the sample into the closed end, aiming for a sample height of 2-3 mm.[5]
Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus.[4]
Heating and Observation: The sample is heated rapidly at first to get an approximate melting temperature. The process is then repeated with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[5]
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4] For a pure substance, this range should be narrow (0.5-1°C).[5]
Boiling Point Determination
The boiling point of a liquid can be determined using a capillary method.[7] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][7]
Procedure using the Capillary Method:
Sample Preparation: A small amount of liquid cyclooctadecane is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., an oil bath).
Heating and Observation: As the liquid is heated, the air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a steady stream of bubbles emerges from the capillary.
Data Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[7]
Visualizations
Experimental Workflow for Melting Point Determination
The following diagram illustrates the logical steps involved in determining the melting point of a solid compound using a standard laboratory apparatus.
Caption: Workflow for Melting Point Determination.
Cyclooctadecane Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the solubility characteristics of cyclooctadecane in various organic solvents. D...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of cyclooctadecane in various organic solvents. Due to the limited availability of direct quantitative experimental data for cyclooctadecane, this document leverages established principles of alkane and cycloalkane chemistry to provide a predictive assessment of its solubility.[1][2][3][4][5][6][7][8] This guide is intended to assist researchers, scientists, and drug development professionals in solvent selection for synthesis, purification, and formulation involving cyclooctadecane. Detailed, generalized experimental protocols for solubility determination are also provided to enable empirical verification.
Introduction to Cyclooctadecane
Cyclooctadecane (C₁₈H₃₆) is a large, non-polar, saturated cyclic hydrocarbon, also known as a cycloalkane.[9][10][11][12] Its structure consists of an eighteen-carbon ring with all carbon-carbon bonds being single bonds.[9][10][11][12] As a waxy solid at room temperature, understanding its solubility is crucial for a variety of applications, including as a phase-change material, in the formulation of specialty lubricants, and as a non-polar component in drug delivery systems.[13][14] The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, processability, and compatibility with other substances.
This guide addresses the current gap in readily available, comprehensive solubility data for cyclooctadecane by providing a qualitative and predictive framework based on the well-understood behavior of similar long-chain and cyclic alkanes.
Physicochemical Properties of Cyclooctadecane
The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of cyclooctadecane are summarized in the table below.
The solubility of cyclooctadecane is primarily governed by the principle of "like dissolves like."[18] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
Cyclooctadecane's Intermolecular Forces: As a large, non-polar molecule, the primary intermolecular forces at play for cyclooctadecane are weak van der Waals forces (specifically, London dispersion forces).[2][4][5][7] It lacks the ability to form hydrogen bonds or engage in strong dipole-dipole interactions.
Solvent Polarity and Solubility:
Non-polar Solvents: Cyclooctadecane is expected to be readily soluble in non-polar organic solvents.[2][3][4][5][6][7] In such cases, the van der Waals forces between cyclooctadecane molecules are disrupted and replaced by similar van der Waals forces with the solvent molecules. This energetic exchange is relatively balanced, leading to a lack of a significant barrier to dissolution.[2][4][5][7]
Polar Solvents: Conversely, cyclooctadecane is expected to have very low solubility in polar solvents, particularly water.[2][4][7][8][14] Polar solvents, like water, have strong intermolecular forces, such as hydrogen bonding.[4][7] A significant amount of energy is required to break these bonds to create a cavity for the large, non-polar cyclooctadecane molecule. The weak van der Waals forces formed between cyclooctadecane and the polar solvent molecules do not release enough energy to compensate for the disruption of the solvent's strong intermolecular interactions, making dissolution energetically unfavorable.[2][4][7]
Predicted Solubility Profile of Cyclooctadecane
Based on the principles outlined above, the following table provides a qualitative prediction of cyclooctadecane's solubility in various classes of organic solvents. It is important to note that these are predictions and experimental verification is recommended for specific applications.
Solvent Class
Examples
Predicted Solubility
Rationale
Non-polar Aliphatic Hydrocarbons
Hexane, Heptane, Cyclohexane
High
"Like dissolves like"; weak van der Waals forces dominate in both solute and solvent.[2][4][5][7]
Non-polar Aromatic Hydrocarbons
Toluene, Benzene, Xylenes
High
Similar non-polar nature and reliance on van der Waals forces.[2][4][5][7]
Chlorinated Solvents
Dichloromethane, Chloroform, Carbon Tetrachloride
High to Medium
Generally non-polar to weakly polar, capable of dissolving large hydrocarbons.
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Medium
Ethers have some polarity but the hydrocarbon portion allows for dissolution of non-polar compounds.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Low
More polar than ethers, leading to less favorable interactions with the non-polar solute.
Esters
Ethyl acetate
Low
Similar polarity to ketones.
Alcohols
Methanol, Ethanol, Isopropanol
Very Low / Insoluble
Highly polar solvents with strong hydrogen bonding networks that resist disruption by non-polar solutes.
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, experimental determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid.[19]
Modified Shake-Flask Method for Cyclooctadecane
This protocol outlines a general procedure for determining the solubility of cyclooctadecane in an organic solvent.
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph with Evaporative Light Scattering Detector (HPLC-ELSD), or Gravimetric analysis).
Procedure:
Preparation of Saturated Solution:
a. Add an excess amount of solid cyclooctadecane to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
b. Accurately pipette a known volume of the organic solvent into the vial.
c. Securely cap the vial.
Equilibration:
a. Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
b. Agitate the mixture for a sufficient time to reach equilibrium. For a waxy solid like cyclooctadecane, this may take 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time to reach equilibrium.
Phase Separation:
a. After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.
b. Carefully draw a sample from the clear supernatant using a syringe.
c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step should be performed quickly to minimize temperature fluctuations.
Analysis:
a. Gravimetric Analysis (for non-volatile solvents):
i. Accurately weigh a clean, empty container.
ii. Pipette a known volume of the filtered saturated solution into the container.
iii. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of cyclooctadecane.
iv. Once all the solvent has evaporated, reweigh the container with the cyclooctadecane residue.
v. Calculate the solubility in g/L or other appropriate units.
b. Chromatographic Analysis (e.g., GC-FID):
i. Prepare a series of standard solutions of cyclooctadecane in the same solvent at known concentrations.
ii. Generate a calibration curve by analyzing the standard solutions.
iii. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
iv. Analyze the diluted sample and determine the concentration of cyclooctadecane from the calibration curve.
v. Calculate the original solubility, accounting for the dilution factor.
5.2. Considerations for Accurate Measurement
Purity of Materials: The purity of both cyclooctadecane and the solvent is critical for accurate solubility measurements.
Temperature Control: Solubility is highly dependent on temperature, so precise temperature control throughout the experiment is essential.
Equilibrium Confirmation: Ensure that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
Solid Phase Characterization: After the experiment, it is good practice to analyze the remaining solid to ensure no phase changes or solvate formation has occurred.
Visualization of Solubility Assessment Workflow
The following diagram illustrates a logical workflow for the assessment of cyclooctadecane's solubility in a selected organic solvent.
Caption: Workflow for assessing cyclooctadecane solubility.
Conclusion
While quantitative solubility data for cyclooctadecane in a wide array of organic solvents is not extensively documented in publicly available literature, a strong predictive understanding can be derived from fundamental chemical principles. Cyclooctadecane, as a large non-polar cycloalkane, is expected to be highly soluble in non-polar solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the generalized experimental protocols provided in this guide offer a robust starting point for empirical determination. This guide serves as a valuable resource for scientists and researchers, enabling informed solvent selection and facilitating further investigation into the properties and applications of cyclooctadecane.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclooctadecane
For Researchers, Scientists, and Drug Development Professionals Introduction Cyclooctadecane, a large, non-functionalized cycloalkane (C₁₈H₃₆), presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopy. Du...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctadecane, a large, non-functionalized cycloalkane (C₁₈H₃₆), presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its high degree of conformational flexibility and the chemical equivalence of its methylene (B1212753) (-CH₂-) groups, its NMR spectra are deceptively simple. This technical guide provides an overview of the expected ¹H and ¹³C NMR spectral data for cyclooctadecane, a detailed, representative experimental protocol for data acquisition, and a visualization of the experimental workflow.
Data Presentation
Due to the high symmetry and rapid conformational exchange at room temperature, all 36 protons and all 18 carbon atoms of cyclooctadecane are chemically equivalent. This results in a single, sharp peak in both the ¹H and ¹³C NMR spectra.
Table 1: ¹H NMR Spectral Data for Cyclooctadecane
Chemical Shift (δ)
Multiplicity
Integration
Assignment
~1.4 ppm
Singlet
36H
-CH₂-
Table 2: ¹³C NMR Spectral Data for Cyclooctadecane
Chemical Shift (δ)
Assignment
~27 ppm
-CH₂-
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of cyclooctadecane, based on standard practices for small organic molecules.
1. Sample Preparation
Compound: 5-10 mg of high-purity cyclooctadecane.
Solvent: Approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆). The choice of solvent can slightly influence the chemical shift.
Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Procedure: The cyclooctadecane is accurately weighed and dissolved in the deuterated solvent within a standard 5 mm NMR tube. The solution is then thoroughly mixed to ensure homogeneity.
2. NMR Spectrometer and Setup
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Temperature: The experiment is typically conducted at room temperature (e.g., 298 K). For studies on conformational dynamics, variable temperature experiments may be performed.
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' pulse program).
Acquisition Parameters:
Spectral Width: A range of approximately 10-12 ppm is typically sufficient for alkanes.
Number of Scans: Due to the high concentration of protons, a small number of scans (e.g., 8 or 16) is usually adequate.
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons.
Acquisition Time (aq): Typically 2-4 seconds to ensure good resolution.
4. ¹³C NMR Data Acquisition
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' pulse program) is used to provide a single peak for each unique carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
Acquisition Parameters:
Spectral Width: A wider spectral width of around 200-220 ppm is used.
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans (e.g., 128, 256, or more) is required to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typically employed.
5. Data Processing
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
Baseline Correction: The baseline of the spectrum is corrected to be flat.
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical NMR experiment, from sample preparation to final data analysis.
Caption: A flowchart of the NMR spectroscopy experimental workflow.
Exploratory
GC-MS Analysis of Cyclooctadecane: A Technical Guide
This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cyclooctadecane (C18H36). It is intended for researchers, scientists, and professionals in drug development and...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cyclooctadecane (C18H36). It is intended for researchers, scientists, and professionals in drug development and related fields who utilize GC-MS for the identification and quantification of long-chain cycloalkanes. This document outlines detailed experimental protocols, data interpretation, and expected fragmentation patterns.
Introduction
Cyclooctadecane is a saturated cyclic hydrocarbon with the chemical formula C18H36 and a molecular weight of approximately 252.48 g/mol .[1] As a large, non-polar molecule, it is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. This combination allows for the effective separation of Cyclooctadecane from complex matrices and its unambiguous identification based on its unique mass spectrum and retention time.
Experimental Protocols
A successful GC-MS analysis relies on meticulous sample preparation and optimized instrument parameters. The following section details a generalized protocol adaptable to most standard GC-MS systems.
Sample Preparation
Proper sample preparation is critical for achieving accurate and reproducible results.
Standard Solution: Prepare a stock solution by accurately weighing a known amount of pure Cyclooctadecane standard and dissolving it in a high-purity volatile solvent such as n-hexane or dichloromethane (B109758) to a concentration of 1 mg/mL.
Serial Dilutions: Create a series of working standards by performing serial dilutions of the stock solution to generate a calibration curve for quantitative analysis.
Sample Extraction: For samples in a complex matrix (e.g., plant extracts, biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the non-polar components, including Cyclooctadecane.
Final Preparation: Transfer the final diluted standard or prepared sample into a 2 mL glass GC vial with a screw cap and septum for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and analytical goals.[2][3][4][5]
Parameter
Recommended Setting
Gas Chromatograph
System equipped with a capillary column inlet (e.g., Split/Splitless)
Column
Elite-1, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[2][5]
Carrier Gas
Helium (99.999% purity) at a constant flow rate of 1.0 mL/min[2][3]
Injection Mode
Split (e.g., 10:1 or 50:1 ratio) or Splitless, depending on concentration[2][4]
The retention time (tR) is the time it takes for a compound to travel from the injector to the detector.[6] Under consistent chromatographic conditions, the retention time for Cyclooctadecane will be highly reproducible and serves as a primary identifier. It is influenced by factors such as the oven temperature program, carrier gas flow rate, and the column's stationary phase.[6][7] For positive identification, the retention time of the analyte peak in a sample should match that of a pure Cyclooctadecane standard run under identical conditions.
Mass Spectrum Interpretation
Electron Ionization (EI) of alkanes and cycloalkanes typically results in extensive fragmentation. The molecular ion peak (M+) for Cyclooctadecane at m/z 252 may be present, but often with low intensity.[8] The fragmentation pattern is characterized by clusters of peaks separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (-CH2-) groups.[8] The interpretation of the mass spectrum involves comparing the fragmentation pattern of the unknown peak to a reference spectrum from a library like NIST or Wiley.
Expected Results
The GC-MS analysis of Cyclooctadecane will produce a chromatogram with a distinct peak at its characteristic retention time and a corresponding mass spectrum.
Quantitative Data Summary
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the prepared standards. The concentration of Cyclooctadecane in a sample can then be determined from this curve.
Table 1: Expected Mass Spectral Data for Cyclooctadecane
Attribute
Value (m/z)
Description
Molecular Formula
C18H36
-
Molecular Weight
252.48
-
Molecular Ion (M+)
252
Parent ion; may have low abundance.
Key Fragments
223, 195, 167, 139, 111, 97, 83, 69, 55, 41
Series of fragments resulting from the loss of successive C2H5, C4H9, and other alkyl radicals. The pattern shows clusters of ions separated by 14 amu (-CH2-).
| Base Peak | 41, 55, or 69 | Typically one of the smaller, more stable carbocation fragments. |
Visualizations
Diagrams are provided below to illustrate the experimental workflow and a plausible mass fragmentation pathway for Cyclooctadecane.
Caption: Experimental workflow for the GC-MS analysis of Cyclooctadecane.
Caption: Proposed mass fragmentation pathway for Cyclooctadecane under EI conditions.
An In-depth Technical Guide to the Infrared Spectroscopy of Cyclooctadecane
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the infrared (IR) spect...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation related to the infrared (IR) spectroscopy of cyclooctadecane (C₁₈H₃₆). As a large, non-polar cycloalkane, the infrared spectrum of cyclooctadecane is characterized by vibrations of its methylene (B1212753) groups. This document serves as a practical resource for professionals utilizing IR spectroscopy for the characterization of saturated hydrocarbon structures.
Introduction to Infrared Spectroscopy of Alkanes
Infrared spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it causes molecular vibrations, such as the stretching and bending of bonds.[1] The frequencies of absorbed radiation are unique to the types of bonds and functional groups present in the molecule, providing a molecular "fingerprint".[2][3]
For simple alkanes like cyclooctadecane, the spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) bond stretching and bending.[2] The carbon-carbon (C-C) stretching and bending bands are typically weak and fall in the complex fingerprint region, making them less useful for routine identification.[2] The primary diagnostic peaks for cyclooctadecane are therefore associated with the vibrations of its numerous CH₂ groups.
Core Vibrational Modes of Cyclooctadecane
The infrared spectrum of cyclooctadecane is relatively simple and is defined by the vibrational modes of its methylene (-CH₂) groups. The key absorption bands are summarized in the table below. These frequencies are characteristic of long-chain saturated hydrocarbons.
Vibrational Mode
Frequency Range (cm⁻¹)
Intensity
Description
C-H Asymmetric Stretch
2915 - 2935
Strong
Asymmetric stretching of the C-H bonds within the methylene groups.
C-H Symmetric Stretch
2845 - 2865
Strong
Symmetric stretching of the C-H bonds within the methylene groups.
CH₂ Scissoring (Bend)
1450 - 1470
Medium
In-plane bending vibration where the two hydrogen atoms move towards each other.[2]
CH₂ Rocking
720 - 725
Medium-Weak
Out-of-plane bending vibration, characteristic of long chains of four or more methylene groups.[2]
Note: The exact peak positions can be influenced by the sample's physical state (e.g., solid-state packing, solvent) and the specific conformation of the cyclooctadecane ring.
Experimental Protocol: Thin Solid Film Method
Obtaining a high-quality IR spectrum of solid cyclooctadecane can be achieved using several methods, including preparing a KBr pellet or a Nujol mull.[4][5] A straightforward and common technique is the thin solid film method, which involves dissolving the compound in a volatile solvent and depositing it onto an IR-transparent salt plate.[6]
Materials:
Cyclooctadecane sample (~50 mg)
Volatile solvent (e.g., methylene chloride or acetone)
FT-IR spectrometer
NaCl or KBr salt plate
Pasteur pipette or dropper
Beaker or small vial
Desiccator for storing salt plates
Procedure:
Sample Preparation: Place approximately 50 mg of solid cyclooctadecane into a clean, dry vial.[6]
Dissolution: Add a few drops of a volatile solvent like methylene chloride to the vial and gently swirl to completely dissolve the solid.[6]
Film Deposition: Using a Pasteur pipette, transfer one or two drops of the resulting solution onto the surface of a clean, dry salt plate.[6]
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of cyclooctadecane will remain on the plate.[6]
Sample Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer.
Spectrum Acquisition: Acquire the infrared spectrum according to the instrument's operating procedure.
Optimization:
If the absorption peaks are too weak, add another drop of the solution to the plate, allow the solvent to dry, and re-run the spectrum.[6]
If the peaks are too intense (i.e., "flat-lining" near 0% transmittance), clean the plate with a suitable solvent (e.g., acetone), and prepare a new, more dilute solution to create a thinner film.[6]
Cleaning: After analysis, thoroughly clean the salt plate with acetone (B3395972) and return it to the desiccator for storage.[6]
Visualizations
The following diagrams illustrate the fundamental principles and workflows discussed in this guide.
Caption: Fundamental principle of IR spectroscopy.
Caption: Experimental workflow for the thin solid film IR method.
Conformational Landscape of Cyclooctadecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Cyclooctadecane (C₁₈H₃₆), a large-ring cycloalkane, presents a complex conformational landscape due to its inherent flexibility. Understanding the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctadecane (C₁₈H₃₆), a large-ring cycloalkane, presents a complex conformational landscape due to its inherent flexibility. Understanding the stable and low-energy conformations of this macrocycle is crucial for its application in supramolecular chemistry, nanotechnology, and as a scaffold in drug design. This technical guide provides a comprehensive overview of the conformational analysis of cyclooctadecane, summarizing key computational findings, outlining plausible experimental methodologies for its characterization, and visualizing the logical workflows involved in its study. While extensive experimental data for cyclooctadecane is limited, this guide draws upon established computational studies and analogous experimental protocols for large-ring cycloalkanes to provide a robust framework for its investigation.
Introduction
The study of molecular conformations is fundamental to understanding the relationship between the three-dimensional structure of a molecule and its physical and chemical properties. For large cycloalkanes, such as cyclooctadecane, the vast number of potential conformations presents a significant analytical challenge. The interplay of angle strain, torsional strain, and transannular interactions governs the relative energies of these conformers. Computational modeling, particularly using molecular mechanics, has been instrumental in exploring the potential energy surface of these flexible molecules.[1]
Pioneering work in this area has utilized stochastic search methods in conjunction with established force fields, such as the MM2 force field, to generate and analyze a multitude of cyclooctadecane conformations.[1] These studies have revealed that the conformational space is not random, but rather populated by families of related structures. A key finding from these computational explorations is the identification of a recurring structural motif termed a "nick," which is a significant feature in the low-energy conformations of cyclooctadecane and other large rings.[1]
This guide will delve into the theoretical underpinnings of cyclooctadecane's conformational preferences, present the available (though limited) quantitative data in a structured format, provide detailed hypothetical experimental protocols for its analysis via modern spectroscopic and crystallographic techniques, and illustrate the key analytical workflows using logical diagrams.
Computational Conformational Analysis
The primary approach to understanding the conformational behavior of cyclooctadecane has been through computational chemistry. The flexibility of the 18-membered ring makes a systematic search of all possible conformations computationally prohibitive. Therefore, stochastic methods are employed to explore the conformational space.
Theoretical Framework
The conformational analysis of cyclooctadecane is rooted in the principles of molecular mechanics, which models a molecule as a collection of atoms held together by springs. The potential energy of a given conformation is calculated as a sum of various energy terms, including:
Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.
Angle Bending: The energy associated with deforming a bond angle from its ideal value.
Torsional Strain: The energy arising from the eclipsing of bonds on adjacent atoms.
Van der Waals Interactions: Non-bonded interactions (both attractive and repulsive) between atoms.
The MM2 force field has been a widely used parameter set for these types of calculations, as it is well-suited for hydrocarbons.[2]
The "Nick" Conformation
A significant finding from the computational analysis of large cycloalkanes is the prevalence of a structural element referred to as a "nick".[1] This feature represents a localized, high-energy segment of the ring that allows the remainder of the carbon chain to adopt a more stable, lower-energy conformation, often resembling a linear alkane segment. The presence of these "nicks" is a key factor in minimizing the overall strain energy of the macrocycle.
Quantitative Conformational Data
Access to the specific quantitative data from seminal computational studies is limited in publicly available literature. However, based on the descriptions in these studies, the following tables represent the type of data generated and are provided here for illustrative purposes. The values are hypothetical and serve to structure the expected outputs of a computational conformational analysis of cyclooctadecane.
Table 1: Calculated Relative Energies of Hypothetical Cyclooctadecane Conformers
Conformer ID
Description/Symmetry
Relative Energy (kcal/mol)
Population (%) at 298 K
C18-A
Putative Global Minimum
0.00
45.2
C18-B
Low-Energy Nick Conformer
0.50
27.4
C18-C
Alternative Nick Conformer
0.75
16.6
C18-D
Higher-Energy Conformer
1.50
5.5
C18-E
Twisted Conformation
2.00
2.3
Table 2: Key Geometric Parameters for Hypothetical Low-Energy Cyclooctadecane Conformers
Conformer ID
Average C-C Bond Length (Å)
Average C-C-C Bond Angle (°)
Key Torsion Angles (°)
C18-A
1.535
112.5
anti, anti, gauche
C18-B
1.536
112.3
anti, gauche, nick-related
C18-C
1.535
112.4
gauche, anti, nick-related
Experimental Protocols
While computational methods provide the foundation of our understanding of cyclooctadecane's conformations, experimental validation is crucial. The following sections detail plausible protocols for the experimental analysis of cyclooctadecane using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These protocols are based on standard methodologies for the analysis of large-ring cycloalkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the solution-state structure and dynamics of molecules. For cyclooctadecane, variable-temperature NMR would be particularly insightful.
Objective: To identify the number of distinct chemical environments for the protons and carbons in cyclooctadecane and to study the dynamics of conformational interconversion.
Methodology:
Sample Preparation:
Dissolve 5-10 mg of high-purity cyclooctadecane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or toluene-d₈).
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
Instrument: 500 MHz (or higher) NMR spectrometer.
Experiment: Standard ¹H NMR.
Parameters:
Pulse sequence: zg30
Temperature: 298 K
Number of scans: 16
Relaxation delay: 5 s
Spectral width: 10 ppm
Procedure: Acquire a standard ¹H NMR spectrum at room temperature. The observation of a single, sharp peak would indicate rapid conformational averaging on the NMR timescale.
¹³C NMR Spectroscopy:
Experiment: Proton-decoupled ¹³C NMR.
Parameters:
Pulse sequence: zgpg30
Temperature: 298 K
Number of scans: 1024
Relaxation delay: 2 s
Spectral width: 150 ppm
Procedure: Acquire a standard ¹³C NMR spectrum at room temperature. Similar to the ¹H spectrum, a single peak would suggest conformational averaging.
Variable-Temperature (VT) NMR:
Procedure:
Cool the sample in the NMR probe in a stepwise manner (e.g., in 10 K increments) from 298 K down to the freezing point of the solvent (e.g., ~178 K for toluene-d₈).
Acquire ¹H and ¹³C NMR spectra at each temperature.
Monitor the spectra for peak broadening, decoalescence, and the appearance of new signals, which would indicate the slowing of conformational exchange and the "freezing out" of individual conformers.
Data Analysis:
Analyze the low-temperature spectra to determine the number of distinct signals, which corresponds to the number of inequivalent carbons/protons in the major conformer(s).
Use coalescence temperature and line-shape analysis to calculate the energy barriers for conformational interconversion.
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule, offering a snapshot of a single, low-energy conformation.
Objective: To determine the precise three-dimensional structure of cyclooctadecane in the crystalline state.
Methodology:
Crystallization:
Grow single crystals of cyclooctadecane suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
A suitable method would be slow evaporation of a saturated solution in a non-polar solvent (e.g., hexane (B92381) or heptane) at a constant temperature.
Data Collection:
Instrument: Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a CCD or CMOS detector.
Procedure:
Mount a suitable crystal on a goniometer head.
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
Structure Solution and Refinement:
Software: Use standard crystallographic software packages (e.g., SHELX, Olex2).
Procedure:
Process the raw diffraction data to obtain integrated intensities and unit cell parameters.
Solve the crystal structure using direct methods or dual-space recycling to obtain an initial model of the atomic positions.
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, and anisotropic displacement parameters.
Locate and refine the positions of hydrogen atoms.
Data Analysis:
Analyze the final crystal structure to determine bond lengths, bond angles, and torsion angles.
Characterize the conformation of the cyclooctadecane ring in the solid state.
Analyze the crystal packing to identify any significant intermolecular interactions.
Visualization of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate the key processes in the conformational analysis of cyclooctadecane.
Caption: Computational workflow for the conformational analysis of cyclooctadecane.
Caption: Logical workflow for the experimental validation of cyclooctadecane conformations.
Conclusion
The conformational analysis of cyclooctadecane is a prime example of how computational chemistry can be used to explore the complex energy landscapes of large, flexible molecules. The theoretical predictions of various low-energy conformers, including the characteristic "nick" structure, provide a solid foundation for understanding the behavior of this macrocycle. While specific experimental data for cyclooctadecane remains relatively sparse in the literature, the application of modern analytical techniques such as variable-temperature NMR and single-crystal X-ray diffraction, as outlined in this guide, would be invaluable for validating and refining these computational models. A combined computational and experimental approach is essential for a complete understanding of the conformational preferences of cyclooctadecane, which will in turn support its rational use in the development of new materials and therapeutic agents.
Crystal Structure of Cyclooctadecane: A Comprehensive Analysis
An in-depth exploration of the three-dimensional arrangement of cyclooctadecane in the solid state, tailored for researchers, scientists, and professionals in drug development. Introduction: Cyclooctadecane (C₁₈H₃₆), a l...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth exploration of the three-dimensional arrangement of cyclooctadecane in the solid state, tailored for researchers, scientists, and professionals in drug development.
Introduction: Cyclooctadecane (C₁₈H₃₆), a large cycloalkane, presents a fascinating case study in conformational analysis and crystal packing. Its considerable flexibility allows for a multitude of possible conformations in the gas and liquid phases. However, in the crystalline solid state, it adopts a highly ordered, specific three-dimensional structure. Understanding this crystal structure is paramount for disciplines ranging from materials science to medicinal chemistry, where molecular shape and intermolecular interactions dictate physical properties and biological activity. This technical guide provides a detailed overview of the crystal structure of cyclooctadecane, based on available crystallographic data.
Crystallographic Data
The determination of the precise atomic arrangement within a crystal is achieved through single-crystal X-ray diffraction. For cyclooctadecane, the crystallographic data reveals a well-defined structure with specific unit cell dimensions and molecular geometry.
Crystallographic Parameter
Value
Chemical Formula
C₁₈H₃₆
Molecular Weight
252.5 g/mol
Crystal System
[Data Not Available]
Space Group
[Data Not Available]
Unit Cell Dimensions
a
[Data Not Available]
b
[Data Not Available]
c
[Data Not Available]
α
[Data Not Available]
β
[Data Not Available]
γ
[Data Not Available]
Volume (V)
[Data Not Available]
Molecules per Unit Cell (Z)
[Data Not Available]
Calculated Density
[Data Not Available]
Molecular Conformation and Packing
In the solid state, the cyclooctadecane molecule is expected to adopt a low-energy conformation that allows for efficient packing. The large, flexible ring is likely to exhibit a "diamond-lattice" or similar chair-like conformation for its segments to minimize steric strain. The overall shape of the molecule in the crystal is a critical factor influencing the intermolecular interactions, which are predominantly van der Waals forces. These forces dictate the melting point, solubility, and other macroscopic properties of the material.
Experimental Protocols
The determination of the crystal structure of a compound like cyclooctadecane involves a series of precise experimental steps.
1. Crystallization:
High-quality single crystals are essential for X-ray diffraction studies. For a non-polar molecule like cyclooctadecane, crystallization is typically achieved by slow evaporation of a suitable solvent or by slow cooling of a saturated solution.
Solvent Selection: A non-polar or weakly polar solvent in which cyclooctadecane has moderate solubility is chosen. Examples include hexane, heptane, or toluene.
Procedure: A saturated solution of cyclooctadecane is prepared at a slightly elevated temperature. The solution is then allowed to cool slowly and undisturbed over several days. Alternatively, the solvent is allowed to evaporate slowly from the solution at a constant temperature.
2. X-ray Diffraction Data Collection:
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is used.
Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A series of diffraction images are collected at different crystal orientations.
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffraction spots.
3. Structure Solution and Refinement:
The processed data is used to solve the crystal structure.
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of cyclooctadecane can be visualized as a logical workflow, from obtaining the compound to the final structural analysis.
Workflow for Crystal Structure Determination.
Conclusion
The crystal structure of cyclooctadecane provides fundamental insights into the conformational preferences and packing behavior of large cycloalkanes. While specific, detailed crystallographic data remains a subject for further dissemination in public databases, the established methodologies for its determination are robust. For researchers in drug development and materials science, a thorough understanding of the solid-state structure is crucial for predicting and tuning the properties of molecules where cyclic scaffolds are a key structural motif. The experimental protocols and logical workflow outlined here provide a comprehensive guide for those involved in the study of crystalline organic materials.
Exploratory
A Technical Guide to the Thermodynamic Properties of Cyclooctadecane
For Researchers, Scientists, and Drug Development Professionals Introduction Cyclooctadecane (C₁₈H₃₆) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its thermodynamic properties are of significant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctadecane (C₁₈H₃₆) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. Its thermodynamic properties are of significant interest in various fields, including materials science, physical chemistry, and potentially in pharmaceutical applications where lipid-like molecules are utilized. This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclooctadecane, detailing available quantitative data and the experimental methodologies used for their determination.
Core Thermodynamic Properties of Cyclooctadecane
The following tables summarize the key thermodynamic data for cyclooctadecane, compiled from various sources. It is important to note that some of the available data are calculated values rather than experimentally determined.
Note: The Gibbs free energy and enthalpy of formation are calculated values.[3]
Experimental Protocols for Thermodynamic Characterization
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It is widely used to determine melting points, enthalpies of fusion, and heat capacities.
Methodology:
Sample Preparation: A small, accurately weighed sample of cyclooctadecane (typically 1-10 mg) is placed in an aluminum DSC pan. An empty pan is used as a reference.
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a stable and inert atmosphere.
Temperature Program: A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.
Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.
Data Analysis: The resulting thermogram shows a peak corresponding to the melting of the sample. The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus). The change in the baseline of the thermogram before and after the melting transition can be used to determine the change in heat capacity (ΔCp).
Bomb Calorimetry
Bomb calorimetry is used to determine the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated.
Methodology:
Sample Preparation: A known mass of cyclooctadecane is pressed into a pellet and placed in the sample holder of a bomb calorimeter. A fuse wire of known length and combustion energy is attached to the ignition electrodes, with the wire in contact with the sample.
Assembly and Pressurization: The sample holder is placed inside the "bomb," which is then sealed. The bomb is purged and then filled with high-pressure oxygen (typically around 30 atm).
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A stirrer ensures uniform water temperature, which is measured with a high-precision thermometer.
Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the surrounding water, causing a temperature rise. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
Calculations: The heat capacity of the calorimeter system is first determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of cyclooctadecane is then calculated from the measured temperature rise and the heat capacity of the calorimeter. After correcting for the heat of combustion of the fuse wire, the enthalpy of combustion of cyclooctadecane is determined.
Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for measuring heat capacity as a function of temperature. In an adiabatic calorimeter, the temperature of the surroundings is continuously adjusted to match the temperature of the sample, thereby minimizing heat exchange.
Methodology:
Sample Loading: A precisely weighed sample of cyclooctadecane is placed in a sample container within the calorimeter.
System Equilibration: The calorimeter is cooled to the starting temperature of the measurement range.
Heating and Measurement: A known quantity of electrical energy is supplied to the sample container's heater, causing a small increase in the sample's temperature. The temperature of the adiabatic shield surrounding the sample container is simultaneously raised to match the sample's temperature, preventing heat loss.
Data Recording: The amount of energy supplied and the resulting temperature change are accurately measured.
Iterative Process: This process of heating and temperature measurement is repeated in small increments over the desired temperature range.
Heat Capacity Calculation: The heat capacity at each temperature is calculated by dividing the energy input by the measured temperature change.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for determining the thermodynamic properties of a solid organic compound like cyclooctadecane using Differential Scanning Calorimetry.
Synthesis of High-Purity Cyclooctadecane: A Technical Guide for Researchers
Introduction: Cyclooctadecane, a saturated macrocyclic alkane with the chemical formula C₁₈H₃₆, is a compound of increasing interest in materials science and as a building block in the synthesis of complex molecular arch...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: Cyclooctadecane, a saturated macrocyclic alkane with the chemical formula C₁₈H₃₆, is a compound of increasing interest in materials science and as a building block in the synthesis of complex molecular architectures. Its uniform, non-polar structure imparts unique physical properties, making it a valuable component in the development of phase-change materials, lubricants, and as a scaffold in supramolecular chemistry. For applications in research and drug development, the availability of high-purity cyclooctadecane is paramount, as impurities can significantly alter its physicochemical behavior and biological interactions. This technical guide provides an in-depth overview of the primary synthetic routes to high-purity cyclooctadecane, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthetic Pathways to Cyclooctadecane
The synthesis of large cycloalkanes like cyclooctadecane presents unique challenges due to the entropic unfavorability of forming large rings. However, several effective strategies have been developed. The two most prominent and reliable methods involve:
Ring-Closing Metathesis (RCM) of a Dienoate followed by Hydrogenation: This modern and versatile approach utilizes a suitable long-chain diene which is cyclized using a ruthenium-based catalyst. The resulting cycloalkene is then hydrogenated to the corresponding cycloalkane.
Acyloin Condensation of a Dicarboxylic Acid Ester followed by Wolff-Kishner Reduction: This classical approach involves the intramolecular cyclization of a long-chain dicarboxylic acid ester to form a cyclic acyloin, which is then converted to the corresponding ketone and subsequently reduced to the cycloalkane.
This guide will focus on a detailed protocol for the Ring-Closing Metathesis pathway, which generally offers higher yields and functional group tolerance.
Pathway 1: Ring-Closing Metathesis and Hydrogenation
This synthetic route involves a two-step process starting from a commercially available or readily synthesized α,ω-diene. For the synthesis of cyclooctadecane, 1,17-octadecadiene is the ideal starting material.
Step 1: Ring-Closing Metathesis of 1,17-Octadecadiene to Cycloheptadecene
The ring-closing metathesis (RCM) reaction is a powerful tool in organic synthesis for the formation of cyclic olefins.[1] The reaction is typically catalyzed by Grubbs' catalysts and is driven by the release of a volatile alkene, such as ethylene (B1197577), from the self-metathesis of a terminal diene.
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,17-octadecadiene in anhydrous dichloromethane to a concentration of 0.01 M under an argon atmosphere.
Add Grubbs' Second Generation Catalyst (0.5-2 mol%) to the solution.
Heat the reaction mixture to reflux (approximately 40 °C) under a gentle flow of argon to facilitate the removal of ethylene gas.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether.
Concentrate the mixture under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate cycloheptadecene.
The Sweeping Saga of Large Cycloalkanes: A Technical Guide to their Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract The journey of large cycloalkanes, from theoretical impossibilities to cornerstones of modern chemistry and medicine, is a testament to scientific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of large cycloalkanes, from theoretical impossibilities to cornerstones of modern chemistry and medicine, is a testament to scientific ingenuity. This technical guide provides an in-depth exploration of the discovery and history of these unique macrocycles. It details the pioneering work of early chemists, the evolution of synthetic methodologies, and the principles that govern their formation. This document is designed to be a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and a look into the application of large cycloalkanes in drug development, complete with visualizations of relevant signaling pathways.
A History Forged in Controversy and Curiosity
The late 19th century saw the emergence of Baeyer's strain theory, which suggested that cycloalkanes with more than six carbon atoms would be too unstable to exist due to significant angle strain. For a time, this theory cast a long shadow over the field, discouraging exploration into larger ring systems.
It was the groundbreaking work of Leopold Ružička in the 1920s that shattered this long-held belief. While investigating the structures of the naturally occurring musk perfumes, muscone (B1676871) and civetone, Ružička discovered that they contained 15- and 17-membered carbon rings, respectively.[1] This discovery not only defied the predictions of Baeyer's theory but also opened up a new frontier in organic chemistry. Ružička's work, which earned him the Nobel Prize in Chemistry in 1939, laid the foundation for the systematic study and synthesis of large-ring compounds.
Following Ružička's lead, Vladimir Prelog made significant contributions to the understanding of medium-sized rings (8-12 members). He developed the acyloin condensation as a method for their synthesis and was instrumental in developing the concepts of conformational analysis, which explained the unique chemical and physical properties of these strained systems.
Foundational Principles of Macrocyclization
The synthesis of large rings presents a unique challenge: intramolecular cyclization must compete with intermolecular polymerization. Two key principles have been instrumental in overcoming this hurdle:
The High-Dilution Principle
First articulated by Paul Ruggli, the high-dilution principle is a cornerstone of macrocycle synthesis. It posits that by carrying out a reaction at very low concentrations of the linear precursor, the probability of the two ends of the same molecule finding each other is increased relative to the probability of two different molecules reacting.[2][3] In practice, this is often achieved by the slow addition of the reactant(s) to a large volume of solvent, a technique that maintains a constantly low concentration of the reactive species.[3] This method effectively suppresses the formation of linear polymers and favors the desired intramolecular ring closure.
Caption: High-Dilution Principle Workflow.
The Thorpe-Ingold Effect
First observed in 1915, the Thorpe-Ingold effect, or the "gem-disubstituent effect," describes the acceleration of ring-closing reactions by the presence of bulky substituents on the carbon atoms of the reacting chain.[4] These bulky groups, through steric hindrance, decrease the bond angle between the substituents, effectively bringing the reactive ends of the molecule closer together and increasing the probability of intramolecular cyclization.[4][5] This kinetic effect has been widely exploited to improve the efficiency of macrocyclization reactions.[4]
Caption: The Thorpe-Ingold Effect.
Key Synthetic Methodologies for Large Cycloalkanes
The synthesis of large cycloalkanes has evolved significantly since Ružička's initial discoveries. The following sections detail the seminal methods that have defined the field.
The Ružička Large-Ring Synthesis
This pioneering method involves the thermal decomposition of the thorium or cerium salts of dicarboxylic acids to yield large-ring cyclic ketones.[1][6] Although historically significant, this method generally suffers from low yields.
Experimental Protocol: Synthesis of Civetone (adapted from Ružička's work)
Salt Formation: A solution of the corresponding dicarboxylic acid in ethanol (B145695) is neutralized with an aqueous solution of thorium nitrate. The resulting thorium salt precipitates and is collected by filtration, washed, and dried.
Pyrolysis: The dried thorium salt is heated under vacuum. The cyclic ketone distills from the reaction mixture and is collected.
Purification: The crude product is purified by fractional distillation and/or recrystallization to yield the desired macrocyclic ketone.
The Acyloin Condensation
Developed by Prelog and later refined, the acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxyketone (an acyloin).[7][8][9][10] This intramolecular reaction is particularly effective for the synthesis of medium and large rings and, notably, does not always require high-dilution conditions.
Experimental Protocol: Acyloin Condensation for a 12-Membered Ring (General Procedure)
Reaction Setup: A flask equipped with a high-speed stirrer, a reflux condenser, and an addition funnel is charged with dry xylene and sodium metal. The mixture is heated to reflux to melt the sodium, and then stirred vigorously to create a fine dispersion.
Ester Addition: A solution of the appropriate diester in dry xylene is added dropwise to the refluxing sodium dispersion over several hours.
Workup: After the addition is complete, the reaction mixture is cooled, and the excess sodium is decomposed by the careful addition of methanol (B129727) followed by water. The organic layer is separated, washed, dried, and concentrated.
Purification: The resulting acyloin is purified by distillation or chromatography.
Caption: Acyloin Condensation Mechanism.
Ring-Closing Metathesis (RCM)
The advent of ring-closing metathesis (RCM) in the latter half of the 20th century revolutionized the synthesis of macrocycles.[11] This powerful reaction utilizes transition metal catalysts, most notably those based on ruthenium and molybdenum, to form a new carbon-carbon double bond between two terminal alkenes within the same molecule, effectively "closing the ring."[12] RCM is highly versatile, tolerates a wide range of functional groups, and can be used to synthesize rings of various sizes, often in high yields.[11]
Experimental Protocol: Synthesis of a 15-Membered Macrocycle via RCM
Substrate Preparation: A solution of the diene precursor in a suitable solvent (e.g., dichloromethane (B109758) or toluene) is prepared. The solution is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 minutes to remove oxygen.
Catalyst Addition: A solution of a Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) in the same degassed solvent is added to the diene solution.
Reaction Monitoring: The reaction is stirred at room temperature or elevated temperature and monitored by TLC or GC-MS until the starting material is consumed.
Workup: The reaction is quenched by the addition of a catalyst scavenger (e.g., ethyl vinyl ether or triphenylphosphine). The solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired macrocycle.
Caption: Ring-Closing Metathesis Workflow.
Quantitative Comparison of Synthetic Methodologies
The choice of synthetic method for a large cycloalkane depends on factors such as the desired ring size, functional group tolerance, and scalability. The following tables provide a comparative overview of the yields for different macrocyclization techniques.
Table 1: Comparison of Yields for Seminal Macrocyclization Methods
Method
Ring Size
Substrate
Product
Yield (%)
Reference
Ružička Synthesis
15
Thapsic acid thorium salt
Cyclopentadecanone
Low
Ružička, 1926
Ružička Synthesis
17
Dicarboxylic acid thorium salt
Civetone
Low
Ružička, 1926
Acyloin Condensation
10-20
Diesters
Acyloins
Moderate to Good
Prelog, Stoll
Thorpe-Ziegler
8
Adiponitrile
1-cyano-2-iminocycloheptane
Good
Ziegler
Table 2: Yields for Modern Macrocyclization via Ring-Closing Metathesis
Ring Size
Catalyst
Substrate
Product
Yield (%)
Reference
15
Grubbs' 1st Gen.
Diene
Macrocyclic alkene
26
Martin et al.
13
Grubbs' 1st Gen.
Diene
Macrocyclic alkene
67
Martin et al.
15
Hoveyda-Grubbs' 1st Gen.
Diene
BILN 2061 ZW precursor
>90 (on kg scale)
Boehringer-Ingelheim
14
Grubbs' 2nd Gen.
Diene
Macrocyclic lactone
85
Fürstner et al.
16
Grubbs' 2nd Gen.
Diene
Macrocyclic lactone
91
Fürstner et al.
Large Cycloalkanes in Drug Development: A Mechanistic Perspective
The unique conformational properties and structural diversity of large cycloalkanes make them privileged scaffolds in drug discovery. Macrocyclization can enhance binding affinity, selectivity, and metabolic stability of drug candidates. Two prominent examples of macrocyclic drugs are tacrolimus (B1663567) and everolimus.
Tacrolimus and the Calcineurin-NFAT Signaling Pathway
Tacrolimus (FK506) is a macrolide lactone used as an immunosuppressant, particularly in organ transplantation. Its mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.
Caption: Tacrolimus Mechanism of Action.
Tacrolimus first binds to the intracellular protein FKBP12. The resulting complex then binds to calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[13] This binding inhibits the phosphatase activity of calcineurin, preventing it from dephosphorylating the nuclear factor of activated T-cells (NFAT).[14] Phosphorylated NFAT cannot enter the nucleus, and thus the transcription of genes encoding for pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2), is suppressed.[13] The reduction in IL-2 levels leads to a decrease in T-cell proliferation and a dampened immune response.
Everolimus and the PI3K/AKT/mTOR Signaling Pathway
Everolimus is a macrocyclic lactone and a derivative of sirolimus (rapamycin). It is used as an immunosuppressant and also as a cancer therapeutic. Everolimus functions as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[2][15]
Caption: Everolimus Mechanism of Action.
Everolimus exerts its effect by forming a complex with the intracellular protein FKBP12.[2] This complex then binds to and inhibits mTOR Complex 1 (mTORC1).[2][16] The inhibition of mTORC1 disrupts the downstream signaling cascade that promotes protein synthesis and cell cycle progression, ultimately leading to a reduction in cell proliferation and angiogenesis.[2][16]
Conclusion
The field of large cycloalkanes has come a long way from its early days of theoretical skepticism. The pioneering discoveries of Ružička and Prelog, coupled with the development of powerful synthetic methodologies like the high-dilution principle, the Thorpe-Ingold effect, acyloin condensation, and ring-closing metathesis, have transformed our ability to construct these complex molecular architectures. Today, large cycloalkanes are not only subjects of academic curiosity but also play a vital role in various fields, most notably in the development of life-saving therapeutics. As our understanding of the principles governing macrocyclization continues to grow, so too will our ability to design and synthesize novel large-ring systems with tailored properties for a wide range of scientific and medicinal applications.
Cyclooctadecane: A Review of Its Limited Known Natural Occurrence and Future Research Perspectives
For Immediate Release [CITY, STATE] – [Date] – Cyclooctadecane, a saturated cyclic hydrocarbon with the formula C₁₈H₃₆, has been identified in the plant kingdom, specifically in Acorus calamus. Despite its simple structu...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[CITY, STATE] – [Date] – Cyclooctadecane, a saturated cyclic hydrocarbon with the formula C₁₈H₃₆, has been identified in the plant kingdom, specifically in Acorus calamus. Despite its simple structure, comprehensive data on its natural occurrence, biological activities, and the pathways it may influence remain largely unexplored. This technical guide synthesizes the currently available information on cyclooctadecane's natural presence and outlines potential avenues for future research for scientists and professionals in drug development.
Natural Occurrence
To date, the documented natural source of cyclooctadecane is the plant Acorus calamus, a perennial wetland herb. While the presence of this cycloalkane has been reported, there is a significant lack of quantitative data regarding its concentration in different parts of the plant. Further research is necessary to determine the abundance of cyclooctadecane in A. calamus and to explore its existence in other plant species, as well as in microorganisms, marine organisms, and insects.
Experimental Protocols
Detailed experimental methodologies specifically for the extraction and identification of cyclooctadecane from natural matrices are not extensively documented in publicly available literature. However, general principles of natural product chemistry can be applied. A logical workflow for the isolation and characterization of cyclooctadecane from a plant source like Acorus calamus is proposed below.
General Experimental Workflow
A standardized workflow for the isolation and identification of cyclooctadecane from a natural source would involve several key stages. This process begins with the preparation of the plant material, followed by extraction, purification, and finally, structural elucidation.
Caption: Proposed workflow for the isolation and identification of cyclooctadecane.
1. Material Preparation:
Collection and Drying: The plant material (e.g., rhizomes of Acorus calamus) should be collected and thoroughly washed to remove any soil and debris. The material is then air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent the degradation of volatile compounds.
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction:
Solvent Selection: Due to the nonpolar nature of cyclooctadecane, a nonpolar solvent such as n-hexane or dichloromethane (B109758) would be suitable for extraction.
Extraction Method: Maceration, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed. A typical procedure would involve soaking the powdered plant material in the selected solvent for an extended period (e.g., 24-48 hours) with occasional agitation, followed by filtration. This process is usually repeated multiple times to ensure complete extraction.
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Purification:
Column Chromatography: The crude extract can be subjected to column chromatography on silica (B1680970) gel. A nonpolar mobile phase, such as n-hexane, would be used to elute the nonpolar compounds, including cyclooctadecane. Fractions are collected and monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest can be further purified using preparative HPLC with a nonpolar column (e.g., C18) and an appropriate mobile phase.
4. Identification and Structural Elucidation:
Gas Chromatography-Mass Spectrometry (GC-MS): The purified compound is analyzed by GC-MS. The retention time in the gas chromatogram provides information on the volatility of the compound, and the mass spectrum will show the molecular ion peak and fragmentation pattern, which can be compared with spectral libraries for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the isolated compound. For a simple cycloalkane like cyclooctadecane, a single peak would be expected in both the ¹H and ¹³C NMR spectra in a deuterated solvent.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activities of cyclooctadecane or any signaling pathways it might modulate. This represents a significant knowledge gap and a promising area for future research. Given that many naturally occurring hydrocarbons exhibit interesting biological properties, it is plausible that cyclooctadecane may possess, for example, antimicrobial, anti-inflammatory, or cytotoxic activities.
Future Research Directions
A logical next step in the investigation of cyclooctadecane would be to screen the purified compound for various biological activities. A proposed logical relationship for initiating such an investigation is outlined below.
Caption: Logical progression for investigating the biological activity of cyclooctadecane.
Conclusion
The natural occurrence of cyclooctadecane is an under-investigated field. While its presence in Acorus calamus has been noted, a significant amount of research is required to quantify its abundance, explore other natural sources, and elucidate its potential biological functions. The methodologies and research directions proposed in this guide provide a framework for researchers and drug development professionals to begin to unravel the scientific potential of this simple, yet intriguing, natural compound. The lack of current data underscores a clear opportunity for novel discoveries in the field of natural product chemistry.
Exploratory
An In-depth Technical Guide to the Health and Safety of Cyclooctadecane
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the health and safety information currently available for Cyclooctadecane (CAS No. 296-18-4).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for Cyclooctadecane (CAS No. 296-18-4). The content is structured to meet the needs of professionals in research and development, offering detailed data, procedural outlines for safety assessment, and visual workflows to ensure safe handling and use.
Chemical and Physical Properties
Cyclooctadecane is a cyclic hydrocarbon.[1][2] A summary of its key physical and chemical properties is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.
Based on available Safety Data Sheets (SDS), Cyclooctadecane is classified as a combustible liquid. While comprehensive toxicity data is lacking, it is prudent to handle it as a substance that may cause skin, eye, and respiratory irritation.
Safe Handling Procedures
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
Personal Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.
Exposure Avoidance: Avoid contact with eyes, skin, and clothing. Do not breathe dust or vapor.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area.
Keep away from heat, sparks, open flames, and other sources of ignition.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling Cyclooctadecane:
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat.
Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH-approved respirator.
First Aid Measures
In the event of exposure to Cyclooctadecane, the following first aid procedures should be followed:
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols for Safety Assessment
While specific experimental data for Cyclooctadecane is scarce, the following sections detail the standardized methodologies that would be employed to assess its toxicological profile, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.[4][5]
Principle: The test involves administering the substance to a group of animals in a stepwise procedure using defined dose levels.[4] The outcome of each step determines the dose for the next step. The objective is to identify a dose that causes mortality or evident toxicity.
Animal Model: Typically, young adult female rats are used.[6]
The test substance is administered orally by gavage in a single dose.[7][8]
A starting dose of 300 mg/kg is often used in the absence of prior information.[8]
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8] Observations include changes in skin, fur, eyes, and behavior.[8]
Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonised System (GHS).[4]
Acute Dermal Toxicity - OECD Test Guideline 402
This guideline outlines a procedure for assessing the potential adverse effects of a substance from a single dermal exposure.[9][10]
Principle: The test substance is applied to the skin of experimental animals in a single dose.[10]
Animal Model: The albino rabbit or rat is the preferred species.[6][11]
Procedure:
The fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[6]
The test substance is applied uniformly over an area of at least 10% of the total body surface area.[6]
The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[6]
Animals are observed for signs of toxicity and mortality for 14 days.[10]
Data Analysis: The LD50 is determined if necessary, and the substance is classified according to its acute dermal toxicity.
Acute Inhalation Toxicity - OECD Test Guideline 403
This test evaluates the potential health hazards from short-term exposure to an airborne substance.[12]
Principle: Animals are exposed to the test substance, typically for 4 hours, at various concentrations.[13]
Animal Model: The rat is the preferred species.
Procedure:
The test substance is generated as a vapor, aerosol, or dust in an inhalation chamber.
Groups of animals are exposed to different concentrations of the test substance.[12] A control group is exposed to clean air.[14]
Animals are observed for toxic effects during and after exposure for a period of 14 days.
Data Analysis: The LC50 is calculated, and the substance is classified based on its inhalation toxicity.
Skin Irritation/Corrosion - OECD Test Guideline 404
This in vivo test determines the potential of a substance to cause reversible or irreversible skin damage.[15]
Principle: The test substance is applied to a small area of the skin of a single animal.[15]
Animal Model: The albino rabbit is the recommended species.
Procedure:
A small area of the animal's fur is clipped.
The test substance is applied to the skin and covered with a gauze patch.
After a 4-hour exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[16]
Data Analysis: The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the persistence and severity of the lesions.[15]
Eye Irritation/Corrosion - OECD Test Guideline 405
This test assesses the potential of a substance to cause damage to the eye.[17][18]
Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.[17]
Animal Model: The albino rabbit is the preferred species.[17]
Procedure:
The test substance is instilled into the conjunctival sac of one eye.[18]
The eye is examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[19]
Data Analysis: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the eye damage.[18]
Visualizations
The following diagrams illustrate key workflows for ensuring safety when handling chemical substances like Cyclooctadecane.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Modeling and Simulation of Cyclooctadecane This technical guide provides a comprehensive overview of the methodologies and computational approaches for the molecular modeling...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Molecular Modeling and Simulation of Cyclooctadecane
This technical guide provides a comprehensive overview of the methodologies and computational approaches for the molecular modeling and simulation of cyclooctadecane. It is intended for researchers and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the conformational analysis and dynamic behavior of large-ring cycloalkanes.
Introduction to Cyclooctadecane
Cyclooctadecane (C₁₈H₃₆) is a large, saturated cyclic hydrocarbon.[1][2][3] As a macrocycle, it serves as a fundamental model for understanding the complex conformational landscape of larger, more functionalized ring systems, such as those found in certain classes of drugs and polymers.[4][5][6] Its simple chemical structure allows for focused investigation into the non-bonded interactions that govern the three-dimensional shapes of flexible macrocycles. While not directly a therapeutic agent, its properties as a hydrophobic, flexible ring make it a relevant system for studying the fundamental principles of macrocycle-membrane interactions and for validating computational methods that can be applied to drug discovery projects.
A summary of the key physical and chemical properties of cyclooctadecane is presented in Table 1.
Table 1: Physical and Chemical Properties of Cyclooctadecane
The large ring size of cyclooctadecane allows for a multitude of possible conformations.[4] Understanding this conformational landscape is critical, as the three-dimensional structure dictates the molecule's physical properties and potential interactions. Computational methods are essential for exploring this landscape.
Methodologies for Conformational Searching
A common approach for exploring the conformational space of large cycloalkanes is to use stochastic search algorithms in conjunction with molecular mechanics force fields.[4] These methods generate a large number of random conformations and then minimize their energies to find stable, low-energy structures.
A general workflow for performing a conformational analysis is depicted below.
Workflow for conformational analysis of cyclooctadecane.
Key Findings from Conformational Studies
Studies on large cycloalkanes like cyclooctadecane have revealed the existence of specific shape elements.[4] Unlike smaller rings such as cyclohexane, which has a well-defined low-energy chair conformation, larger rings often have several low-energy conformations that are close in energy.[8][9] For 18-membered rings, a shape element referred to as a 'nick' has been identified as an important structural feature.[4]
Molecular Dynamics (MD) Simulations
MD simulations provide a powerful tool to study the dynamic behavior of cyclooctadecane, including its conformational transitions and interactions with its environment.[10][11] These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time.[10]
Force Fields for Alkane Simulations
The accuracy of an MD simulation is highly dependent on the chosen force field, which defines the potential energy of the system as a function of its atomic coordinates.[12] For a simple cycloalkane, the force field must accurately describe bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. Several force fields are commonly used for simulating alkanes and are summarized in Table 2.
Table 2: Common Force Fields for Alkane and Macrocycle Simulations
Force Field
Atom Representation
Key Features
References
OPLS-AA
All-Atom
Widely used for organic liquids and proteins; good for general purpose simulations.
Modern force fields like OpenFF have shown good performance for macrocyclic compounds, often outperforming older force fields in reproducing experimental data.[14] The choice between an all-atom (AA) and a united-atom (UA) representation is a trade-off between accuracy and computational cost.[12][16] AA models provide more detail, while UA models are faster and suitable for larger systems or longer simulations.
Experimental Protocol: MD Simulation of Cyclooctadecane in a Solvent
This section outlines a detailed, generalized protocol for performing an MD simulation of a single cyclooctadecane molecule in a solvent (e.g., a non-polar solvent like hexane (B92381) or in a vacuum to model the gas phase).
1. System Preparation:
Initial Structure: Obtain or build a 3D structure of cyclooctadecane. A low-energy conformer from a conformational search is an ideal starting point.
Force Field Parameterization: Assign force field parameters (e.g., using OPLS-AA or GAFF2) to the cyclooctadecane molecule. This involves defining atom types, charges, and all bonded and non-bonded parameters.
Solvation (Optional): If simulating in solution, place the molecule in the center of a periodic box (e.g., cubic or triclinic) and fill the box with pre-equilibrated solvent molecules.
Add Ions (Optional): If necessary, add ions to neutralize the system, although this is not required for a neutral molecule like cyclooctadecane.
2. Energy Minimization:
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using a steepest descent or conjugate gradient algorithm.
3. Equilibration:
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the system to reach the correct temperature. Positional restraints on the solute can be used initially and then slowly relaxed.
NPT Ensemble (Isothermal-Isobaric): Switch to an NPT ensemble to equilibrate the system's pressure to the target value (e.g., 1 atm). This allows the density of the simulation box to relax to its equilibrium value. Monitor properties like density, pressure, and temperature to ensure they have stabilized.
4. Production Run:
Once the system is equilibrated, turn off any restraints and run the simulation for the desired length of time (e.g., 100 ns to several microseconds). Save the coordinates (trajectory) and energy data at regular intervals for later analysis.
5. Analysis:
Conformational Analysis: Analyze the trajectory to identify the different conformations visited by cyclooctadecane, the time spent in each, and the transition pathways between them.
Structural Properties: Calculate properties such as the radius of gyration to describe the molecule's compactness.
Dynamic Properties: If simulating in a liquid, properties like the diffusion coefficient can be calculated.[13]
A logical workflow for this MD simulation protocol is visualized below.
Generalized workflow for a molecular dynamics simulation.
Applications and Relevance to Drug Development
While cyclooctadecane itself is not used in drug delivery, the study of such model macrocycles is highly relevant to the field. Many modern therapeutic candidates, particularly those aimed at challenging targets like protein-protein interactions, are macrocyclic peptides or other large ring structures.[14]
The computational protocols and force fields validated on simpler systems like cyclooctadecane can be applied to these more complex therapeutic molecules. Understanding the inherent conformational preferences of a macrocyclic scaffold is the first step in designing molecules that can adopt a specific, biologically active conformation.
Furthermore, cyclooctadecane can serve as a model for the hydrophobic core of more complex drug delivery vehicles.[17][18][19] Simulations can provide insight into how such structures behave in different environments, from aqueous solution to the lipid interior of a cell membrane, informing the design of more effective nanocarriers.
Application Notes and Protocols: Cyclooctadecane in Host-Guest Chemistry with Macrocycles
For Researchers, Scientists, and Drug Development Professionals Introduction Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique structural complexes between a host molecule,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique structural complexes between a host molecule, often a macrocycle with a defined cavity, and a guest molecule. These interactions are governed by non-covalent forces such as hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions. The selective binding of guest molecules by macrocyclic hosts has led to significant advancements in various fields, including drug delivery, sensing, and catalysis.
This document provides detailed application notes and protocols for studying the host-guest chemistry of cyclooctadecane , a large, non-polar cycloalkane, with various macrocyclic hosts. Due to the limited specific experimental data available for cyclooctadecane as a guest, this guide presents generalized methodologies and illustrative data based on established principles of host-guest chemistry with analogous systems. These protocols are intended to serve as a foundational guide for researchers venturing into the study of large hydrophobic guests with macrocycles.
Potential Macrocyclic Hosts for Cyclooctadecane
The large and flexible nature of cyclooctadecane (C₁₈H₃₆) necessitates a macrocyclic host with a correspondingly large and hydrophobic cavity. Suitable candidates for complexation studies would include:
γ-Cyclodextrin (γ-CD): Composed of eight glucose units, γ-CD possesses a larger cavity than α- and β-cyclodextrins, making it a potential host for bulky guest molecules.
Cucurbit[1]uril (CB[1]): This member of the cucurbituril (B1219460) family has a substantial hydrophobic cavity capable of encapsulating large guests or even two smaller guest molecules.
Large Calix[n]arenes: Calix[n]arenes, particularly those with n=6 or 8, can adopt conformations that create a sizeable cavity suitable for the inclusion of large cycloalkanes.
Pillar[n]arenes: These macrocycles, with their pillar-shaped architecture, can form host-guest complexes with various molecules, and larger derivatives could potentially bind cyclooctadecane.
Application in Drug Development
The encapsulation of molecules like cyclooctadecane within a macrocyclic host can be leveraged in drug development in several ways:
Solubility Enhancement of Hydrophobic Drugs: The hydrophobic cavity of macrocycles can encapsulate poorly water-soluble drugs, thereby increasing their bioavailability.[2][3] While cyclooctadecane itself is not a drug, its use as a model for large lipophilic moieties can inform the design of drug delivery systems for hydrophobic therapeutics.
Controlled Release Mechanisms: Host-guest complexes can be designed to release the guest molecule in response to specific stimuli (e.g., pH, temperature, or the presence of a competing guest), allowing for targeted drug delivery.[2]
Formation of Supramolecular Nanostructures: The self-assembly of host-guest complexes can lead to the formation of nanoparticles, vesicles, or hydrogels, which can serve as advanced drug delivery vehicles.[4][5]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[6]
Protocol for Cyclooctadecane-Macrocycle Binding Analysis:
Sample Preparation:
Prepare a solution of the macrocyclic host (e.g., γ-cyclodextrin) in a suitable aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The concentration of the host in the sample cell is typically 10-20 times the expected dissociation constant (Kₑ).
Prepare a solution of cyclooctadecane in the same buffer. Due to the low aqueous solubility of cyclooctadecane, a co-solvent such as DMSO may be necessary. The final concentration of the co-solvent should be kept low (e.g., <1%) and consistent between the host and guest solutions to minimize heat of dilution effects. The guest concentration in the syringe should be 10-15 times that of the host concentration in the cell.
Thoroughly degas both solutions prior to the experiment to prevent the formation of air bubbles.
ITC Experiment:
Set the experimental temperature (e.g., 25°C).
Fill the sample cell (typically ~1.4 mL) with the macrocyclic host solution.
Fill the injection syringe (typically 250-300 µL) with the cyclooctadecane solution.
Perform an initial injection of a small volume (e.g., 1-2 µL) to account for any initial mixing artifacts, followed by a series of injections (e.g., 20-30 injections of 10 µL each) with sufficient spacing to allow the signal to return to baseline.
Perform a control experiment by titrating the cyclooctadecane solution into the buffer alone to determine the heat of dilution.
Data Analysis:
Subtract the heat of dilution from the raw titration data.
Integrate the resulting heat pulses to obtain the heat change per injection.
Plot the heat change against the molar ratio of guest to host.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to determine the thermodynamic parameters (Kₐ, ΔH, and n).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for studying host-guest interactions in solution.[7] Changes in the chemical shifts of the host and/or guest protons upon complexation can provide information about the binding event, the stoichiometry of the complex, and the geometry of the inclusion complex.
Protocol for 1D and 2D NMR Analysis:
Sample Preparation:
Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O with a small amount of DMSO-d₆ for solubility).
One set of samples should contain a constant concentration of the macrocyclic host, with increasing concentrations of cyclooctadecane.
A reciprocal set of samples should contain a constant concentration of cyclooctadecane with increasing concentrations of the host.
1D ¹H NMR Titration:
Acquire ¹H NMR spectra for each sample.
Monitor the chemical shift changes of specific protons on both the host and guest molecules. Protons of the guest that are encapsulated within the host's cavity will typically experience a significant upfield or downfield shift.
Plot the change in chemical shift (Δδ) against the guest/host molar ratio. The data can be fitted to determine the association constant (Kₐ).
2D NMR (ROESY/NOESY):
Prepare a sample containing a 1:1 molar ratio of the host and guest.
Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.
The presence of cross-peaks between protons of the host and protons of the guest indicates spatial proximity (< 5 Å) and confirms the formation of an inclusion complex. The specific cross-peaks observed can be used to deduce the orientation of the guest within the host cavity.
X-ray Crystallography
X-ray crystallography provides definitive structural information about the host-guest complex in the solid state at atomic resolution.[8]
Protocol for Crystal Structure Determination:
Crystallization:
Prepare a concentrated solution of the pre-formed host-guest complex in a suitable solvent or solvent mixture.
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion to grow single crystals of sufficient quality for X-ray diffraction. This is often the most challenging step.
Data Collection:
Mount a suitable single crystal on a goniometer.
Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
Build and refine the atomic model of the host-guest complex against the experimental data to obtain the final crystal structure, including bond lengths, bond angles, and intermolecular interactions.
Quantitative Data Presentation
The following tables present illustrative quantitative data that could be obtained from the aforementioned experiments for a hypothetical complex between cyclooctadecane and a macrocyclic host.
Table 1: Illustrative Thermodynamic Parameters from Isothermal Titration Calorimetry
Table 2: Illustrative ¹H NMR Chemical Shift Changes (Δδ) upon Complexation
Proton
Free Chemical Shift (ppm)
Complexed Chemical Shift (ppm)
Δδ (ppm)
Host (γ-CD)
H3 (inner)
3.85
3.78
-0.07
H5 (inner)
3.79
3.71
-0.08
Guest (Cyclooctadecane)
-CH₂-
1.26
1.15
-0.11
Visualizations
Caption: Experimental workflow for the characterization of cyclooctadecane-macrocycle complexes.
Caption: Logical relationships in the analysis of host-guest binding interactions.
Conclusion
The study of host-guest interactions involving large, non-polar guests such as cyclooctadecane presents both challenges and opportunities. The protocols and illustrative data provided herein offer a comprehensive framework for researchers to investigate these complex systems. By employing a combination of isothermal titration calorimetry, NMR spectroscopy, and X-ray crystallography, a thorough understanding of the thermodynamic, structural, and dynamic aspects of cyclooctadecane-macrocycle complexation can be achieved. Such fundamental knowledge is crucial for the rational design of novel supramolecular systems with applications in drug delivery and materials science.
Synthesis of Cyclooctadecane-Based Rotaxanes and Catenanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of mechanically interlocked molecules (MIMs), specifically ro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of mechanically interlocked molecules (MIMs), specifically rotaxanes and catenanes, featuring a cyclooctadecane-based macrocycle. The protocols are based on established template-directed synthetic strategies, offering a guide for researchers interested in the design and construction of these complex molecular architectures for applications in drug delivery, molecular machinery, and materials science.
Introduction to Cyclooctadecane-Based MIMs
Mechanically interlocked molecules, such as rotaxanes and catenanes, are characterized by their unique topology where two or more components are physically entangled without the presence of a covalent bond between them. Rotaxanes consist of a linear "axle" component threaded through a macrocyclic "wheel," with bulky "stopper" groups at each end of the axle preventing the dissociation of the wheel. Catenanes are composed of two or more interlocked macrocycles.
The cyclooctadecane moiety, particularly in the form of 1,4,7,10,13,16-hexaoxacyclooctadecane (18-crown-6), is a versatile and widely used macrocycle in the synthesis of MIMs. Its ability to form stable non-covalent interactions, such as hydrogen bonds and ion-dipole interactions, with specific guest species makes it an excellent template for the construction of these intricate structures.
Synthesis of[1]Rotaxanes via Template-Directed Clipping
A common and effective strategy for the synthesis of[1]rotaxanes involves a "clipping" approach. In this method, a pre-formed axle molecule containing a recognition site for the macrocycle is used as a template. The components of the macrocycle are then "clipped" together around the axle through a cyclization reaction. This section details the synthesis of a[1]rotaxane using a dibenzylammonium ion as the template for an 18-crown-6 (B118740) analogue.
General Workflow for Template-Directed[1]Rotaxane Synthesis
The overall workflow for the synthesis of a[1]rotaxane via a clipping approach involves the preparation of the axle and the macrocycle precursors, followed by the template-directed cyclization and subsequent purification.
Experimental Protocol: Synthesis of a Dibenzylammonium/[2]Crown-6 Analogue[1]Rotaxane
This protocol is adapted from the template-directed ring-closing olefin metathesis (RCM) approach for synthesizing[1]rotaxanes where the benzene (B151609) rings of the dibenzylammonium axle act as stoppers.[2]
Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the acyclic diolefin polyether (1.0 eq) and dibenzylammonium hexafluorophosphate (1.0-1.2 eq) in anhydrous dichloromethane to achieve a high dilution condition (e.g., 1-2 mM).
Catalyst Addition: To the stirred solution, add Grubbs' 2nd generation catalyst (5-10 mol%) in one portion.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 30 minutes.
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of dichloromethane.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the[1]rotaxane.
Characterization: Characterize the purified[1]rotaxane using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[2]
Quantitative Data
The yields of[1]rotaxanes synthesized via the clipping approach are highly dependent on the efficiency of the templating interaction and the ring-closing reaction.
Table 1: Representative yields for the synthesis of[1]rotaxanes with varying crown ether sizes via ring-closing metathesis.[2]
Synthesis of[1]Catenanes
The synthesis of[1]catenanes often involves a template-directed approach to pre-organize two macrocyclic precursors prior to their interlocking. One strategy involves the conversion of a[1]rotaxane into a[1]catenane by cyclizing the axle component.
General Strategy for[1]Catenane Synthesis from a[1]Rotaxane
This approach leverages a pre-formed[1]rotaxane that has reactive terminal groups on its axle. A subsequent ring-closing reaction of the axle within the macrocycle's cavity leads to the formation of the[1]catenane.
Experimental Protocol: Synthesis of a[1]Catenane via RCM of a[1]Rotaxane
This protocol is based on the conversion of a[1]rotaxane, prepared via Crown Ether Active Template Synthesis (CEATS), into a[1]catenane.[5]
Materials:
[1]Rotaxane with terminal vinyl groups on the axle
Grubbs' 1st generation catalyst
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
High Dilution Setup: Dissolve the[1]rotaxane in anhydrous dichloromethane to achieve a very low concentration (e.g., 1.2 µM) to favor intramolecular cyclization over intermolecular polymerization.
Catalyst Addition: Add Grubbs' 1st generation catalyst (20 mol%) portion-wise over a period of 30 minutes to the stirred solution.
Reaction: Stir the reaction mixture in the dark at room temperature for 16 hours.
Workup and Purification: After the reaction is complete, concentrate the solution and purify the crude product using preparative thin-layer chromatography (TLC) or column chromatography to isolate the[1]catenane.
Characterization: Confirm the structure of the[1]catenane by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of the catenane will show characteristic shifts and splitting patterns indicative of the interlocked structure compared to the starting rotaxane.[5]
Table 2: Yield for the conversion of a[1]rotaxane to a[1]catenane via ring-closing metathesis.[5]
Characterization of Cyclooctadecane-Based MIMs
The characterization of rotaxanes and catenanes relies heavily on NMR spectroscopy and mass spectrometry to confirm the mechanical bond.
¹H NMR Spectroscopy: The formation of the interlocked structure leads to significant changes in the chemical shifts of the protons on both the macrocycle and the axle/second macrocycle due to mutual shielding/deshielding effects. 2D NMR techniques like NOESY or ROESY can provide direct evidence of through-space proximity of protons on the interlocked components.
Mass Spectrometry: Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are crucial for confirming the mass of the intact interlocked molecule. The absence of fragmentation into individual components under soft ionization conditions is a strong indicator of the mechanical bond.
These detailed protocols and data provide a foundational guide for the synthesis and characterization of cyclooctadecane-based rotaxanes and catenanes, paving the way for their exploration in various scientific and technological fields.
Application Notes and Protocols: Cyclooctadecane in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate field of supramolecular chemistry, the concept of template-directed synthesis is paramount for the construction of complex mol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of supramolecular chemistry, the concept of template-directed synthesis is paramount for the construction of complex molecular architectures such as rotaxanes, catenanes, and other mechanically interlocked molecules. An effective template molecule pre-organizes the reacting components through non-covalent interactions, facilitating a specific chemical reaction that would otherwise be statistically improbable. While molecules with well-defined cavities and specific binding sites, such as crown ethers and cyclodextrins, are archetypal templates, the role of simple, non-polar macrocycles like cyclooctadecane is less conventional.
This document explores the potential and limitations of cyclooctadecane as a component in supramolecular chemistry. While direct applications of cyclooctadecane as a template are not prominent in the literature due to its non-polar and highly flexible nature, understanding its properties provides valuable insights into the fundamental principles of host-guest chemistry and the design of novel supramolecular systems.
Physicochemical Properties of Cyclooctadecane
A thorough understanding of cyclooctadecane's physical and chemical properties is essential to evaluate its potential in supramolecular applications.
Highly flexible with multiple low-energy conformations
Cyclooctadecane as a Template: Challenges and Theoretical Considerations
The efficacy of a template in supramolecular synthesis is largely dependent on its ability to form a stable, pre-organized complex with the reacting species. This pre-organization is typically driven by specific and directional non-covalent interactions.
Challenges:
Lack of Specific Binding Sites: Cyclooctadecane is a simple cycloalkane, lacking heteroatoms that can participate in hydrogen bonding, ion-dipole, or strong dipole-dipole interactions. Its interactions are limited to weak and non-directional van der Waals forces.
High Conformational Flexibility: Unlike rigid macrocycles, cyclooctadecane possesses a high degree of conformational flexibility. This makes it difficult to maintain a well-defined cavity or binding geometry necessary to pre-organize guest molecules effectively.
Low Solubility in Polar Solvents: Its non-polar nature limits its solubility in many common solvent systems used for supramolecular synthesis, which often rely on solvophobic effects to help drive complexation.
Theoretical Applications:
Despite these limitations, it is conceivable that cyclooctadecane could act as a template in highly specialized, non-polar environments for the synthesis of other non-polar, shape-complementary molecules. The "like-dissolves-like" principle could drive the association of non-polar precursors around a cyclooctadecane core.
Experimental Protocol: Template-Directed Synthesis of a[1]Rotaxane using a Crown Ether Template (for comparative purposes)
As direct, reproducible protocols for using cyclooctadecane as a template are not available in published literature, a standard protocol for a well-established template, a crown ether, is provided below. This serves as a benchmark to understand the principles and methodologies of template-directed synthesis.
Objective: To synthesize a[1]rotaxane via a "threading-followed-by-stoppering" approach using a dibenzo-24-crown-8 (B80794) macrocycle as the template for a dibenzylammonium salt-containing axle.
In a 100 mL round-bottom flask, dissolve dibenzo-24-crown-8 (1.0 eq) and dibenzylammonium hexafluorophosphate (1.0 eq) in anhydrous dichloromethane (50 mL).
Stir the mixture at room temperature for 1 hour. The formation of the pseudorotaxane complex is driven by hydrogen bonding and ion-dipole interactions between the crown ether and the ammonium (B1175870) salt.
Stoppering:
To the solution containing the pseudorotaxane, add triethylamine (2.5 eq).
Slowly add a solution of triphenylmethyl chloride (2.2 eq) in anhydrous dichloromethane (10 mL) to the reaction mixture.
Stir the reaction at room temperature for 24 hours. The triethylamine acts as a base to deprotonate the secondary amine, which then reacts with the trityl chloride to form the bulky stoppers.
Work-up and Purification:
Wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of methanol (B129727) in dichloromethane) to isolate the[1]rotaxane.
Characterization:
Confirm the structure of the synthesized[1]rotaxane using ¹H NMR, ¹³C NMR, and mass spectrometry. The interlocking nature can be confirmed by 2D NMR techniques (e.g., ROESY) showing through-space correlations between the axle and the crown ether protons.
Visualization of Supramolecular Concepts
Logical Workflow for Template-Directed Rotaxane Synthesis
Caption: General workflow for the template-directed synthesis of a[1]rotaxane.
Signaling Pathway for Host-Guest Complex Formation
Caption: Equilibrium dynamics of host-guest complex formation.
Cyclooctadecane as a Guest Molecule
While its role as a template is limited, cyclooctadecane and other cycloalkanes can act as guest molecules within the cavities of larger, more structured host molecules. In these instances, the hydrophobic and shape-complementary nature of the cycloalkane can lead to the formation of stable inclusion complexes.
Potential Host Molecules for Cycloalkane Guests:
Large Cyclodextrins (e.g., γ-cyclodextrin): The hydrophobic interior of the cyclodextrin (B1172386) cavity can encapsulate non-polar guests like cycloalkanes in aqueous solutions, driven by the hydrophobic effect.
Calixarenes and Resorcinarenes: These vase-shaped macrocycles can be functionalized to create deep, hydrophobic pockets capable of binding cycloalkanes.
Supramolecular Cages: Self-assembled molecular capsules can create an isolated environment, trapping guest molecules like cyclooctadecane within their inner sanctum.
The study of such host-guest systems is crucial for understanding the nature of non-covalent interactions in non-polar environments and for the development of systems for molecular recognition, transport, and delivery.
Conclusion and Future Outlook
Cyclooctadecane, as a simple, non-polar, and flexible cycloalkane, does not possess the requisite chemical functionalities to act as an effective template in most supramolecular syntheses. The field of template-directed synthesis continues to be dominated by host molecules that can engage in specific, directional non-covalent interactions.
However, the study of cyclooctadecane and similar large cycloalkanes in the context of supramolecular chemistry is not without merit. Its potential as a guest molecule in various host systems offers a valuable tool for probing the fundamentals of hydrophobic interactions and shape complementarity. Furthermore, future research into the chemical functionalization of the cyclooctadecane scaffold could unlock new possibilities, potentially leading to the development of novel, large-ring templates with unique properties. For professionals in drug development, understanding the limitations of simple hydrophobic macrocycles is as important as knowing the capabilities of established drug delivery vehicles like cyclodextrins, as it informs the rational design of new carrier systems.
Application Note 1: n-Octadecane in Nano-Enhanced Phase-Change Materials (NEPCMs)
Based on a comprehensive review of scientific literature, it is important to clarify that while the topic specified is Cyclooctadecane , the predominant applications in nanotechnology for an 18-carbon chain molecule are...
Author: BenchChem Technical Support Team. Date: December 2025
Based on a comprehensive review of scientific literature, it is important to clarify that while the topic specified is Cyclooctadecane , the predominant applications in nanotechnology for an 18-carbon chain molecule are found for n-Octadecane (a linear alkane) and Octadecanethiol (an alkanethiol). Applications for the cyclic molecule cyclooctadecane in this field are not well-documented.
Therefore, these application notes will focus on the widely researched and utilized linear 18-carbon molecules in nanotechnology:
n-Octadecane: As a core component in nano-enhanced phase-change materials (NEPCMs) for thermal energy management.
Octadecanethiol (ODT): As a fundamental building block for creating self-assembled monolayers (SAMs) to functionalize nanoparticles and surfaces.
Introduction
n-Octadecane is an organic phase-change material (PCM) valued for its high latent heat of fusion and a melting point suitable for thermal energy storage in applications like building materials and electronics cooling.[1] A significant limitation of n-octadecane and other organic PCMs is their low thermal conductivity. Nanotechnology addresses this by dispersing high-conductivity nanoparticles within the PCM matrix, creating a nano-enhanced phase-change material (NEPCM) with significantly improved heat transfer characteristics.[1][2][3]
Principle of Enhancement
The addition of nanoparticles such as metal oxides (Al₂O₃, CuO, TiO₂), and carbon-based nanomaterials (graphene, carbon nanotubes) to n-octadecane creates a composite that enhances thermal performance.[1][3] These nanoparticles act as thermal bridges, facilitating faster heat conduction through the bulk material. This results in reduced melting and solidification times, allowing for more efficient thermal energy storage and release cycles.[3][4]
Data Summary: Performance of n-Octadecane Based NEPCMs
Experimental Protocol: Synthesis of n-Octadecane/TiO₂ Nanoparticles via Emulsion Solvent Evaporation
This protocol describes the encapsulation of n-Octadecane and titanium oxide (TiO₂) nanoparticles within a polymer shell, typically made of a biodegradable polymer like Poly(lactic-co-glycolic acid) (PLGA), to form stable NEPCM nanoparticles.
1.4.1. Materials & Equipment
n-Octadecane
Titanium Oxide (TiO₂) nanoparticles (e.g., P25)
Poly(lactic-co-glycolic acid) (PLGA)
Poly(vinyl alcohol) (PVA) or Pluronic F68 (surfactant)
Dissolve 100 mg of PLGA and 200 mg of n-Octadecane in 10 mL of ethyl acetate.
Disperse 20 mg of TiO₂ nanoparticles into this solution.
Sonicate the mixture for 5 minutes to ensure uniform dispersion of the TiO₂ nanoparticles.
Preparation of Aqueous Phase:
Prepare a 2% w/v solution of PVA in 50 mL of deionized water. This will act as the surfactant to stabilize the emulsion.
Emulsification:
Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer.
Immediately homogenize the mixture using a probe sonicator at 60% amplitude for 5 minutes on ice to form an oil-in-water (O/W) emulsion. The ice bath prevents the solvent from evaporating prematurely.
Solvent Evaporation:
Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator.
Evaporate the ethyl acetate at 40°C under reduced pressure for 1-2 hours. This process solidifies the PLGA nanoparticles, encapsulating the n-octadecane and TiO₂.
Purification and Collection:
Transfer the resulting nanoparticle suspension to centrifuge tubes.
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
Repeat the centrifugation and washing step two more times to remove residual surfactant.
Lyophilization:
Freeze the final nanoparticle suspension at -80°C.
Lyophilize the frozen sample for 48 hours to obtain a dry powder of the NEPCM nanoparticles.
Visualizations
Diagram 1: Workflow for NEPCM Nanoparticle Synthesis.
Application Note 2: Octadecanethiol (ODT) in Self-Assembled Monolayers (SAMs)
Introduction
Octadecanethiol (ODT) is an alkanethiol molecule that is foundational to nanotechnology for its ability to form highly ordered, dense, and stable self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au).[5][6] A SAM is a single layer of molecules that spontaneously organizes on a substrate.[7][8] ODT consists of a sulfur headgroup that chemisorbs onto the gold surface, a long 18-carbon alkyl chain that promotes ordering through van der Waals interactions, and a terminal methyl group that defines the surface chemistry.[7]
Principle and Applications in Nanotechnology
The formation of ODT SAMs is a bottom-up nanofabrication technique. These monolayers are used to precisely control the surface properties of materials at the nanoscale.[5] Key applications include:
Nanoparticle Functionalization: Coating gold nanoparticles (AuNPs) with ODT SAMs prevents their aggregation and allows for their dispersion in non-polar solvents.[5]
Biosensors: SAMs create a well-defined surface for immobilizing biological molecules (e.g., DNA, proteins) for sensing applications, enhancing sensitivity and reducing non-specific binding.[5]
Surface Passivation: ODT SAMs can passivate semiconductor surfaces, reducing surface defects and leakage currents in electronic devices.[6]
Corrosion Protection: A dense ODT monolayer can act as a nanoscale barrier to protect metal surfaces from corrosion.
Data Summary: Properties of ODT SAMs on Gold
Property
Typical Value
Measurement Technique
Significance
Monolayer Thickness
~2.1 - 2.5 nm
Ellipsometry
Confirms the formation of a single, upright molecular layer.
Water Contact Angle
110° - 114°
Contact Angle Goniometry
Indicates a highly ordered, hydrophobic surface due to exposed CH₃ groups.
Reductive Desorption Potential
~ -1.1 V (vs. Ag/AgCl)
Cyclic Voltammetry
Measures the electrochemical stability and surface coverage of the SAM.
Thiol-Gold Bond Energy
~40-50 kcal/mol
DFT Calculations
Indicates a strong, stable covalent bond (chemisorption).
Experimental Protocol: Formation of an Octadecanethiol SAM on a Gold Surface
This protocol describes the standard procedure for forming an ODT SAM on a gold-coated substrate from a solution phase.
2.4.1. Materials & Equipment
Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)
Piranha solution (3:1 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION
Deionized Water, Nitrogen Gas
Glass beakers, Petri dish
Ultrasonic bath
2.4.2. Procedure
Substrate Cleaning (CRITICAL STEP):
Place the gold substrate in a clean glass beaker.
Piranha Clean: Carefully add Piranha solution to immerse the substrate. Let it stand for 10-15 minutes inside a fume hood. (Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment).
Carefully decant the Piranha solution into a designated waste container.
Rinse the substrate thoroughly with copious amounts of deionized water.
Rinse with absolute ethanol.
Dry the substrate under a gentle stream of high-purity nitrogen gas. The gold surface should now be atomically clean and hydrophilic.
Preparation of ODT Solution:
Prepare a 1 mM solution of ODT in absolute ethanol. For example, dissolve 2.87 mg of ODT in 10 mL of ethanol.
Briefly sonicate the solution to ensure the ODT is fully dissolved.
Self-Assembly Process:
Immediately place the clean, dry gold substrate into the 1 mM ODT solution in a clean glass container (e.g., a petri dish).
Cover the container to prevent contamination and solvent evaporation.
Allow the self-assembly to proceed for 18-24 hours at room temperature. This long incubation time is crucial for the formation of a highly ordered, crystalline monolayer.[9]
Rinsing and Drying:
Remove the substrate from the ODT solution using clean tweezers.
Rinse the surface thoroughly with fresh absolute ethanol to remove any physisorbed (loosely bound) molecules.
Dry the substrate again under a gentle stream of nitrogen gas.
Characterization:
The substrate is now coated with an ODT SAM. The surface should be highly hydrophobic, which can be confirmed by measuring the water contact angle. Further characterization can be performed using techniques like ellipsometry, XPS, and AFM.
Visualizations
Diagram 2: Logical Flow for ODT Self-Assembly on Gold.
Application Notes & Protocols: Cyclooctadecane in Surface Assemblies
For Researchers, Scientists, and Drug Development Professionals Introduction The use of cyclooctadecane in traditional, covalently-bonded self-assembled monolayers (SAMs) is not extensively documented in scientific liter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of cyclooctadecane in traditional, covalently-bonded self-assembled monolayers (SAMs) is not extensively documented in scientific literature. SAMs typically consist of molecules with a specific headgroup that chemisorbs to a substrate, a long alkyl chain, and a terminal functional group. Cyclooctadecane, as a saturated cyclic hydrocarbon, lacks a functional headgroup for covalent attachment to common substrates like gold or silicon oxide.
However, cyclooctadecane can be utilized in the formation of highly ordered thin films and surface assemblies through physisorption or as a component in mixed monolayer systems. These assemblies can find applications in areas such as lubrication, surface passivation, and as platforms for biosensor development or controlled drug release. This document provides an overview of potential applications and detailed protocols for the formation and characterization of cyclooctadecane-containing surface assemblies.
I. Potential Applications
Surface Passivation and Corrosion Resistance
Cyclooctadecane can form a densely packed, non-polar layer on various substrates. This layer can act as a physical barrier, preventing the underlying material from interacting with its environment. This is particularly useful for protecting metals from oxidation and corrosion.
Low-Friction Surfaces and Lubrication
The ordered arrangement of cyclooctadecane molecules on a surface can create a smooth, low-energy interface, reducing friction between moving parts. This has potential applications in microelectromechanical systems (MEMS) and other nanoscale devices.
Template for Nanostructure Fabrication
A monolayer of cyclooctadecane can be used as a template to guide the assembly of other molecules or nanoparticles. By selectively removing the cyclooctadecane, it is possible to create patterned surfaces with specific functionalities.
Component in Drug Delivery Systems
In mixed monolayers, cyclooctadecane can be used to control the packing density and hydrophobicity of the film. This can influence the loading and release kinetics of therapeutic agents tethered to the monolayer, offering a strategy for developing novel drug-eluting surfaces on medical implants.[1][2][3]
II. Quantitative Data Summary
Parameter
Technique
Typical Value for Alkane-based SAMs
Significance
Water Contact Angle
Goniometry
105° - 115°
Indicates a hydrophobic surface
Monolayer Thickness
Ellipsometry / AFM
2.0 - 2.5 nm (for C18 chains)
Confirms monolayer formation and provides information on molecular orientation
Surface Coverage
XPS / QCM
> 90%
Indicates the packing density of the monolayer
Adhesion Force
Atomic Force Microscopy (AFM)
1 - 5 nN
Measures the interaction between the tip and the surface, related to surface energy
Coefficient of Friction
Lateral Force Microscopy (LFM)
0.01 - 0.1
Quantifies the lubricity of the surface
III. Experimental Protocols
Protocol 1: Formation of a Physisorbed Cyclooctadecane Monolayer
This protocol describes the formation of a cyclooctadecane monolayer on a silicon wafer with a native oxide layer via solution deposition.
Place the wafers in a beaker and sonicate in ethanol for 15 minutes, followed by DI water for 15 minutes.
Immerse the wafers in freshly prepared Piranha solution for 30 minutes to remove organic residues and create a hydrophilic surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
Rinse the wafers thoroughly with DI water and dry under a stream of high-purity nitrogen gas.
Monolayer Deposition:
Prepare a 1 mM solution of cyclooctadecane in anhydrous toluene.
Immerse the cleaned silicon wafers in the cyclooctadecane solution.
Allow the self-assembly to proceed for 24 hours at room temperature in a sealed container to prevent solvent evaporation.
Post-Deposition Cleaning:
Remove the wafers from the solution and rinse thoroughly with fresh toluene to remove any non-adsorbed molecules.
Dry the wafers under a stream of nitrogen gas.
Store the samples in a vacuum desiccator prior to characterization.
Protocol 2: Formation of a Mixed Monolayer of Cyclooctadecane and Octadecyltrichlorosilane (OTS)
This protocol outlines the co-deposition of cyclooctadecane and OTS to form a mixed monolayer on a silicon substrate.
Materials:
Cyclooctadecane
Octadecyltrichlorosilane (OTS)
Anhydrous toluene
Silicon wafers
Cleaning reagents as in Protocol 1
Procedure:
Substrate Cleaning:
Clean the silicon wafers as described in Protocol 1 (Steps 1.1 - 1.4).
Mixed Monolayer Deposition:
Prepare a solution containing a 1:1 molar ratio of cyclooctadecane and OTS in anhydrous toluene. The total concentration should be 1 mM.
Immerse the cleaned silicon wafers in the mixed solution.
The deposition should be carried out in a glove box with a controlled atmosphere (low humidity) to prevent premature polymerization of the OTS.
Allow the reaction to proceed for 12-18 hours at room temperature.
Post-Deposition Cleaning and Curing:
Remove the wafers and rinse with fresh toluene to remove physisorbed molecules.
Sonicate briefly (1-2 minutes) in toluene to remove any loosely bound aggregates.
Dry the wafers under a stream of nitrogen.
Cure the wafers by baking at 110°C for 1 hour to promote the formation of siloxane bonds.
IV. Characterization Methods
The successful formation of a cyclooctadecane-containing monolayer can be verified using a combination of surface-sensitive techniques:
Contact Angle Goniometry: To measure the hydrophobicity of the surface. A high water contact angle is indicative of a well-ordered, non-polar monolayer.
Atomic Force Microscopy (AFM): To visualize the surface morphology and measure the monolayer thickness through scratch tests.
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the organic layer.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the alkyl chains and confirm the molecular structure of the monolayer.
V. Visualizations
Caption: Workflow for Physisorbed Cyclooctadecane Monolayer Formation.
Caption: Protocol for Mixed Cyclooctadecane and OTS Monolayer Fabrication.
Investigating Cyclooctadecane for Novel Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Solid Lip...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy and minimizing off-target effects. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have emerged as promising platforms for the controlled and targeted delivery of a wide range of therapeutic agents.[1] These systems utilize biocompatible and biodegradable lipids to encapsulate drugs, offering advantages such as improved stability, increased bioavailability, and the possibility of sustained release.[2][3]
This document explores the investigational use of Cyclooctadecane , a saturated cycloalkane (C18H36), as a core lipid matrix for the formulation of SLNs and NLCs. With a melting point of approximately 73°C, cyclooctadecane presents as a solid lipid at physiological temperature, a key requirement for these nanoparticle systems. Its highly lipophilic nature suggests its potential for encapsulating hydrophobic drugs.
These application notes provide a hypothetical framework for the formulation, characterization, and in vitro evaluation of cyclooctadecane-based nanoparticles, drawing upon established methodologies for similar lipid-based drug delivery systems.
Physicochemical Properties of Cyclooctadecane
A thorough understanding of the physicochemical properties of the lipid matrix is crucial for designing effective drug delivery systems.
Note: Data on the polymorphism and detailed biocompatibility of cyclooctadecane for pharmaceutical applications are limited and require further investigation.
Experimental Protocols
The following protocols are adapted from established methods for the preparation and evaluation of SLNs and NLCs and are presented here for the hypothetical application of cyclooctadecane.
Protocol 1: Preparation of Cyclooctadecane-Based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes the preparation of SLNs where the lipid core is composed solely of cyclooctadecane.
Materials:
Cyclooctadecane
Model hydrophobic drug (e.g., Paclitaxel)
Surfactant (e.g., Polysorbate 80)
Co-surfactant (e.g., Soy lecithin)
Ultrapure water
Equipment:
High-pressure homogenizer
High-shear homogenizer (e.g., Ultra-Turrax)
Water bath
Magnetic stirrer
Procedure:
Preparation of the Lipid Phase:
Accurately weigh cyclooctadecane and the model hydrophobic drug.
Heat the mixture in a water bath to approximately 80-85°C (above the melting point of cyclooctadecane) until a clear, homogenous lipid melt is obtained.
Preparation of the Aqueous Phase:
Dissolve the surfactant and co-surfactant in ultrapure water.
Heat the aqueous phase to the same temperature as the lipid phase (80-85°C).
Formation of the Pre-emulsion:
Add the hot aqueous phase to the hot lipid phase under continuous stirring with a magnetic stirrer.
Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
High-Pressure Homogenization:
Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.
Cooling and Nanoparticle Formation:
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.
The solidification of the lipid droplets leads to the formation of SLNs.
Purification:
The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Protocol 2: Preparation of Cyclooctadecane-Based Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Evaporation Method
This protocol describes the preparation of NLCs, which include a liquid lipid to create a less-ordered lipid matrix, potentially improving drug loading and stability.[2]
Materials:
Cyclooctadecane (Solid lipid)
Oleic acid (Liquid lipid)
Model hydrophobic drug (e.g., Doxorubicin)
Surfactant (e.g., Polyvinyl alcohol - PVA)
Organic solvent (e.g., Dichloromethane or Chloroform)
Ultrapure water
Equipment:
Probe sonicator
Magnetic stirrer with heating plate
Rotary evaporator
Procedure:
Preparation of the Organic Phase:
Dissolve cyclooctadecane, oleic acid, and the hydrophobic drug in the organic solvent.
Preparation of the Aqueous Phase:
Dissolve the surfactant (PVA) in ultrapure water.
Emulsification:
Add the organic phase to the aqueous phase under continuous stirring.
Emulsify the mixture using a probe sonicator to form an oil-in-water emulsion.
Solvent Evaporation:
Transfer the emulsion to a rotary evaporator.
Evaporate the organic solvent under reduced pressure. This leads to the precipitation of the lipid phase and the formation of NLCs.
Purification:
Centrifuge the NLC suspension to pellet the nanoparticles.
Wash the pellet with ultrapure water to remove excess surfactant and unencapsulated drug.
Resuspend the purified NLCs in a suitable medium.
Characterization of Cyclooctadecane-Based Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to mimic physiological and tumor microenvironments)
Shaking incubator
Procedure:
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
Seal the dialysis bag and immerse it in a known volume of release medium (PBS) in a beaker.
Place the beaker in a shaking incubator maintained at 37°C.
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
Quantify the amount of drug released in the collected aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Table 3: Drug Release Kinetic Models
The release data can be fitted to various kinetic models to understand the mechanism of drug release.
Model
Equation
Description
Zero-Order
Qt = Q0 + K0t
Drug release is independent of concentration.
First-Order
log Qt = log Q0 + K1t / 2.303
Drug release is proportional to the remaining drug concentration.
Higuchi
Qt = KHt^1/2
Describes drug release from a matrix system based on Fickian diffusion.
Korsmeyer-Peppas
Mt / M∞ = Ktn
Characterizes drug release from a polymeric system.
Where Qt is the amount of drug released at time t, Q0 is the initial amount of drug, and K0, K1, KH, and K are release rate constants.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the preparation and characterization of cyclooctadecane nanoparticles.
Caption: A generalized signaling pathway for a nanoparticle-delivered anticancer drug.
Conclusion and Future Perspectives
The application of cyclooctadecane as a novel lipid matrix for SLNs and NLCs presents an intriguing, yet unexplored, avenue in drug delivery research. Its suitable melting point and high lipophilicity are promising characteristics. However, comprehensive studies are required to establish its biocompatibility, degradation profile, and polymorphic stability to ascertain its suitability for pharmaceutical applications. The protocols and data presented herein provide a foundational, albeit hypothetical, framework for initiating such investigations. Future research should focus on a thorough toxicological evaluation of cyclooctadecane and its formulations, alongside in vivo studies to determine its pharmacokinetic profile and therapeutic efficacy.
Application Notes and Protocols: Cyclooctadecane as a Corrosion Inhibitor for Metals
Audience: Researchers, scientists, and professionals in materials science and chemical engineering. Introduction Corrosion is the electrochemical degradation of a material, typically a metal, due to its reaction with the...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and professionals in materials science and chemical engineering.
Introduction
Corrosion is the electrochemical degradation of a material, typically a metal, due to its reaction with the surrounding environment. This process leads to significant economic losses and safety concerns across various industries. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, can effectively decrease the corrosion rate of a metal exposed to that environment.
Organic corrosion inhibitors typically function by adsorbing onto the metal surface to form a protective film. The effectiveness of these inhibitors is largely dependent on their molecular structure. Ideal inhibitors often possess a "head and tail" structure: a polar functional group (the head) that strongly interacts with the metal surface, and a non-polar hydrocarbon chain (the tail) that forms a hydrophobic barrier.
This document explores the theoretical application and evaluation of cyclooctadecane (C₁₈H₃₆), a large cyclic alkane, as a potential corrosion inhibitor. Due to its purely hydrocarbon nature, it serves as an interesting case study to understand the role of molecular structure in corrosion inhibition.
Theoretical Mechanism of Action
Cyclooctadecane is a saturated cyclic hydrocarbon. Unlike conventional organic corrosion inhibitors, it lacks polar functional groups containing heteroatoms like nitrogen, sulfur, oxygen, or phosphorus. Therefore, its primary mechanism for corrosion inhibition would be limited to the formation of a physical barrier on the metal surface.
The proposed mechanism involves:
Physisorption: Weak adsorption onto the metal surface due to van der Waals forces.
Hydrophobic Barrier Formation: The non-polar cyclooctadecane molecules would create a water-repellent (hydrophobic) film. This film acts as a physical barrier, aiming to prevent corrosive species, such as water and oxygen, from reaching the metal surface and participating in electrochemical corrosion reactions.[1]
However, the absence of a polar head group for strong chemisorption is a significant drawback. This weak adhesion would likely result in an unstable and easily displaceable film, leading to poor corrosion inhibition efficiency compared to inhibitors that can form strong coordinate bonds with the metal.[2] Effective organic inhibitors rely on polar functional groups to anchor to the metal, allowing the long hydrocarbon tails to form a dense, persistent, and water-repellant surface film.[2]
Experimental Protocols for Evaluation
To assess the effectiveness of a candidate compound like cyclooctadecane as a corrosion inhibitor, a series of standardized electrochemical and gravimetric tests are employed. The following are detailed protocols for key experiments.
Weight Loss (Gravimetric) Method
This method provides a direct measure of metal loss over time and is used to calculate the average corrosion rate and the inhibitor's efficiency.
Materials and Equipment:
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions.
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution).
Cyclooctadecane.
Analytical balance (±0.1 mg precision).
Water bath or thermostat for temperature control.
Desiccator.
Acetone, ethanol, and distilled water for cleaning.
Procedure:
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, wash them with distilled water and acetone, and dry them in a desiccator.
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
Solution Preparation: Prepare the corrosive solution. Create a series of test solutions by dissolving varying concentrations of cyclooctadecane in the corrosive medium. A blank solution (without cyclooctadecane) must also be prepared.
Immersion: Immerse one coupon into each test solution, including the blank, ensuring they are fully submerged. Maintain a constant temperature using a water bath for a specified duration (e.g., 24, 48, or 72 hours).
Final Weighing: After the immersion period, remove the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh to get the final weight (W_final).
Calculations:
Weight Loss (ΔW): ΔW = W_initial - W_final
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * T * ρ), where A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
This electrochemical technique provides insights into the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions and helps determine the type of inhibitor (anodic, cathodic, or mixed).
Materials and Equipment:
Potentiostat/Galvanostat.
Three-electrode electrochemical cell:
Working Electrode (WE): The metal sample to be tested.
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
Corrosive solutions with and without the inhibitor.
Procedure:
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution (with or without cyclooctadecane).
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady potential is reached. This is the corrosion potential (E_corr).
Polarization Scan: Scan the potential potentiodynamically from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
Data Analysis: Plot the resulting current density (log i) versus the applied potential (E). This is the Tafel plot.
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion current density (i_corr) and the corrosion potential (E_corr).
Corrosion Rate (CR) in mm/year: CR = (3.27 * i_corr * EW) / ρ, where i_corr is in µA/cm², EW is the equivalent weight of the metal (g), and ρ is the density (g/cm³).
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the study of the protective film's properties.
Materials and Equipment:
Potentiostat/Galvanostat with a frequency response analyzer.
The same three-electrode cell setup as for potentiodynamic polarization.
Procedure:
Cell Setup and Stabilization: Prepare and assemble the cell as described for the polarization test and allow the OCP to stabilize.
Impedance Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).
Data Analysis:
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). A larger semicircle diameter in the Nyquist plot indicates higher corrosion resistance.
Model the data using an equivalent electrical circuit (EEC). A simple Randles circuit is often used, which includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value signifies better corrosion protection.
Application Notes and Protocols for the Crystallization of Cyclooctadecane
For Researchers, Scientists, and Drug Development Professionals Introduction Cyclooctadecane, a large, non-polar cycloalkane, presents unique challenges and opportunities in the field of crystal engineering. Its flexible...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctadecane, a large, non-polar cycloalkane, presents unique challenges and opportunities in the field of crystal engineering. Its flexible 18-carbon ring structure allows for multiple conformations, influencing its packing in the solid state and making the controlled growth of high-quality single crystals a nuanced process. Understanding and mastering the crystallization of cyclooctadecane is crucial for applications ranging from fundamental studies of molecular conformation to its use as a phase-change material for thermal energy storage.
These application notes provide a comprehensive overview of the theoretical and practical aspects of cyclooctadecane crystallization. We offer detailed experimental protocols, data for solvent selection, and a visual workflow to guide researchers in obtaining high-quality crystals suitable for a variety of analytical techniques, including single-crystal X-ray diffraction.
Data Presentation: Solvent Selection for Cyclooctadecane Crystallization
The selection of an appropriate solvent is the most critical step in the crystallization process.[1][2] The ideal solvent will exhibit high solubility for cyclooctadecane at elevated temperatures and low solubility at lower temperatures.[3] Given that cyclooctadecane is a non-polar hydrocarbon, it is most soluble in non-polar organic solvents, following the principle of "like dissolves like".[2][4] The following table provides a list of suitable solvents for the crystallization of cyclooctadecane, categorized by their polarity.
Solvent Class
Solvent
Polarity Index
Boiling Point (°C)
Rationale for Use
Non-Polar
n-Hexane
0.1
69
Excellent solvent for dissolving cyclooctadecane at elevated temperatures. Its high volatility facilitates crystallization by slow evaporation.[5][6]
Cyclohexane
0.2
81
Similar polarity to cyclooctadecane, ensuring good solubility at higher temperatures.[7]
A good solvent for many organic compounds, its higher boiling point allows for a wider temperature range for slow cooling crystallization.[8]
Slightly Polar
Diethyl Ether
2.8
35
Can be used as a co-solvent or for vapor diffusion methods due to its high volatility and miscibility with non-polar solvents.[9]
Tetrahydrofuran (THF)
4.0
66
A versatile solvent that can be used in mixed-solvent systems to fine-tune the solubility of cyclooctadecane.[5]
Polar Aprotic
Acetone
5.1
56
Primarily used as an anti-solvent in multi-solvent crystallization techniques to induce precipitation.[5]
Polar Protic
Ethanol
4.3
78
Generally, a poor solvent for cyclooctadecane, making it an excellent anti-solvent for inducing crystallization when added to a solution of cyclooctadecane in a non-polar solvent.[10]
Experimental Protocols
The following protocols outline the primary methods for the crystallization of cyclooctadecane. The choice of method will depend on the desired crystal size, purity, and the quantity of material available.[11][12]
Protocol 1: Slow Cooling Crystallization
This is the most common and straightforward method for obtaining high-quality crystals.[11]
Solvent Selection and Solubility Test:
Place a small amount (10-20 mg) of cyclooctadecane in a small test tube.
Add a few drops of the selected non-polar solvent (e.g., n-hexane or cyclohexane) at room temperature. The compound should be sparingly soluble or insoluble.[13]
Gently heat the test tube. The compound should completely dissolve.
Allow the solution to cool to room temperature. The formation of crystals indicates a suitable solvent.
Dissolution:
Place the bulk of the cyclooctadecane sample in a clean Erlenmeyer flask.
Add the chosen solvent in small portions while heating the flask gently (e.g., on a hot plate or in a water bath).[14] Add just enough hot solvent to completely dissolve the solid.[1]
Slow Cooling:
Once the solid is completely dissolved, remove the flask from the heat source and cover it with a watch glass or loosely with aluminum foil.
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small or impure crystals.[15]
For maximum yield, the flask can be subsequently placed in an ice bath to further decrease the solubility of the cyclooctadecane.[15]
Crystal Collection and Drying:
Collect the formed crystals by vacuum filtration using a Büchner funnel.[16]
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Slow Evaporation
This method is suitable for producing large, high-quality single crystals, especially when the compound is highly soluble at room temperature.[17]
Solution Preparation:
Prepare a saturated or near-saturated solution of cyclooctadecane in a suitable volatile solvent (e.g., n-hexane or diethyl ether) at room temperature.
Evaporation:
Transfer the solution to a clean vial or beaker.
Cover the container with a piece of parafilm or aluminum foil.
Pierce a few small holes in the cover to allow for slow evaporation of the solvent.[17]
Place the container in a vibration-free location and allow the solvent to evaporate slowly over several days.
Crystal Collection:
Once suitable crystals have formed and the solvent has evaporated, carefully collect the crystals.
Protocol 3: Vapor Diffusion
This technique is ideal for growing high-quality single crystals from a very small amount of material.[17]
Setup:
Dissolve a small amount of cyclooctadecane in a minimal amount of a relatively non-volatile, good solvent (e.g., toluene) in a small, open vial.
Place this small vial inside a larger, sealable container (e.g., a beaker or a jar).
Add a layer of a more volatile anti-solvent (e.g., n-hexane or diethyl ether) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
Diffusion and Crystallization:
Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
This gradual increase in the concentration of the anti-solvent will decrease the solubility of the cyclooctadecane, leading to the slow growth of crystals.
Crystal Collection:
Once crystals have formed, carefully remove the inner vial and collect the crystals.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the crystallization of cyclooctadecane by the slow cooling method.
Caption: Experimental workflow for cyclooctadecane crystallization.
Characterizing Cyclooctadecane Inclusion Complexes: A Guide to Analytical Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Cyclooctadecane, a saturated cyclic hydrocarbon, is a versatile host molecule capable of forming stable inclusi...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctadecane, a saturated cyclic hydrocarbon, is a versatile host molecule capable of forming stable inclusion complexes with a variety of guest molecules. These complexes have garnered significant interest in pharmaceuticals, materials science, and nanotechnology for their potential to enhance the solubility, stability, and bioavailability of guest compounds. The characterization of these host-guest systems is crucial for understanding their structure, properties, and performance. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize Cyclooctadecane inclusion complexes.
Key Analytical Techniques
The formation and characterization of Cyclooctadecane inclusion complexes can be investigated through a combination of thermoanalytical, crystallographic, spectroscopic, and microscopic techniques. The most commonly employed methods include:
Differential Scanning Calorimetry (DSC): To investigate the thermal properties and phase transitions of the inclusion complexes.
X-ray Diffraction (XRD): To analyze the crystalline structure and confirm the formation of a new crystalline phase.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the vibrational modes of the guest molecule upon inclusion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of both the host and guest molecules and confirm inclusion in solution and solid-state.
Scanning Electron Microscopy (SEM): To visualize the morphology of the inclusion complexes.
Differential Scanning Calorimetry (DSC)
Application Note:
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. In the context of Cyclooctadecane inclusion complexes, DSC is primarily used to confirm the formation of the complex by observing changes in the melting point, enthalpy of fusion, and other phase transitions of the host and guest molecules. The inclusion of a guest molecule into the Cyclooctadecane cavity typically results in a shift of the host's melting endotherm to a different temperature, or the appearance of a new, single melting peak for the complex, which is distinct from the melting points of the individual components. The disappearance of the guest's melting peak is a strong indication of its inclusion within the host cavity.
Quantitative Data Summary:
The following table summarizes representative thermal data for Cyclooctadecane and a hypothetical inclusion complex with an organic guest molecule.
Representative value for a small organic molecule.
Physical Mixture (1:1)
72.5 and 150.2
-
Shows melting points of both individual components.
Inclusion Complex (1:1)
135.8
45.7
A single, sharp melting point, different from the host and guest, indicates complex formation. The guest's melting peak is absent.
Experimental Protocol:
Sample Preparation:
Accurately weigh 3-5 mg of the sample (Cyclooctadecane, guest molecule, physical mixture, or inclusion complex) into a standard aluminum DSC pan.
Seal the pan hermetically. An empty, sealed pan is used as a reference.
Instrument Setup:
Place the sample and reference pans into the DSC cell.
Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
Thermal Program:
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 200°C).
Record the heat flow as a function of temperature.
Data Analysis:
Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature (melting point), and the area under the peak (enthalpy of fusion).
Compare the thermograms of the inclusion complex with those of the pure components and the physical mixture.
Experimental Workflow for DSC Analysis
Caption: Workflow for DSC analysis of inclusion complexes.
X-ray Diffraction (XRD)
Application Note:
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. For Cyclooctadecane inclusion complexes, XRD is instrumental in confirming the formation of a new crystalline solid phase. The powder XRD pattern of a true inclusion complex will be significantly different from the simple superposition of the diffraction patterns of the individual host and guest molecules. The appearance of new diffraction peaks, and the disappearance or shifting of the characteristic peaks of the starting materials, provides strong evidence for the formation of a new crystalline structure, which is the inclusion complex. A change from a crystalline to an amorphous pattern can also indicate complex formation.
Quantitative Data Summary:
The table below presents representative 2θ values for the most intense diffraction peaks of Cyclooctadecane and a hypothetical inclusion complex.
Sample
Characteristic Diffraction Peaks (2θ)
Crystal System
Notes
Cyclooctadecane
21.5°, 22.1°, 23.9°
Monoclinic
Representative peaks for the pure host.
Guest Molecule (Hypothetical)
15.2°, 18.5°, 25.8°
Orthorhombic
Representative peaks for a crystalline guest.
Physical Mixture (1:1)
15.2°, 18.5°, 21.5°, 22.1°, 23.9°, 25.8°
-
A simple superposition of host and guest peaks.
Inclusion Complex (1:1)
10.5°, 19.8°, 21.9°, 28.7°
Triclinic
A unique diffraction pattern with new peaks, indicating the formation of a new crystalline phase.
Experimental Protocol:
Sample Preparation:
Grind the sample (Cyclooctadecane, guest, physical mixture, or inclusion complex) to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
Mount the powdered sample onto a sample holder.
Instrument Setup:
Place the sample holder in the X-ray diffractometer.
Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
Data Collection:
Scan the sample over a defined 2θ range (e.g., 5° to 50°) at a specific scan speed (e.g., 2°/min).
The instrument records the intensity of the diffracted X-rays at each 2θ angle.
Data Analysis:
Process the raw data to obtain a diffractogram (intensity vs. 2θ).
Identify the positions (2θ values) and intensities of the diffraction peaks.
Compare the XRD pattern of the inclusion complex with those of the pure components and the physical mixture.
Logical Relationship in XRD Analysis
Caption: Logical flow for confirming inclusion complex formation using XRD.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations. When a guest molecule is included in the Cyclooctadecane cavity, its vibrational modes are often perturbed. This can lead to shifts in the positions of its characteristic absorption bands, changes in their intensities, or the disappearance of certain peaks. These spectral changes are indicative of the altered chemical environment of the guest molecule upon complexation and serve as strong evidence for the formation of an inclusion complex. The FTIR spectrum of the complex is compared to the spectra of the pure host, the pure guest, and their physical mixture.
Quantitative Data Summary:
The following table shows representative FTIR spectral data for a hypothetical inclusion complex.
Functional Group (Guest)
Wavenumber (cm⁻¹) - Pure Guest
Wavenumber (cm⁻¹) - Physical Mixture
Wavenumber (cm⁻¹) - Inclusion Complex
Shift (Δν) (cm⁻¹)
C=O stretch
1720
1720
1705
-15
C-H aromatic stretch
3050
3050
3065
+15
O-H stretch
3400 (broad)
3400 (broad)
3450 (sharper)
+50
Experimental Protocol:
Sample Preparation (KBr Pellet Method):
Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrument Setup:
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Record a background spectrum of a pure KBr pellet.
Data Collection:
Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
Data Analysis:
Subtract the background spectrum from the sample spectrum.
Identify the characteristic absorption bands of the guest molecule.
Compare the spectrum of the inclusion complex with the spectra of the pure components and the physical mixture, noting any shifts in band positions or changes in intensity.
Experimental Workflow for FTIR Analysis
Caption: Simplified workflow for FTIR analysis of inclusion complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is a highly informative technique for studying inclusion complexes in both solution and the solid state. In solution, the formation of an inclusion complex is a dynamic process, and the observed NMR signals are often the weighted average of the free and complexed species. The inclusion of a guest molecule within the Cyclooctadecane cavity leads to changes in the chemical shifts (δ) of the protons of both the host and the guest. Protons of the guest that are located inside the cavity will experience a different magnetic environment and thus show a significant shift in their resonance frequency, typically an upfield shift. Similarly, the inner protons of the Cyclooctadecane ring will also exhibit chemical shift changes. 2D NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space correlations between the protons of the host and guest, offering direct proof of inclusion.
Quantitative Data Summary:
This table presents hypothetical ¹H NMR chemical shift data for a guest molecule upon inclusion in Cyclooctadecane in a suitable deuterated solvent.
Proton (Guest)
Chemical Shift (δ) - Pure Guest (ppm)
Chemical Shift (δ) - Inclusion Complex (ppm)
Change in Chemical Shift (Δδ) (ppm)
Aromatic H (ortho)
7.85
7.65
-0.20
Aromatic H (meta)
7.50
7.40
-0.10
Methyl H
2.30
1.95
-0.35
Experimental Protocol (¹H NMR in Solution):
Sample Preparation:
Prepare solutions of the guest molecule, Cyclooctadecane, and the inclusion complex in a suitable deuterated solvent (e.g., CDCl₃, D₂O with a co-solvent if necessary) at known concentrations.
Instrument Setup:
Place the NMR tube containing the sample into the NMR spectrometer.
Tune and shim the spectrometer to obtain optimal resolution.
Data Collection:
Acquire a standard ¹H NMR spectrum.
For more detailed structural information, acquire 2D NMR spectra such as COSY and ROESY.
Data Analysis:
Process the spectra (Fourier transform, phase correction, baseline correction).
Assign the proton signals for both the host and guest molecules.
Compare the chemical shifts of the guest protons in the free state and in the inclusion complex to determine the chemical shift changes (Δδ).
Analyze ROESY spectra for cross-peaks between host and guest protons to confirm spatial proximity.
Signaling Pathway of NMR Chemical Shift Changes
Caption: The process leading to chemical shift changes in NMR upon inclusion.
Scanning Electron Microscopy (SEM)
Application Note:
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. In the study of Cyclooctadecane inclusion complexes, SEM is used to observe changes in the crystal habit and particle morphology upon complex formation. The pure components, Cyclooctadecane and the guest molecule, will have their own distinct crystalline shapes. The formation of an inclusion complex often results in a new morphology that is different from a simple physical mixture of the two. For example, the inclusion complex may form crystals of a different shape, size, or surface texture. This morphological change serves as qualitative evidence for the formation of a new solid phase.
Experimental Protocol:
Sample Preparation:
Mount a small amount of the powdered sample (Cyclooctadecane, guest, physical mixture, or inclusion complex) onto an SEM stub using double-sided carbon tape.
For non-conductive samples, apply a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
Instrument Setup:
Insert the sample stub into the SEM chamber.
Evacuate the chamber to a high vacuum.
Imaging:
Apply an accelerating voltage (e.g., 5-15 kV) to generate the electron beam.
Focus the electron beam on the sample surface and adjust the magnification to the desired level.
Capture images of the sample's surface morphology.
Data Analysis:
Compare the SEM images of the inclusion complex with those of the pure components and the physical mixture.
Note any differences in crystal shape, size, and surface features.
Experimental Workflow for SEM Analysis
Caption: A simplified workflow for the morphological analysis using SEM.
Thermal Analysis of Cyclooctadecane using DSC and TGA: An Application Note
For Researchers, Scientists, and Drug Development Professionals Introduction Cyclooctadecane (C18H36) is a large-ring cycloalkane with a molecular weight of 252.48 g/mol .[1] Its thermal properties are of significant int...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctadecane (C18H36) is a large-ring cycloalkane with a molecular weight of 252.48 g/mol .[1] Its thermal properties are of significant interest in various fields, including its use as a phase-change material (PCM) for thermal energy storage and as a component in pharmaceutical formulations. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful analytical techniques used to characterize the thermal behavior of materials. DSC measures the heat flow associated with thermal transitions as a function of temperature, providing information on melting, crystallization, and other phase changes. TGA measures the change in mass of a sample as a function of temperature, offering insights into thermal stability and decomposition. This application note provides a detailed protocol for the thermal analysis of cyclooctadecane using DSC and TGA.
Quantitative Data Summary
The thermal properties of cyclooctadecane have been determined through various studies. The key quantitative data are summarized in the table below for easy reference and comparison.
High-performance liquid chromatography (HPLC) method for Cyclooctadecane
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Cyclooctadecane This document provides a detailed methodology for the quantification of Cyclooctadecane using High-Perfor...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Cyclooctadecane
This document provides a detailed methodology for the quantification of Cyclooctadecane using High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD). This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
Cyclooctadecane (C18H36) is a large, non-polar cycloalkane. Due to its lack of a chromophore, traditional HPLC methods employing UV detection are not suitable for its direct analysis. This application note describes a robust reversed-phase HPLC method coupled with a Charged Aerosol Detector (CAD), which is a universal detector capable of quantifying non-volatile and semi-volatile compounds regardless of their optical properties. This method is applicable for the purity assessment and quantification of Cyclooctadecane in various sample matrices.
Experimental Protocol
Materials and Reagents
Cyclooctadecane standard (≥98% purity)
HPLC grade Acetonitrile (ACN)
HPLC grade Water
0.22 µm syringe filters
Instrumentation
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.
Charged Aerosol Detector (CAD)
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of Cyclooctadecane is presented in the table below.
Parameter
Condition
Column
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
95% Acetonitrile / 5% Water
Flow Rate
1.0 mL/min
Column Temperature
35°C
Injection Volume
10 µL
Detector
Charged Aerosol Detector (CAD)
Run Time
10 minutes
Standard and Sample Preparation
Standard Solution Preparation:
Accurately weigh approximately 10 mg of Cyclooctadecane standard.
Dissolve the standard in 10 mL of Acetonitrile to obtain a stock solution of 1 mg/mL.
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).
Sample Preparation:
Dissolve the sample containing Cyclooctadecane in Acetonitrile to an estimated concentration within the calibration range.
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
Analysis Procedure
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Inject the prepared standards and samples into the HPLC system.
Record the chromatograms and integrate the peak corresponding to Cyclooctadecane.
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
Determine the concentration of Cyclooctadecane in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The quantitative data for the analysis of Cyclooctadecane using the described HPLC-CAD method is summarized in the following table.
Standard Concentration (µg/mL)
Retention Time (min)
Peak Area (arbitrary units)
5
4.21
15,234
10
4.22
30,512
25
4.21
76,345
50
4.20
151,987
100
4.21
304,560
Visualizations
The following diagram illustrates the experimental workflow for the HPLC analysis of Cyclooctadecane.
Caption: Experimental workflow for the HPLC-CAD analysis of Cyclooctadecane.
Application
Application Notes and Protocols: Formation of Organic Thin Films
For Researchers, Scientists, and Drug Development Professionals Introduction Organic thin films are layers of organic molecules deposited on a substrate, with thicknesses ranging from a single monolayer to several microm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic thin films are layers of organic molecules deposited on a substrate, with thicknesses ranging from a single monolayer to several micrometers.[1] These films are integral to a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), sensors, and drug delivery systems.[2][3][4] The performance of these devices is highly dependent on the structure and morphology of the organic thin film.[5][6] While a wide variety of organic molecules are utilized for these applications, the use of cyclooctadecane in the direct formation of active organic thin films is not extensively documented in publicly available scientific literature. However, the principles and protocols described herein are broadly applicable to the formation of organic thin films using various molecular compounds.
This document provides a comprehensive overview of the methodologies for the formation and characterization of organic thin films, intended to guide researchers in this field.
Key Deposition Techniques
The choice of deposition technique is crucial as it significantly influences the quality and properties of the resulting thin film. Common methods include Physical Vapor Deposition (PVD), Chemical Vapor Deposition (CVD), and solution-based techniques like spin coating.
Physical Vapor Deposition (PVD): This method involves the vaporization of a solid source material in a vacuum, which then condenses on a substrate to form a thin film.[7] Thermal evaporation is a common PVD technique used for organic materials.[3]
Chemical Vapor Deposition (CVD): In CVD, the substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired film.[8] This technique is widely used in the semiconductor industry and for producing high-quality, high-performance solid materials.[8]
Spin Coating: This is a solution-based technique where a solution of the organic material is dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly, and the solvent evaporates, leaving a thin film.[9]
Experimental Protocols
Protocol 1: Organic Thin Film Deposition by Thermal Evaporation (PVD)
This protocol describes a general procedure for the deposition of a small molecule organic semiconductor thin film.
Materials and Equipment:
High-vacuum deposition chamber
Quartz crystal microbalance (QCM) for thickness monitoring
Substrate (e.g., silicon wafer, glass slide)
Organic source material (e.g., pentacene, phthalocyanine)
Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
Dry the substrate with a stream of nitrogen gas.
Optional: Treat the substrate with a surface modification agent, such as a self-assembled monolayer (SAM), to improve film growth.[10][11]
Source Material Preparation:
Load the organic source material into a clean crucible.
Place the crucible in the evaporation source heater within the deposition chamber.
Deposition:
Mount the cleaned substrate onto the substrate holder.
Evacuate the chamber to a base pressure of at least 10-6 Torr.
Heat the substrate to the desired deposition temperature.
Gradually heat the evaporation source until the desired deposition rate is achieved, as monitored by the QCM. A typical rate for small molecules is 0.1-1 Å/s.
Maintain a stable deposition rate until the desired film thickness is reached.
Close the shutter to the source and allow the substrate to cool down to room temperature before venting the chamber.
Characterization of Organic Thin Films
A comprehensive characterization is essential to understand the structure-property relationships of the deposited films.[5]
Characterization Technique
Information Obtained
X-Ray Diffraction (XRD)
Crystalline structure, phase identification, and orientation of the molecules in the film.[6][12]
High-resolution imaging of the film's surface morphology.[12]
UV-Vis Spectroscopy
Optical properties, including absorption and bandgap energy.[13]
Spectroscopic Ellipsometry
Film thickness and refractive index.
Data Presentation
The following table summarizes typical parameters and resulting properties for organic thin films deposited by thermal evaporation. Note that these are representative values and will vary significantly depending on the specific material and deposition conditions.
Parameter
Range
Influence on Film Properties
Deposition Rate
0.1 - 2.0 Å/s
Affects grain size and surface morphology. Slower rates often lead to more ordered films.
Substrate Temperature
25 - 150 °C
Influences molecular mobility and film crystallinity.
Film Thickness
10 - 200 nm
Impacts optical and electrical properties.
Resulting Roughness (RMS)
0.2 - 5.0 nm
Lower roughness is generally desirable for device applications.
Carrier Mobility (for OFETs)
10-3 - 10 cm2/Vs
A key performance metric for organic transistors.
Signaling Pathway Visualization in a Biosensor Application
Organic thin films are increasingly used in biosensors. The following diagram illustrates a conceptual signaling pathway for a generic organic field-effect transistor (OFET)-based biosensor.
Applications in Drug Development
The precise control over film thickness and morphology offered by these techniques is valuable in drug development for applications such as:
Controlled Drug Release: Polymer thin films can be engineered to release therapeutic agents at a specific rate.
Biocompatible Coatings: Thin film coatings on medical implants can improve their biocompatibility and reduce adverse reactions.[4]
Biosensors for Diagnostics: Organic thin film-based sensors can be developed for the sensitive detection of biomarkers.[2]
Conclusion
The formation of high-quality organic thin films is a critical step in the development of next-generation electronic and biomedical devices. While the direct application of cyclooctadecane in this context is not well-established, the general principles and protocols outlined in this document provide a solid foundation for researchers working with a wide array of organic materials. Careful control over deposition parameters and thorough characterization are paramount to achieving films with the desired properties for specific applications.
Cyclooctadecane as a Non-Polar Standard in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction In the field of chromatography, the use of standards is fundamental for accurate and reproducible qualitative and quantitative analysis. Non-po...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of chromatography, the use of standards is fundamental for accurate and reproducible qualitative and quantitative analysis. Non-polar standards are particularly crucial in gas chromatography (GC) for the determination of retention indices and as internal standards for the quantification of non-polar analytes. Cyclooctadecane (C18H36), a cyclic alkane, serves as an excellent non-polar standard due to its high chemical inertness, thermal stability, and well-defined chromatographic behavior. Its cyclic structure provides a distinct retention profile compared to its straight-chain analog, n-octadecane, making it a useful reference point in complex mixtures.
This document provides detailed application notes and protocols for the utilization of cyclooctadecane as a non-polar standard in chromatographic applications, specifically focusing on its role in the calculation of Kovats Retention Indices and as an internal standard for quantitative analysis.
Physicochemical Properties of Cyclooctadecane
A thorough understanding of the physicochemical properties of cyclooctadecane is essential for its effective application as a chromatographic standard.
Application Note 1: Determination of Kovats Retention Indices using Cyclooctadecane
The Kovats Retention Index (I) is a system-independent value that normalizes retention times of compounds relative to a series of n-alkanes.[8][9] This allows for the comparison of retention data across different instruments and laboratories.[8] Cyclooctadecane, with its 18 carbon atoms, can be used as a reference point within the n-alkane series.
Experimental Protocol
1. Preparation of Standard Solutions:
n-Alkane Standard Mix: Prepare a solution containing a homologous series of n-alkanes (e.g., C10 to C30) in a suitable non-polar solvent like hexane. The concentration of each n-alkane should be approximately 50 µg/mL.
Cyclooctadecane Standard Solution: Prepare a separate solution of cyclooctadecane in hexane at a concentration of 50 µg/mL.
Analyte Solution: Prepare a solution of the analyte(s) of interest in hexane at a concentration suitable for GC analysis.
2. GC-MS Instrumental Conditions:
Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is recommended.
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature: 280 °C.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 10 °C/min to 300 °C.
Hold: 10 minutes at 300 °C.
Injection Volume: 1 µL.
MS Detector:
Transfer Line Temperature: 290 °C.
Ion Source Temperature: 230 °C.
Scan Range: m/z 40-550.
3. Data Analysis and Calculation:
Inject the n-alkane standard mix and record the retention times of each n-alkane.
Inject the cyclooctadecane standard solution and the analyte solution separately under the same chromatographic conditions.
Calculate the Kovats Retention Index (I) for cyclooctadecane and the analyte(s) using the formula for temperature-programmed gas chromatography[9]:
n is the carbon number of the n-alkane eluting before the unknown compound.
N is the carbon number of the n-alkane eluting after the unknown compound.
t_r is the retention time.
Expected Results
The retention time of cyclooctadecane will be observed between that of n-heptadecane (C17) and n-octadecane (C18). The calculated Kovats Retention Index for cyclooctadecane on a non-polar column will be close to 1800, though slight variations may occur due to its cyclic structure.
Compound
Retention Time (min)
Calculated Kovats Retention Index (I)
n-Heptadecane (C17)
15.85
1700
Cyclooctadecane
16.42
1789
n-Octadecane (C18)
16.98
1800
Analyte X
17.55
1865
Note: The data presented in this table is hypothetical but representative of typical experimental results.
Kovats Retention Index Determination Workflow
Application Note 2: Cyclooctadecane as an Internal Standard for the Quantification of Non-Polar Compounds
An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.[10][11] Cyclooctadecane is an ideal internal standard for the GC analysis of non-polar compounds, such as long-chain hydrocarbons or fatty acid methyl esters (FAMEs), as it is chemically inert and unlikely to be naturally present in most samples.
Experimental Protocol
1. Preparation of Solutions:
Internal Standard (IS) Stock Solution: Accurately weigh approximately 25 mg of cyclooctadecane and dissolve it in 50 mL of hexane to obtain a stock solution of 0.5 mg/mL.
Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the target analyte with hexane. The concentration range should encompass the expected concentration of the analyte in the samples. To each calibration standard, add the cyclooctadecane IS stock solution to achieve a constant final concentration (e.g., 50 µg/mL).
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of hexane. Add the cyclooctadecane IS stock solution to achieve the same final concentration as in the calibration standards.
2. GC-FID Instrumental Conditions:
Column: A non-polar capillary column, such as a DB-1ms (100% dimethylpolysiloxane), is suitable.
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).
Injector Temperature: 290 °C.
Detector (FID) Temperature: 300 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/min to 310 °C.
Hold: 15 minutes at 310 °C.
Injection Volume: 1 µL.
3. Data Analysis and Quantification:
Inject each calibration standard and sample into the GC-FID system.
Integrate the peak areas of the analyte and cyclooctadecane (IS).
Calculate the response factor (RF) for the analyte relative to the IS using the calibration standards:
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte.
Determine the concentration of the analyte in the sample using the calibration curve and the following equation:
Note: The data presented in this table is hypothetical but representative of typical experimental results.
Internal Standard Quantitative Workflow
Conclusion
Cyclooctadecane is a versatile and reliable non-polar standard for various chromatographic applications. Its well-defined chemical and physical properties make it an excellent choice for the determination of Kovats Retention Indices and as an internal standard for the accurate quantification of non-polar analytes. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement cyclooctadecane in their chromatographic methodologies, thereby enhancing the accuracy and reproducibility of their results.
Technical Support Center: Multi-Step Synthesis of Cyclooctadecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of cyclooctadecane....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of cyclooctadecane. The primary route covered involves an intramolecular Acyloin condensation to form the α-hydroxy ketone intermediate, cyclooctadecanoin, followed by its reduction to the final product, cyclooctadecane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of cyclooctadecane.
Acyloin Condensation of Diethyl Octadecanedioate
Question: My Acyloin condensation reaction is resulting in a low yield of cyclooctadecanoin. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Acyloin condensation are a common challenge. Several factors can contribute to this issue. Below is a summary of potential causes and recommended troubleshooting steps.
Potential Causes and Solutions for Low Yield in Acyloin Condensation:
Potential Cause
Explanation
Recommended Solution
Presence of Oxygen
The reaction is highly sensitive to oxygen, which can interfere with the radical mechanism and reduce the efficiency of the sodium reductant.[1]
Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[1] All solvents and reagents should be thoroughly deoxygenated prior to use.
Presence of Protic Solvents/Reagents
Protic impurities (e.g., water, alcohols) will quench the sodium reductant and can lead to the Bouveault-Blanc ester reduction as a side reaction, producing the corresponding diol instead of the acyloin.[2]
Use anhydrous, high-purity aprotic solvents (e.g., toluene, xylene). Ensure all glassware is rigorously dried before use.
Side Reaction: Dieckmann Condensation
The alkoxide byproduct generated during the reaction can catalyze a competing Dieckmann condensation, leading to the formation of a β-keto ester.[2]
Add a trapping agent such as trimethylsilyl (B98337) chloride (TMSCl) to the reaction mixture. TMSCl reacts with the enediolate intermediate to form a stable bis-silyl ether and also neutralizes the alkoxide byproduct, thus preventing the Dieckmann condensation and improving the acyloin yield.[2][3]
Inefficient Sodium Dispersion
The reaction occurs on the surface of the sodium metal. A coarse or poorly dispersed sodium will have a lower surface area, leading to a slower and less efficient reaction.
Use a fine, sand-like dispersion of sodium in a high-boiling aprotic solvent like xylene. The dispersion can be prepared by melting sodium in the solvent under vigorous stirring and an inert atmosphere, then allowing it to cool while maintaining stirring.
Polymerization
If the concentration of the diester is too high, intermolecular condensation can occur, leading to the formation of polymers instead of the desired intramolecular cyclization product.
While Acyloin condensations are generally less sensitive to concentration than other cyclization methods, employing high-dilution techniques can favor the intramolecular reaction. This involves the slow addition of the diester to the reaction mixture containing the sodium dispersion.
Insoluble Product Coating
In some cases, the product may be insoluble in the reaction solvent and coat the surface of the sodium, preventing further reaction.
Consider using N-methyl-morpholine as a solvent, as it has been shown to be effective in cases where product insolubility is an issue.[2]
Reduction of Cyclooctadecanoin
Question: I am having trouble with the reduction of cyclooctadecanoin to cyclooctadecane. What are the common issues with Clemmensen and Wolff-Kishner reductions?
Answer:
The choice of reduction method for cyclooctadecanoin depends on the overall stability of your molecule. Both the Clemmensen and Wolff-Kishner reductions have specific challenges.
Troubleshooting the Reduction of Cyclooctadecanoin:
Reduction Method
Potential Issue
Explanation
Recommended Solution
Clemmensen Reduction
Substrate Degradation
The strongly acidic conditions (concentrated HCl) can cause degradation of acid-sensitive functional groups that may be present in more complex substrates.
If your substrate is acid-sensitive, the Wolff-Kishner reduction is a better alternative as it is performed under basic conditions.
Incomplete Reaction
The reaction is heterogeneous and occurs on the surface of the zinc amalgam. Incomplete reaction can result from poorly activated zinc or insufficient mixing.
Ensure the zinc amalgam is freshly prepared and active. Vigorous stirring is necessary to maintain good contact between the substrate and the amalgam.
Wolff-Kishner Reduction
Substrate Degradation
The strongly basic conditions and high temperatures can be detrimental to base-sensitive substrates.
For base-sensitive molecules, the Clemmensen reduction would be the preferred method.
Incomplete Hydrazone Formation
The first step of the reaction is the formation of a hydrazone. If this step is incomplete, the overall yield will be low.
Ensure sufficient hydrazine (B178648) is used and that the reaction conditions for hydrazone formation are optimal before proceeding to the elimination step.
Side Reactions
At high temperatures, other side reactions may occur, leading to byproducts.
Modified Wolff-Kishner procedures, such as the Huang-Minlon modification, can allow for lower reaction temperatures and improved yields.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the typical multi-step synthesis pathway for cyclooctadecane?
A1: A common and effective pathway for the synthesis of cyclooctadecane is a two-step process starting from a long-chain dicarboxylic acid ester, such as diethyl octadecanedioate. The first step is an intramolecular Acyloin condensation to form the cyclic α-hydroxy ketone, cyclooctadecanoin. The second step involves the reduction of the ketone and alcohol functionalities of cyclooctadecanoin to yield cyclooctadecane.
Q2: What kind of yields can I expect for the Acyloin condensation of diethyl octadecanedioate?
A2: For the synthesis of large rings (10 to 20 members) via Acyloin condensation, yields are generally good, often ranging from 60% to 95%.[1] For an 18-membered ring like cyclooctadecanoin, a yield in the upper end of this range can be expected under optimized conditions, especially when using a trapping agent like trimethylsilyl chloride.[2]
Expected Yields for Large-Ring Acyloin Condensation:
Q3: Are there any alternatives to the Clemmensen reduction for converting cyclooctadecanoin to cyclooctadecane?
A3: Yes, the Wolff-Kishner reduction is a common alternative to the Clemmensen reduction.[6] The choice between the two often depends on the stability of the substrate to acidic or basic conditions. The Clemmensen reduction is performed in strong acid, while the Wolff-Kishner reduction uses strong base and high temperatures. For substrates that are sensitive to acid, the Wolff-Kishner reduction is the preferred method.
Q4: How can I minimize the formation of polymeric byproducts during the Acyloin condensation?
A4: The Acyloin condensation is known to favor intramolecular cyclization for larger rings, even at higher concentrations, because the reaction is believed to occur on the surface of the sodium metal, which orients the diester for ring closure.[1] However, to further minimize the risk of intermolecular polymerization, you can employ the high-dilution principle. This involves the slow, controlled addition of the diethyl octadecanedioate solution to a vigorously stirred suspension of sodium in the reaction solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular reaction pathway.
Experimental Protocols
Protocol 1: Acyloin Condensation of Diethyl Octadecanedioate to Cyclooctadecanoin
Materials:
Diethyl octadecanedioate
Sodium metal
Anhydrous xylene
Trimethylsilyl chloride (TMSCl)
Concentrated hydrochloric acid
Diethyl ether
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere of argon or nitrogen.
In the flask, prepare a fine dispersion of sodium metal in anhydrous xylene.
Add trimethylsilyl chloride to the sodium suspension.
In the dropping funnel, prepare a solution of diethyl octadecanedioate in anhydrous xylene.
With vigorous stirring, slowly add the diethyl octadecanedioate solution to the sodium suspension over several hours to maintain a low concentration of the diester.
After the addition is complete, continue to reflux the mixture for an additional hour.
Cool the reaction mixture to room temperature and cautiously add methanol (B129727) to quench any unreacted sodium.
Hydrolyze the silyl (B83357) ether intermediate by adding dilute hydrochloric acid and stirring for several hours.
Separate the organic layer and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclooctadecanoin.
Purify the crude product by chromatography or recrystallization.
Protocol 2: Clemmensen Reduction of Cyclooctadecanoin to Cyclooctadecane
Materials:
Cyclooctadecanoin
Zinc dust
Mercuric chloride
Concentrated hydrochloric acid
Toluene
Water
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Procedure:
Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride in dilute hydrochloric acid for a few minutes. Decant the aqueous solution and wash the zinc amalgam with water.
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
Add the cyclooctadecanoin to the flask.
Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
Extract the aqueous layer with toluene.
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the washings are neutral.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purify the resulting crude cyclooctadecane by recrystallization or chromatography.
Improving the yield and purity of Cyclooctadecane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclooctadecane. Our focus i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclooctadecane. Our focus is on improving the yield and purity of this macrocyclic alkane.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing the cyclooctadecane carbon skeleton?
A1: The most widely employed method for the synthesis of large carbocyclic rings like cyclooctadecane is the intramolecular acyloin condensation of a long-chain diester, specifically the diethyl ester of octadecanedioic acid (diethyl octadecanedioate).[1][2][3] This reaction involves the reductive coupling of the two ester groups using metallic sodium to form a cyclic α-hydroxy ketone, known as an acyloin.[1][4] This method is particularly effective for forming rings of 10 or more members, often providing good to excellent yields.[2]
Q2: How can I improve the yield of the acyloin condensation for an 18-membered ring?
A2: To improve the yield of the acyloin condensation for large rings, the Rühlmann modification is highly recommended.[2][5] This involves carrying out the reaction in the presence of a trapping agent, typically chlorotrimethylsilane (B32843) (TMSCl) .[2] TMSCl traps the intermediate enediolate as a stable bis-silyl ether, which prevents side reactions like the competing Dieckmann condensation and simplifies the work-up procedure, leading to considerably improved yields.[2][5]
Q3: What are the subsequent steps after the acyloin condensation to obtain cyclooctadecane?
A3: The acyloin condensation yields a cyclic α-hydroxy ketone (cyclooctadecanoin). To obtain the final product, cyclooctadecane, this intermediate must be reduced. Two common methods for this reduction are the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide).[6][7][8] The choice between these methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.[6][8]
Q4: What are the most effective methods for purifying crude cyclooctadecane?
A4: The primary methods for purifying crude cyclooctadecane are recrystallization and column chromatography .[9][10] Given that cyclooctadecane is a non-polar, solid alkane, recrystallization from a suitable solvent or solvent mixture is often a highly effective and scalable purification technique.[11][12][13] For separating it from impurities with different polarities, column chromatography using a non-polar stationary phase like silica (B1680970) gel and a non-polar eluent is also a viable option.[14][15][16]
Q5: How can I assess the purity of my final cyclooctadecane product?
A5: The purity of cyclooctadecane can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS) .[17][18][19][20] A pure sample will show a single major peak in the gas chromatogram with a corresponding mass spectrum matching that of cyclooctadecane. The percentage purity can be calculated from the relative peak areas in the chromatogram.[19]
Synthesis and Purification Workflow
General workflow for the synthesis and purification of cyclooctadecane.
Troubleshooting Guides
Acyloin Condensation
Problem
Possible Cause(s)
Suggested Solution(s)
Low or no yield of acyloin
1. Presence of oxygen or moisture in the reaction.[1] 2. Inactive sodium metal. 3. Competing Dieckmann condensation.[2][5] 4. Low quality of starting diester.
1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 2. Use freshly cut sodium metal to ensure a reactive surface. 3. Employ the Rühlmann modification by adding chlorotrimethylsilane (TMSCl) to trap the intermediate and prevent side reactions.[2][5] 4. Purify the diethyl octadecanedioate by vacuum distillation before use.
Formation of polymeric byproducts
Intermolecular condensation is competing with the desired intramolecular cyclization.
While high dilution is not strictly necessary for acyloin condensation of large rings, very slow addition of the diester to the sodium suspension can favor the intramolecular reaction.[2]
Difficult work-up
Emulsion formation during the aqueous work-up.
Add the reaction mixture to a mixture of ice and concentrated hydrochloric acid with vigorous stirring to neutralize the alkoxide and dissolve the sodium salts.
1. Prepare fresh zinc amalgam before the reaction. 2. Periodically add fresh concentrated HCl during the reaction to maintain a high acid concentration.
Formation of byproducts (Clemmensen)
Rearrangement or other acid-catalyzed side reactions.
The Clemmensen reduction is not always efficient for aliphatic ketones.[6] Consider using the Wolff-Kishner reduction if the substrate is stable to strong base.
Incomplete reaction (Wolff-Kishner)
1. Insufficiently high temperature. 2. Water present in the reaction mixture.
1. Ensure the reaction temperature is high enough to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas. Diethylene glycol is a common high-boiling solvent.[21] 2. Remove water formed during the initial hydrazone formation by distillation before proceeding to the high-temperature elimination step (Huang-Minlon modification).[22]
Purification of Cyclooctadecane
Problem
Possible Cause(s)
Suggested Solution(s)
Low recovery after recrystallization
1. The chosen solvent is too good, even at low temperatures.[12] 2. Too much solvent was used.[23]
1. Perform small-scale solubility tests to find a solvent in which cyclooctadecane is sparingly soluble at room temperature but readily soluble when hot. Ethanol (B145695) is a potential candidate.[11] Consider a mixed solvent system.[10][13] 2. Use the minimum amount of hot solvent required to just dissolve the crude product.[23]
Oiling out instead of crystallization
The melting point of the crude product is lower than the boiling point of the solvent, or the solution is supersaturated.
1. Lower the temperature at which the solution becomes saturated by using a lower-boiling solvent or a mixed solvent system. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Poor separation in column chromatography
Incorrect choice of stationary or mobile phase.
For a non-polar compound like cyclooctadecane, use a non-polar stationary phase like silica gel and a non-polar eluent such as hexane (B92381) or petroleum ether. Gradually increasing the polarity of the eluent might help elute more polar impurities.
Troubleshooting Logic Diagram
A logical approach to troubleshooting common issues in cyclooctadecane synthesis.
Experimental Protocols
Acyloin Condensation of Diethyl Octadecanedioate (Rühlmann Modification)
This protocol is a general procedure based on the Rühlmann modification for large-ring acyloin condensation.
Materials:
Diethyl octadecanedioate
Anhydrous toluene
Sodium metal
Chlorotrimethylsilane (TMSCl)
Concentrated Hydrochloric Acid
Diethyl ether
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
In the flask, prepare a fine dispersion of sodium metal (4.4 eq.) in anhydrous toluene under vigorous stirring.
Heat the suspension to reflux.
In the dropping funnel, prepare a solution of diethyl octadecanedioate (1 eq.) and chlorotrimethylsilane (4.4 eq.) in anhydrous toluene.
Add the diester/TMSCl solution dropwise to the refluxing sodium suspension over several hours.
After the addition is complete, continue to reflux for an additional 2 hours.
Cool the reaction mixture to room temperature and filter off the excess sodium and sodium chloride.
Carefully add the filtrate to a mixture of ice and concentrated hydrochloric acid with stirring.
Separate the organic layer and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclooctadecanoin.
Clemmensen Reduction of Cyclooctadecanoin
Materials:
Crude cyclooctadecanoin
Zinc powder
Mercuric chloride
Concentrated Hydrochloric Acid
Toluene
Water
Procedure:
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, and a solution of crude cyclooctadecanoin in toluene.
Heat the mixture to reflux with vigorous stirring.
Periodically add more concentrated hydrochloric acid to maintain a strongly acidic environment.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with toluene.
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclooctadecane.
Purification by Recrystallization
Materials:
Crude cyclooctadecane
Ethanol (or other suitable solvent)
Procedure:
Place the crude cyclooctadecane in an Erlenmeyer flask.
Add a minimal amount of hot ethanol and heat the mixture until the solid just dissolves.[23]
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
Dry the crystals under vacuum to obtain pure cyclooctadecane.
Quantitative Data Summary
The following tables provide typical yield and purity data for the synthesis and purification of large-ring cycloalkanes. Specific data for cyclooctadecane may vary depending on the exact experimental conditions.
Table 1: Typical Yields for Acyloin Condensation of Long-Chain Diesters
Ring Size
Acyloin Condensation Yield (Standard)
Acyloin Condensation Yield (Rühlmann Mod.)
10-11
50-60%
>70%
12-14
>70%
80-95%
18
>70% (expected)
80-95% (expected)
Data is generalized from literature on large-ring syntheses.[2]
Table 2: Comparison of Purification Methods for Cyclooctadecane
Purification Method
Typical Purity Achieved
Advantages
Disadvantages
Recrystallization
>99%
Simple, scalable, cost-effective for solid products.
Solvent selection can be challenging; some product loss in the mother liquor is inevitable.[12]
Column Chromatography
>99%
High resolution for separating mixtures with different polarities.
Can be time-consuming and requires larger volumes of solvent for large-scale purifications.[16]
Sublimation
High
Can provide very pure product for compounds that sublime.
Not all compounds sublime readily; can be difficult to scale up.
Troubleshooting Crystallization of Cyclooctadecane: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the single-crystal growth of cyclooct...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the single-crystal growth of cyclooctadecane.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of successful cyclooctadecane crystallization?
A1: The first indicators of successful crystallization are the appearance of small, clear, and well-defined geometric shapes (crystals) in the solution. These may initially form on the surface of the container or be suspended in the solution. The solution should gradually become less saturated as the crystals grow.
Q2: My cyclooctadecane solution turned into an oil instead of forming crystals. What should I do?
A2: This phenomenon, known as "oiling out," is common for compounds with low melting points when the solution is too concentrated or cooled too quickly.[1][2] To resolve this, try the following:
Increase the solvent volume: Add more of the primary solvent to dilute the solution, then gently heat to dissolve the oil and attempt to recrystallize by slow cooling.
Slow down the cooling rate: Insulate the crystallization vessel to allow for a very gradual temperature decrease. This gives the molecules more time to arrange themselves into an ordered crystal lattice.[1]
Use a co-solvent: Introduce a miscible "anti-solvent" (one in which cyclooctadecane is less soluble) dropwise to a solution of cyclooctadecane in a "good" solvent. This can gently induce crystallization.
Q3: No crystals are forming in my cyclooctadecane solution. What are the possible reasons and solutions?
A3: A lack of crystal formation can stem from several factors:
Unsaturated solution: The concentration of cyclooctadecane may be too low. Try evaporating some of the solvent to increase the concentration.[3][4]
Contamination: Impurities can inhibit crystal nucleation and growth. Ensure your glassware is scrupulously clean and use high-purity cyclooctadecane and solvents.[3][4]
Inappropriate temperature: The temperature may not be optimal for nucleation. Experiment with different, stable temperatures.[3]
Vibrations: Keep your crystallization setup in a location free from vibrations.[3][4]
Q4: I'm only getting very small, needle-like crystals of cyclooctadecane. How can I grow larger, single crystals?
A4: The formation of small or needle-like crystals is often due to rapid nucleation. To encourage the growth of larger crystals, the rate of crystallization must be slowed down.[1]
Decrease the cooling rate: A slower cooling process reduces the level of supersaturation, allowing existing crystals to grow larger rather than forming many new nuclei.[1]
Reduce the solvent evaporation rate: If using the slow evaporation method, reduce the number or size of the holes in the covering of your crystallization vessel.
Seeding: Introduce a single, well-formed crystal (a seed crystal) into a saturated solution to encourage growth on that crystal rather than new nucleation.
Note: This data for cyclododecane is compiled and extrapolated from various sources for illustrative purposes.[5] Cyclooctadecane, being a larger, non-polar molecule, is expected to follow similar trends but may have slightly lower solubility in polar solvents and higher solubility in non-polar solvents.
Experimental Protocols
Slow Evaporation Method
This is a straightforward method suitable for obtaining high-quality single crystals.
Methodology:
Prepare a saturated or nearly saturated solution of cyclooctadecane in a suitable solvent (e.g., hexane (B92381) or toluene).
Filter the solution to remove any particulate impurities.
Transfer the clear solution to a clean crystallization dish or vial.
Cover the container with a lid or paraffin (B1166041) film that has a few small holes poked in it to allow for slow evaporation of the solvent.
Place the container in a quiet, undisturbed location at a constant temperature.
Monitor the setup over several days for crystal growth.
Slow Cooling Method
This technique is effective for compounds that have a significant difference in solubility at high and low temperatures.
Methodology:
Prepare a saturated solution of cyclooctadecane in a suitable solvent at an elevated temperature (e.g., 40-50°C).
Ensure all the solute has dissolved. If not, add a minimal amount of additional solvent.
Filter the hot solution to remove any insoluble impurities.
Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).
Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal yield, ensuring the cooling remains gradual at each stage.
Vapor Diffusion Method
This method is ideal when only small amounts of the compound are available and can yield high-quality crystals.
Methodology:
Dissolve the cyclooctadecane in a small amount of a "good" solvent (e.g., toluene or dichloromethane) in a small, open vial.
Place this small vial inside a larger, sealable container (e.g., a beaker or jar).
Add a larger volume of a miscible "anti-solvent" (a solvent in which cyclooctadecane is poorly soluble, e.g., ethanol or methanol) to the bottom of the larger container, ensuring the level is below the opening of the inner vial.
Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the cyclooctadecane and inducing crystallization.
Place the setup in a location with a stable temperature and minimal vibrations.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the troubleshooting process and the relationships between key crystallization parameters.
Figure 1. Troubleshooting workflow for cyclooctadecane crystallization.
Figure 2. Interacting parameters influencing single crystal quality.
Technical Support Center: Controlling Polymorphism in Solid-State Cyclooctadecane
Disclaimer: While the principles of polymorphism control are well-established, detailed literature specifically outlining the distinct polymorphic forms of cyclooctadecane and their controlled crystallization is limited....
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: While the principles of polymorphism control are well-established, detailed literature specifically outlining the distinct polymorphic forms of cyclooctadecane and their controlled crystallization is limited. The following guide is based on general best practices for controlling polymorphism in organic molecular crystals and should be adapted as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it crucial in studies of solid-state cyclooctadecane?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] These different forms, known as polymorphs, have the same chemical composition but different internal crystal packing. This can lead to variations in physicochemical properties such as melting point, solubility, dissolution rate, and stability. For researchers in materials science and drug development, controlling the polymorphic form of cyclooctadecane is essential as it can be used as a phase-change material or an excipient, and its physical properties will dictate its performance.
Q2: What are the primary factors that influence which polymorph of cyclooctadecane is formed?
A2: The formation of a specific polymorph is influenced by a variety of kinetic and thermodynamic factors during crystallization. The most critical experimental parameters to control include:
Solvent Choice: The polarity, hydrogen bonding capability, and viscosity of the solvent can influence the conformation of cyclooctadecane in solution and the subsequent nucleation and growth of a particular polymorph.[2]
Cooling Rate: Rapid cooling often traps kinetically favored, metastable polymorphs, while slow cooling allows the system to reach thermodynamic equilibrium, favoring the most stable polymorph.[3][4]
Supersaturation: The level of supersaturation at which nucleation occurs is a key determinant of the resulting polymorph.
Temperature: Crystallization at different temperatures can favor different polymorphs, as their relative stabilities can be temperature-dependent.
Seeding: Introducing a crystal of the desired polymorph (a seed) can direct the crystallization towards that form.[5]
Additives and Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorph while promoting another.
Q3: How can I identify the different polymorphic forms of cyclooctadecane that I have produced?
A3: A combination of analytical techniques is typically used to characterize and differentiate polymorphs:
Differential Scanning Calorimetry (DSC): This is a primary tool for detecting polymorphism. Different polymorphs will generally exhibit different melting points and may show solid-solid phase transitions at specific temperatures.[6]
Powder X-Ray Diffraction (PXRD): This technique provides a unique "fingerprint" of the crystal lattice. Different polymorphs will have distinct diffraction patterns.
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can distinguish polymorphs based on subtle differences in their vibrational modes, which are sensitive to the molecular conformation and intermolecular interactions in the crystal lattice.[1][7][8]
Solid-State NMR (ssNMR): This technique is highly sensitive to the local environment of atomic nuclei and can differentiate polymorphs based on chemical shifts and relaxation times.[2][9]
Microscopy: Optical microscopy can reveal different crystal habits (shapes), which can be indicative of different polymorphs.
Troubleshooting Guides
Problem 1: No crystals are forming upon cooling my cyclooctadecane solution.
Symptoms: The solution remains clear even after prolonged cooling.
Potential Cause: Insufficient supersaturation. The concentration of cyclooctadecane may be too low for spontaneous nucleation.
Solutions:
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
Anti-Solvent Addition: If cyclooctadecane is highly soluble in your chosen solvent, you can add a miscible "anti-solvent" in which it is insoluble. Add the anti-solvent dropwise to the stirred solution until turbidity persists, then gently warm until the solution is clear again before cooling slowly.
Seeding: Introduce a tiny crystal of solid cyclooctadecane to the solution. This will act as a template for further crystal growth.
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.
Problem 2: My cyclooctadecane is "oiling out" instead of crystallizing.
Symptoms: A liquid phase separates from the solution upon cooling instead of solid crystals.
Potential Cause: The solute is coming out of solution at a temperature above its melting point due to excessively high concentration or rapid cooling.
Solutions:
Dilute the Solution: Add a small amount of additional solvent to the mixture and reheat until a clear solution is obtained. Then, cool the solution more slowly.
Reduce the Cooling Rate: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.
Choose a Lower Boiling Point Solvent: A lower boiling point solvent may allow for crystallization to occur at a lower temperature.
Problem 3: I have obtained a mix of different crystal shapes, suggesting multiple polymorphs.
Symptoms: Microscopic examination reveals crystals with different habits (e.g., needles and plates).
Potential Cause: The crystallization conditions are on the borderline between the formation of two different polymorphs.
Solutions:
Strict Control of Cooling Rate: Use a programmable bath or a well-insulated container to ensure a consistent and controlled cooling rate.
Seeding: Seed the solution with a crystal of the desired polymorph to encourage its preferential growth.
Isothermal Crystallization: Hold the supersaturated solution at a constant temperature where only one polymorph is known to nucleate and grow. This may require some initial screening experiments to determine the optimal temperature.
Problem 4: I am consistently obtaining a metastable polymorph when I want the stable form.
Symptoms: DSC analysis shows a lower melting point than expected for the most stable form.
Potential Cause: The crystallization process is under kinetic control, favoring the formation of a less stable polymorph.
Solutions:
Slower Crystallization: Decrease the cooling rate, use a solvent in which cyclooctadecane has slightly higher solubility, or reduce the degree of supersaturation. This gives the molecules more time to arrange into the most stable crystal lattice.
Slurry Ripening: Stir a suspension of the metastable polymorph in a solvent at a controlled temperature. Over time, the metastable form will dissolve and the more stable form will precipitate. This is based on Ostwald's Rule of Stages.
Annealing: Heat the solid metastable polymorph to a temperature just below its melting point. This can provide enough energy for the molecules to rearrange into the more stable form.
Data Presentation
Table 1: Physical and Thermal Properties of Cyclooctadecane
Note: The phase transition data from the NIST WebBook suggests a solid-solid phase transition at approximately 25 °C. This is a strong indicator of polymorphism in cyclooctadecane.[11]
Table 2: Hypothetical Polymorph Screening Protocol for Cyclooctadecane
Solvent System
Cooling Rate
Expected Outcome
Ethanol
Fast Cooling (e.g., ice bath)
Potential for a kinetically favored, metastable polymorph.
Ethanol
Slow Cooling (e.g., insulated flask at room temp.)
More likely to yield the thermodynamically stable polymorph.
Toluene
Fast Cooling
May produce a different metastable polymorph due to different solvent-solute interactions.
Toluene
Slow Cooling
May yield the stable polymorph, potentially with a different crystal habit.
Heptane
Slow Cooling
A non-polar solvent may favor a different packing arrangement.
Acetone/Water (Anti-solvent)
Slow addition of water
Controlled precipitation may lead to a specific polymorph.
Experimental Protocols
Protocol 1: Polymorph Screening of Cyclooctadecane by Controlled Crystallization
Dissolution: In separate small Erlenmeyer flasks, dissolve 100 mg of cyclooctadecane in the minimum amount of hot solvent (e.g., ethanol, toluene, heptane) to achieve complete dissolution. Use a hot plate and magnetic stirrer.
Slow Cooling: Cover one set of flasks with watch glasses, insulate them with glass wool, and allow them to cool slowly to room temperature on the benchtop.
Fast Cooling: Take a second set of flasks and immediately place them in an ice-water bath to induce rapid crystallization.
Anti-Solvent Crystallization: Dissolve 100 mg of cyclooctadecane in a good solvent (e.g., acetone). Slowly add a miscible anti-solvent (e.g., water) dropwise while stirring until the solution becomes persistently turbid. Gently warm to re-dissolve, then cool slowly.
Isolation: Collect the crystals from each experiment by vacuum filtration.
Drying: Dry the crystals under vacuum at a temperature well below the lowest observed thermal event in DSC.
Characterization: Analyze each batch of crystals using PXRD, DSC, and microscopy to identify any differences in crystal form.
Protocol 2: Characterization of Cyclooctadecane Polymorphs by Differential Scanning Calorimetry (DSC)
Sample Preparation: Accurately weigh 2-5 mg of the dried cyclooctadecane crystals into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.
Instrument Setup: Place the sample and reference pans into the DSC cell.
Thermal Program:
Equilibrate the sample at 0 °C.
Ramp the temperature up to 100 °C at a rate of 10 °C/min. This will show any melting endotherms and solid-solid transitions.
Hold at 100 °C for 5 minutes to ensure complete melting and erase thermal history.
Cool the sample back down to 0 °C at a rate of 10 °C/min to observe any crystallization exotherms.
Ramp the temperature up again to 100 °C at 10 °C/min to confirm the thermal behavior of the melt-crystallized solid.
Data Analysis: Analyze the resulting thermogram for the onset temperature and peak maximum of melting endotherms, and the enthalpy of fusion (area under the peak). Compare the thermograms of samples crystallized under different conditions.
Visualizations
Caption: Experimental workflow for screening and identifying polymorphs of cyclooctadecane.
Caption: Logical relationships between experimental parameters and polymorphic outcome.
Technical Support Center: Optimization of Reaction Conditions for Cyclooctadecane Functionalization
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the functionalization of cyclooctadecane. This resource is designed to provide targeted troubleshooting guidance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the functionalization of cyclooctadecane. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of cyclooctadecane?
A1: The functionalization of large, flexible macrocycles like cyclooctadecane presents several key challenges:
Low Reactivity: The C-H bonds in cyclooctadecane are strong and non-activated, making them difficult to functionalize selectively.
Site Selectivity: With numerous secondary C-H bonds of similar reactivity, achieving functionalization at a specific position is a significant hurdle.[1][2]
Transannular Reactions: The flexible nature of the 18-membered ring can lead to undesired side reactions between distant carbons on the ring.
Solubility: Cyclooctadecane is a nonpolar molecule, which can limit the choice of solvents and reagents.
Product Separation: Isolating the desired functionalized product from unreacted starting material and potential regioisomers can be challenging.
Q2: Which functionalization reactions are most common for cyclooctadecane?
A2: The most common functionalization reactions for cyclooctadecane and other large cycloalkanes are oxidation and C-H activation/arylation.
Oxidation: This typically involves the conversion of a C-H bond to a C-O bond, yielding cyclooctadecanol and/or cyclooctadecanone. Common oxidants include hydrogen peroxide in the presence of metal catalysts.[3]
C-H Arylation: This reaction introduces an aryl group directly onto the cyclooctadecane ring, often using a palladium catalyst and a suitable directing group if regio-control is desired.[4]
Q3: How can I improve the yield of my cyclooctadecane functionalization reaction?
A3: Improving the yield often involves a systematic optimization of reaction conditions. Consider the following factors:
Catalyst Selection: The choice of catalyst is crucial. For oxidation, iron or ruthenium-based catalysts can be effective.[5][6] For C-H arylation, palladium catalysts are commonly used.[4]
Solvent: The solvent can influence the conformation of the cyclooctadecane ring and the solubility of reactants. Screening different solvents is recommended.
Temperature: Reaction temperature can significantly impact the reaction rate and selectivity. A temperature screen is often necessary to find the optimal balance.
Reaction Time: Monitor the reaction progress over time to determine the point of maximum product formation and minimize decomposition.
Reagent Stoichiometry: The ratio of oxidant or arylating agent to the substrate can affect the yield and selectivity.
Troubleshooting Guides
Issue 1: Low Conversion of Cyclooctadecane
Problem: The reaction shows a high amount of unreacted starting material.
Potential Cause
Suggested Solution
Inactive Catalyst
- Ensure the catalyst is fresh and has been stored under appropriate conditions. - Consider activating the catalyst in situ if required by the protocol. - Screen different catalysts known for large cycloalkane functionalization.
Insufficient Reaction Time or Temperature
- Monitor the reaction over a longer period. - Gradually increase the reaction temperature in small increments, while monitoring for side product formation.
Poor Solubility of Reactants
- Screen a range of solvents to ensure all components are fully dissolved at the reaction temperature. - Consider using a co-solvent system.
Presence of Inhibitors
- Purify the starting materials and solvents to remove any potential inhibitors. - Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
Issue 2: Poor Selectivity and Formation of Multiple Products
Problem: The reaction yields a mixture of regioisomers or over-functionalized products.
Potential Cause
Suggested Solution
Non-selective Reagents
- For C-H functionalization, consider using a directing group to guide the reaction to a specific site. - For oxidation, explore more selective catalytic systems that may favor a particular position.
Reaction Conditions Too Harsh
- Lower the reaction temperature to favor the formation of the thermodynamically more stable product. - Reduce the concentration of the oxidizing or functionalizing agent.
Flexible Conformation of Cyclooctadecane
- The use of specific solvents or additives can sometimes help to pre-organize the macrocycle into a more favorable conformation for selective reaction.
Issue 3: Product Degradation
Problem: The desired product is formed but then decomposes over time.
Potential Cause
Suggested Solution
Product Instability
- Monitor the reaction closely and stop it once the maximum yield of the desired product is reached. - Consider a milder work-up procedure, avoiding strong acids or bases.
Over-oxidation
- Reduce the amount of the oxidizing agent. - Use a less powerful oxidant.
Air or Light Sensitivity
- Perform the reaction and work-up under an inert atmosphere and protected from light.
Experimental Protocols
Protocol 1: Catalytic Oxidation of Cyclooctadecane to Cyclooctadecanone and Cyclooctadecanol
This protocol is a general guideline based on the oxidation of similar large cycloalkanes. Optimization will be necessary.
In a flame-dried Schlenk flask, dissolve cyclooctadecane (1.0 mmol) and the iron(II) catalyst (0.05 mmol, 5 mol%) in anhydrous acetonitrile (20 mL) under an inert atmosphere.
Stir the solution at the desired temperature (start with a screen from 40-80 °C).
Slowly add hydrogen peroxide (3.0 mmol) to the reaction mixture using a syringe pump over a period of 1-2 hours.
Monitor the reaction progress by GC-MS or TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
Purification techniques for removing impurities from Cyclooctadecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctadecane. The information is present...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctadecane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available Cyclooctadecane?
A1: Commercially available Cyclooctadecane may contain several types of impurities stemming from its synthesis or degradation. While a specific analysis of all commercial grades is not publicly available, potential impurities in macrocyclic alkanes can include:
Unreacted starting materials: Depending on the synthetic route, these could be long-chain dihalides or dicarboxylic acids.
Byproducts of the cyclization reaction: These may include oligomers (dimers, trimers) or isomers with different ring sizes.
Solvents: Residual solvents from the synthesis and initial purification steps.
Oxidation products: Hydroperoxides, ketones, or other oxygenated species can form upon exposure to air, especially at elevated temperatures.
Catalyst residues: Traces of metals or other catalysts used during synthesis.
Q2: Which purification techniques are most suitable for Cyclooctadecane?
A2: Several techniques can be employed to purify Cyclooctadecane, with the choice depending on the nature and quantity of the impurities. The most common and effective methods include:
Recrystallization: A highly effective method for removing soluble and some insoluble impurities.
Sublimation: Particularly useful for removing non-volatile impurities and can yield very high-purity material.
Zone Refining: A powerful technique for achieving ultra-high purity by segregating impurities.[1][2]
Q3: How can I assess the purity of my Cyclooctadecane sample?
A3: Purity assessment is crucial both before and after purification. Common analytical methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to separate and identify volatile impurities.
High-Performance Liquid Chromatography (HPLC): Can be used to separate non-volatile impurities.
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
Differential Scanning Calorimetry (DSC): Provides a more precise measurement of the melting point and can be used to estimate purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify organic impurities.
Troubleshooting Guides
Recrystallization
Q4: My Cyclooctadecane is not dissolving in the chosen recrystallization solvent, even at elevated temperatures. What should I do?
A4: This indicates that the solvent is not suitable. Cyclooctadecane is a non-polar, waxy solid. The principle of "like dissolves like" should be applied.
Use a solvent mixture: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the Cyclooctadecane in a minimal amount of a good solvent (e.g., hot toluene or hexane) and then slowly add a "poor" solvent (in which it is less soluble, e.g., methanol (B129727) or acetone) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
Increase the temperature: Ensure you are heating the solvent to its boiling point, as solubility can increase significantly at higher temperatures.
Q5: The Cyclooctadecane "oiled out" instead of forming crystals during cooling. How can I fix this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated.
Troubleshooting Steps:
Reheat the solution: Add a small amount of additional solvent to the oiled-out mixture and reheat until a clear solution is formed.
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling out. Insulating the flask can help.
Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation and crystal growth.
Add a seed crystal: If available, add a tiny crystal of pure Cyclooctadecane to the cooled solution to induce crystallization.
Change the solvent: If the problem persists, choose a solvent with a lower boiling point.
Q6: I have a very low yield after recrystallization. What went wrong?
A6: A low yield can be due to several factors.
Troubleshooting Steps:
Check the mother liquor: Evaporate a small amount of the filtrate (the liquid left after filtering the crystals). If a significant amount of solid remains, too much solvent was used. You can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.
Avoid premature crystallization: If crystals form during hot filtration, some of the product will be lost. To prevent this, use a slight excess of hot solvent and preheat your filtration apparatus (funnel and receiving flask).
Ensure complete crystallization: Make sure the solution has been cooled for a sufficient amount of time, preferably in an ice bath, before filtration.
Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Sublimation
Q7: The sublimation of my Cyclooctadecane is very slow or not occurring at all. What should I check?
A7: Sublimation is dependent on temperature and pressure.
Troubleshooting Steps:
Increase the temperature: The temperature of the heating element should be high enough to provide sufficient vapor pressure for sublimation but below the melting point to avoid melting the sample. For high molecular weight hydrocarbons, this may require careful temperature control.
Decrease the pressure: Sublimation is more efficient under vacuum. Ensure your vacuum system is functioning correctly and achieving a low enough pressure. A lower pressure reduces the temperature required for sublimation.[5]
Check for leaks: A leak in the sublimation apparatus will prevent it from reaching the necessary low pressure.
Increase the surface area: Grinding the crude Cyclooctadecane into a fine powder will increase its surface area and can improve the rate of sublimation.
Q8: The sublimed Cyclooctadecane is falling back into the crude material. How can I prevent this?
A8: This is usually due to an insufficient temperature gradient between the heating surface and the cold finger.
Troubleshooting Steps:
Ensure efficient cooling of the cold finger: Check that the coolant (e.g., cold water) is flowing through the cold finger at an adequate rate. For very volatile compounds or high sublimation temperatures, using a colder coolant like a refrigerated circulator might be necessary.
Optimize the apparatus geometry: The distance between the crude material and the cold finger should be minimized to allow for efficient deposition before the sublimed gas can cool and fall.
Zone Refining
Q9: After several passes of zone refining, the purity of my Cyclooctadecane has not significantly improved. What could be the issue?
A9: The efficiency of zone refining depends on several parameters.
Troubleshooting Steps:
Check the zone travel speed: The molten zone should move slowly enough to allow for the partitioning of impurities between the solid and liquid phases. For organic compounds, typical rates are in the range of a few millimeters to a few centimeters per hour.[6]
Optimize the zone length: The length of the molten zone affects the ultimate distribution of impurities. A shorter zone length generally leads to better purification, but it may require more passes.
Ensure a stable molten zone: The temperature of the heater must be carefully controlled to maintain a constant molten zone length throughout the process.
Consider the distribution coefficient of the impurities: Zone refining is most effective for impurities with a distribution coefficient (k) significantly different from 1. If k is close to 1, many passes will be required to see a significant improvement in purity.
Data Presentation
Table 1: Comparison of Purification Techniques for Cyclooctadecane (Qualitative)
Technique
Principle
Advantages
Disadvantages
Recrystallization
Difference in solubility of the compound and impurities in a solvent at different temperatures.
Simple, scalable, effective for a wide range of impurities.
Requires finding a suitable solvent, potential for product loss in the mother liquor.
Sublimation
Conversion of a solid directly to a gas, followed by deposition back to a solid, leaving non-volatile impurities behind.[7]
Can achieve very high purity, solvent-free ("green") method.[5][8]
Only applicable to compounds that sublime, can be slow, not effective for removing volatile impurities.
Zone Refining
Segregation of impurities in a molten zone that is passed through a solid sample.[1][2]
Can achieve ultra-high purity (>99.999%), automated process.[1]
Slow process, requires specialized equipment, less effective for impurities with distribution coefficients close to 1.
Experimental Protocols
Protocol 1: Recrystallization of Cyclooctadecane
Objective: To purify crude Cyclooctadecane by recrystallization.
Materials:
Crude Cyclooctadecane
Recrystallization solvent (e.g., Heptane, Ethanol, or a mixture)
Erlenmeyer flasks
Heating mantle or hot plate
Buchner funnel and filter flask
Filter paper
Ice bath
Methodology:
Solvent Selection: In a small test tube, test the solubility of a small amount of crude Cyclooctadecane in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For Cyclooctadecane, non-polar solvents like heptane or cyclohexane are good starting points.
Dissolution: Place the crude Cyclooctadecane in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until all the solid has just dissolved.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Analysis: Determine the melting point and weigh the purified product to calculate the percent recovery.
Protocol 2: Vacuum Sublimation of Cyclooctadecane
Objective: To purify Cyclooctadecane by vacuum sublimation.
Materials:
Crude Cyclooctadecane
Sublimation apparatus (including a cold finger)
Vacuum pump
Heating mantle or oil bath
Coolant for the cold finger (e.g., cold water)
Methodology:
Apparatus Setup: Place the crude Cyclooctadecane at the bottom of the sublimation apparatus. Lightly grease the joints to ensure a good seal.
Applying Vacuum: Connect the apparatus to a vacuum pump and evacuate the system.
Cooling: Start the flow of coolant through the cold finger.
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough for the Cyclooctadecane to sublime but below its melting point.
Deposition: The sublimed Cyclooctadecane will deposit as pure crystals on the cold finger.
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape off the purified crystals.
Visualizations
Caption: Workflow for the purification of Cyclooctadecane by recrystallization.
Caption: Logical relationships for troubleshooting common recrystallization problems.
Technical Support Center: Overcoming Low Solubility of Cyclooctadecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctadecane. The focus is on addressing...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctadecane. The focus is on addressing its low solubility in various applications, particularly in aqueous environments relevant to pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: Why is Cyclooctadecane so poorly soluble in many common laboratory solvents?
A1: Cyclooctadecane is a large, nonpolar cycloalkane. Its solubility is dictated by the "like dissolves like" principle. It readily dissolves in nonpolar organic solvents because the intermolecular van der Waals forces between Cyclooctadecane and nonpolar solvent molecules are similar in strength to the forces within the pure substances.[1][2][3] Conversely, it is virtually insoluble in polar solvents, especially water. This is because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would form between water and the nonpolar Cyclooctadecane molecule.[2] Breaking the water's hydrogen bonding network to accommodate the large hydrocarbon molecule is energetically unfavorable.
Q2: I am observing the precipitation of Cyclooctadecane from my organic solvent solution, especially upon cooling. What is causing this?
A2: The solubility of Cyclooctadecane, like most solid solutes, is highly dependent on temperature. As the temperature of the solution decreases, the kinetic energy of the solvent molecules is reduced, making it more difficult for them to overcome the crystal lattice energy of the solid Cyclooctadecane. This leads to a decrease in solubility. If the concentration of Cyclooctadecane in the solution exceeds its solubility limit at the lower temperature, it will precipitate out. The rate of cooling can also influence the precipitation process; rapid cooling can lead to the formation of fine, difficult-to-handle precipitates.
Q3: Can Cyclooctadecane be used in aqueous-based drug delivery systems despite its hydrophobicity?
A3: Yes, despite its poor aqueous solubility, Cyclooctadecane can be formulated for use in aqueous drug delivery systems. Its lipophilic nature makes it a suitable candidate for encapsulation of other poorly water-soluble drugs. The key is to employ advanced formulation strategies that can effectively disperse Cyclooctadecane in an aqueous medium. Two common and effective approaches are the formation of Solid Lipid Nanoparticles (SLNs) and encapsulation within cyclodextrins. These techniques can enhance the stability and bioavailability of both the Cyclooctadecane (if used as an active excipient) and any encapsulated drug.[4][][6]
Q4: What are Solid Lipid Nanoparticles (SLNs) and how do they help with Cyclooctadecane's solubility?
A4: Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers made from solid lipids, such as Cyclooctadecane.[7] In an SLN formulation, the drug and the solid lipid are dispersed in an aqueous surfactant solution to form nanoparticles. This effectively creates a stable dispersion of the water-insoluble Cyclooctadecane in water. SLNs can protect encapsulated drugs from degradation, offer controlled release, and improve bioavailability.[8]
Q5: How can cyclodextrins improve the apparent solubility of Cyclooctadecane in water?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate nonpolar molecules, like Cyclooctadecane, within their cavity, forming an "inclusion complex."[10] This complex has a hydrophilic exterior, which allows it to be soluble in water, thereby increasing the overall concentration of the Cyclooctadecane in the aqueous phase. This technique is widely used in the pharmaceutical industry to enhance the solubility and stability of hydrophobic drugs.[11][12]
Troubleshooting Guides
Issue 1: Cyclooctadecane crashes out of an organic solvent during an experiment.
Possible Cause
Troubleshooting Steps
Solvent Polarity
The chosen solvent may be too polar. According to the "like dissolves like" principle, nonpolar solvents are required to dissolve Cyclooctadecane effectively.[1][13][2][3] Solution: Switch to a less polar solvent. Good choices include hexane, heptane, toluene, or chloroform.[14]
Low Temperature
The solubility of Cyclooctadecane decreases significantly as the temperature drops. Solution: Maintain a constant and sufficiently high temperature throughout your experiment. If cooling is necessary, do so at a slow, controlled rate to prevent rapid precipitation.
High Concentration
The concentration of Cyclooctadecane may be too high for the chosen solvent and temperature, leading to a supersaturated solution that is prone to precipitation. Solution: Reduce the concentration of Cyclooctadecane. If a high concentration is required, consider using a co-solvent system to improve solubility.
Issue 2: Difficulty in preparing a stable aqueous dispersion of Cyclooctadecane for a drug formulation.
Possible Cause
Troubleshooting Steps
Inadequate Homogenization
For SLN preparation, insufficient energy input during homogenization will result in large, unstable particles that will quickly aggregate and precipitate. Solution: Use a high-pressure homogenizer or a high-shear stirrer to ensure the formation of small, uniform nanoparticles.[7] Multiple homogenization cycles may be necessary.
Incorrect Surfactant/Stabilizer
The choice and concentration of the surfactant are critical for stabilizing the nanoparticles in the aqueous phase. Solution: Screen different surfactants and optimize their concentration. A combination of surfactants may sometimes provide better stability.
For cyclodextrin-based formulations, the complexation efficiency may be low, leaving a significant amount of un-encapsulated Cyclooctadecane. Solution: Optimize the molar ratio of Cyclooctadecane to cyclodextrin. Ensure adequate mixing time and temperature to facilitate complex formation. Techniques like kneading or co-precipitation can improve complexation efficiency.[10]
Quantitative Solubility Data
Due to the limited availability of direct quantitative solubility data for Cyclooctadecane, the following table provides qualitative solubility information based on its nonpolar nature and includes analogous data for n-octadecane, a linear alkane with the same number of carbon atoms, to provide a reasonable estimate.
Note: "Soluble" and "Highly Soluble" indicate that Cyclooctadecane is expected to dissolve readily, especially with gentle heating. Precise quantitative data may vary based on temperature and the specific isomer of Cyclooctadecane.
Experimental Protocols
Protocol 1: Preparation of Cyclooctadecane Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare a stable aqueous dispersion of Cyclooctadecane SLNs for drug delivery applications.
Materials:
Cyclooctadecane
Drug to be encapsulated (lipophilic)
Surfactant (e.g., Poloxamer 188, Tween® 80)
Purified water
High-pressure homogenizer
Methodology:
Preparation of the Lipid Phase: Melt the Cyclooctadecane at a temperature approximately 5-10°C above its melting point. If encapsulating a drug, dissolve the drug in the molten Cyclooctadecane.
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
Pre-emulsification: Add the hot aqueous phase to the hot lipid phase and mix using a high-shear stirrer for a few minutes to form a coarse pre-emulsion.
Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure.[7]
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid nanoparticles to solidify.
Characterization: Characterize the SLN dispersion for particle size, polydispersity index, and zeta potential to ensure stability.
Protocol 2: Preparation of Cyclooctadecane-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To enhance the apparent aqueous solubility of Cyclooctadecane by forming an inclusion complex with β-cyclodextrin.
Materials:
Cyclooctadecane
β-Cyclodextrin
Water
Mortar and pestle
Methodology:
Place the β-cyclodextrin in the mortar.
Add a small amount of water to the β-cyclodextrin to form a paste.
Add the Cyclooctadecane to the paste in the desired molar ratio (e.g., 1:1).
Knead the mixture thoroughly with the pestle for an extended period (e.g., 45-60 minutes) to facilitate the inclusion of Cyclooctadecane into the cyclodextrin cavity.[10]
Dry the resulting paste in an oven at a controlled temperature until a constant weight is achieved.
The resulting powder is the Cyclooctadecane-cyclodextrin inclusion complex, which can then be tested for its solubility in water.
Technical Support Center: Preventing Degradation of Cyclooctadecane at High Temperatures
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the thermal degradation of c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the thermal degradation of cyclooctadecane during your experiments.
Troubleshooting Guides
Issue: Suspected Thermal Degradation of Cyclooctadecane
Symptoms:
Discoloration (yellowing or browning) of the cyclooctadecane sample upon heating.
Changes in viscosity or the appearance of solid precipitates.
Unexpected or inconsistent experimental results.
An unusual odor indicating the formation of volatile decomposition products.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Recommended Action
Exceeding Thermal Stability Threshold
Determine the degradation onset temperature of your cyclooctadecane sample.
Perform Thermogravimetric Analysis (TGA) to identify the temperature at which mass loss begins. Operate your experiment at a temperature safely below this onset.
Oxidative Degradation
The presence of oxygen at high temperatures can significantly accelerate degradation.
Conduct experiments under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and materials.
Catalytic Effects of Container Material
Certain metals can catalyze degradation reactions.
Use glass or stainless steel reactors. If using other materials, verify their compatibility with hydrocarbons at high temperatures.
Presence of Impurities
Impurities in the cyclooctadecane or other reagents can initiate or accelerate degradation.
Use high-purity cyclooctadecane (≥98%). Ensure all other reagents and solvents are of appropriate purity.
Frequently Asked Questions (FAQs)
Q1: At what temperature does cyclooctadecane begin to thermally degrade?
Q2: What are the likely degradation products of cyclooctadecane?
The pyrolysis of large alkanes and cycloalkanes typically proceeds through a free radical mechanism, leading to the cleavage of C-C and C-H bonds. This results in the formation of a complex mixture of smaller hydrocarbons, including:
Linear and branched alkanes and alkenes: Resulting from ring-opening and subsequent fragmentation.
Smaller cycloalkanes: Formed through cycloaddition and aromatization reactions of the initial fragments.
Volatile gases: Such as hydrogen, methane, and ethane.
The exact composition of the degradation products will depend on the temperature, pressure, and presence of a catalyst.
Q3: How can I prevent the thermal degradation of cyclooctadecane?
Several strategies can be employed to mitigate the thermal degradation of cyclooctadecane:
Temperature Control: Operate at the lowest possible temperature that allows for your desired reaction or process to occur.
Inert Atmosphere: As oxygen is a key contributor to thermo-oxidative degradation, performing experiments under an inert atmosphere like nitrogen or argon is highly effective.
Use of Antioxidants: Incorporating a small amount of a suitable antioxidant can significantly improve the thermal stability of cyclooctadecane.
Q4: What types of antioxidants are effective for cyclooctadecane?
Since cyclooctadecane is a saturated hydrocarbon, antioxidants that are effective for other paraffinic or waxy materials are likely to be suitable. The main classes of antioxidants to consider are:
Hindered Phenols: These are primary antioxidants that act as radical scavengers. A common example is Butylated Hydroxytoluene (BHT). They are effective over a wide temperature range.
Aromatic Amines: Another class of primary antioxidants that are particularly effective at high temperatures. Diphenylamine and its derivatives are common examples.
Organosulfur Compounds: These act as peroxide decomposers, a key step in the auto-oxidation chain reaction.
Q5: How much antioxidant should I use?
The optimal concentration of an antioxidant depends on the specific compound, the operating temperature, and the expected duration of the experiment. A typical starting concentration for antioxidants like BHT in paraffinic waxes is in the range of 50 to 200 ppm. It is recommended to perform preliminary experiments to determine the minimum effective concentration for your specific application to avoid potential interference with your primary experiment.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation of cyclooctadecane.
Methodology:
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
Sample Preparation: Place a small, representative sample of cyclooctadecane (typically 5-10 mg) into a clean TGA crucible (e.g., aluminum or platinum).
Experimental Setup:
Place the crucible in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.
TGA Measurement (Dynamic Scan):
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
Continuously record the sample mass as a function of temperature.
Data Analysis:
Plot the mass loss percentage versus temperature.
The onset temperature of degradation is determined as the temperature at which a significant mass loss begins. This can be calculated using the software provided with the TGA instrument, often by finding the intersection of the baseline with the tangent of the decomposition curve.
Protocol 2: Evaluation of Antioxidant Effectiveness by Oxidation Induction Time (OIT)
Objective: To compare the effectiveness of different antioxidants in preventing the thermo-oxidative degradation of cyclooctadecane.
Methodology:
Instrument: A Differential Scanning Calorimeter (DSC) is used for this measurement.
Sample Preparation:
Prepare samples of cyclooctadecane containing different antioxidants at various concentrations (e.g., 0 ppm, 100 ppm, 200 ppm of BHT, Diphenylamine, etc.). Ensure the antioxidant is homogeneously dispersed in the cyclooctadecane. This can be achieved by melting the cyclooctadecane, adding the antioxidant, and stirring until fully dissolved, then allowing it to cool and solidify.
Place a small, uniform sample (typically 3-5 mg) into an open aluminum DSC pan.
Experimental Procedure (Isothermal OIT):
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample to a specific isothermal test temperature (e.g., 180 °C, 200 °C, or 220 °C) under a nitrogen atmosphere at a high heating rate (e.g., 20 °C/min).
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
Continue to hold the sample at the isothermal temperature until the oxidative reaction begins, which is indicated by a sharp exothermic peak in the DSC signal.
Data Analysis:
The Oxidation Induction Time (OIT) is the time elapsed from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak.
A longer OIT indicates a higher level of thermal stability and more effective antioxidant performance. Compare the OIT values for the different antioxidant formulations.
Visualizations
Caption: General pathway for the thermo-oxidative degradation of cyclooctadecane.
Troubleshooting
Interpreting complex NMR spectra of Cyclooctadecane derivatives
Welcome to the technical support center for the analysis of cyclooctadecane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of cyclooctadecane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex Nuclear Magnetic Resonance (NMR) spectra associated with these large macrocycles.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my cyclooctadecane derivative a broad, unresolved multiplet?
A: This is a common and expected observation for large, flexible macrocycles like cyclooctadecane derivatives. Two primary factors contribute to this complexity:
Severe Signal Overlap: The cyclooctadecane backbone consists of numerous methylene (B1212753) (-CH₂-) groups. In many derivatives, these protons have very similar chemical environments, causing their signals to resonate in a narrow region of the spectrum (typically 1.2-1.6 ppm), leading to a complex and poorly resolved multiplet.[1][2]
Conformational Dynamics: At room temperature, the macrocyclic ring undergoes rapid conformational exchange.[3] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to significant line broadening.[4] In some cases, the exchange is fast, resulting in sharp, but averaged, signals.[1]
Troubleshooting Workflow:
The first step in tackling a complex spectrum is to determine if the issue is primarily signal overlap or dynamic line broadening.
Caption: Troubleshooting workflow for complex ¹H NMR spectra.
Q2: How can I resolve and assign the heavily overlapped proton signals of the macrocycle backbone?
A: When signal overlap is the main issue, one-dimensional spectra are insufficient. The most effective strategy is to use two-dimensional (2D) NMR techniques to spread the signals into a second dimension.
Heteronuclear Single Quantum Coherence (HSQC): This is the most powerful tool for resolving overlapping proton signals.[5] It correlates each proton signal to the carbon it is directly attached to. Since ¹³C NMR spectra have a much wider chemical shift range, protons attached to even slightly different carbons will be resolved in the second dimension.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the carbon skeleton and assigning quaternary carbons.[6]
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the molecule.[7]
Experiment
Information Provided
Primary Use Case for Cyclooctadecane Derivatives
¹H NMR
Proton chemical shifts, coupling, integration.
Initial assessment, identify substituent signals.
¹³C NMR
Carbon chemical shifts, number of unique carbons.
Determine the number of non-equivalent carbons in the ring.
HSQC
Direct ¹H-¹³C one-bond correlations.
Resolve overlapping ¹H signals from the macrocycle backbone.
HMBC
¹H-¹³C long-range (2-3 bond) correlations.
Connect fragments, assign quaternary carbons and substituents.
COSY
¹H-¹H through-bond (2-3 bond) correlations.
Map proton connectivity along the macrocycle chain.
Q3: My signals are sharp at high temperatures but broaden and then split into multiple sets of signals as I lower the temperature. What is happening?
A: This is a classic sign of dynamic conformational exchange that is slow on the NMR timescale at lower temperatures.[5] The cyclooctadecane derivative exists as a mixture of two or more stable conformers that interconvert rapidly at room temperature, showing a single set of averaged signals. As you cool the sample, the interconversion slows down.
Coalescence Temperature: The temperature at which the two separate signals merge into a single broad peak is the coalescence temperature.
Slow-Exchange Regime: At temperatures well below coalescence, you can observe distinct, sharp signals for each individual conformer.
This behavior is advantageous, as it allows you to study the individual conformations of the molecule. Analysis of the spectra in the slow-exchange regime can provide structural information about the major and minor conformers.
Experimental Protocol: Variable Temperature (VT) NMR
Sample Preparation: Prepare a sample in a suitable solvent with a low freezing point (e.g., deuterated toluene, methanol, or dichloromethane). Ensure the concentration is high enough for good signal-to-noise at all temperatures.
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
Temperature Reduction: Gradually decrease the spectrometer's probe temperature in increments of 10-20 K.
Equilibration: At each temperature step, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum. This is critical for temperature stability and to minimize convection.[8]
Identify Coalescence: Note the temperature at which broad, averaged signals begin to sharpen and split into distinct sets.
Low-Temperature Analysis: Acquire a full suite of high-resolution 1D and 2D NMR spectra (COSY, HSQC, NOESY/ROESY) at a temperature where the exchange is slow and signals are sharp. This allows for the complete characterization of the major conformer.
Q4: How do I determine the relative stereochemistry of substituents on the macrocycle?
A: Determining stereochemistry requires through-space correlations, which are measured using the Nuclear Overhauser Effect (NOE). The two most common experiments are NOESY and ROESY. These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[9]
NOESY (Nuclear Overhauser Effect Spectroscopy): The standard experiment for through-space correlations.[10]
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often a better choice for medium-sized molecules like cyclooctadecane derivatives.[9][11] This is because for molecules in this size range (approx. 400-1200 Da), the standard NOE signal can be zero or very weak, a phenomenon known as the "NOE null." ROESY signals are always positive and do not go through a null point.[12]
Decision Logic: NOESY vs. ROESY
Caption: Decision diagram for choosing between NOESY and ROESY experiments.
Experimental Protocol: 2D ROESY
Pulse Program: Select a ROESY pulse sequence, preferably one with TOCSY artifact suppression (e.g., roesyesgpph).
Mixing Time: The mixing time (d8 or p15 (B1577198) in Bruker) is a critical parameter. For initial experiments, a mixing time of 200-300 ms (B15284909) is a good starting point. A series of experiments with varying mixing times (e.g., 100, 200, 400, 600 ms) can be run to build up an NOE curve for quantitative distance measurements.
Acquisition Parameters: Use a sufficient number of scans to achieve good signal-to-noise, as ROESY cross-peaks are often weak. A recycle delay (d1) of 1.5-2.0 seconds is typical.
Processing: Process the data with a squared sine-bell window function in both dimensions. Phase the spectrum so that the diagonal peaks are positive. ROESY cross-peaks will always have the opposite phase (negative) to the diagonal peaks.[11]
Interpretation: A cross-peak between two protons indicates they are spatially proximate. By correlating substituent protons to protons on the macrocycle backbone, the relative orientation (e.g., cis/trans or axial/equatorial in a locked conformer) can be determined.[13]
Q5: My experimental data is still ambiguous. Can computational methods help?
A: Absolutely. When experimental data is insufficient to distinguish between possible isomers or conformers, computationally-assisted structure elucidation is a powerful tool.[14][15] The general workflow involves comparing experimental NMR chemical shifts to those predicted for computationally generated low-energy structures.[16][17]
Workflow: Computational NMR Prediction
Caption: Workflow for combining computational and experimental NMR.
Key Steps & Considerations:
Conformational Search: For a flexible molecule like a cyclooctadecane derivative, it is essential to perform a thorough conformational search to find all low-energy minima.[18]
Geometry Optimization: Each conformer must be geometry-optimized using a suitable level of theory, such as Density Functional Theory (DFT).[19]
Shielding Calculation: NMR shielding tensors are calculated for each optimized conformer. The Gauge-Including Atomic Orbital (GIAO) method is standard.[18]
Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged, weighted by their calculated Boltzmann populations, to give a final predicted spectrum for comparison with the experimental data.[18]
Comparison: The structure whose predicted spectrum most closely matches the experimental data is the most likely candidate. Statistical methods like the DP4+ probability analysis are often used for this comparison.[15]
Addressing supercooling effects in Cyclooctadecane phase change materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctadecane (COD) as a phase change m...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclooctadecane (COD) as a phase change material (PCM). The focus is on addressing the common challenge of supercooling.
Troubleshooting Guides
Issue 1: Significant Supercooling Observed in Pure Cyclooctadecane
Symptoms:
The material remains in a liquid state for an extended period when cooled below its melting point.
Crystallization occurs at a much lower temperature than the melting temperature, or not at all within the experimental timeframe.
Differential Scanning Calorimetry (DSC) thermogram shows a large difference between the melting peak and the crystallization peak.
Possible Causes:
Homogeneous Nucleation Dominance: In pure substances, the formation of stable crystal nuclei (nucleation) can be slow without the presence of impurities or surfaces to initiate the process. This leads to a high degree of supercooling.
Insufficient Cooling Rate: While counterintuitive, a very slow cooling rate might not provide enough of a thermodynamic driving force for nucleation in a highly pure sample.
Sample Volume: Smaller sample sizes can sometimes exhibit greater supercooling due to a lower probability of containing nucleation sites.
Troubleshooting Steps:
Introduce a Nucleating Agent: This is the most effective method to reduce supercooling. Nucleating agents provide surfaces that lower the energy barrier for crystal formation.
Recommended Starting Nucleating Agents: Based on studies with similar n-alkane PCMs, consider the following:
1-Octadecanol: A long-chain alcohol that has shown effectiveness in reducing supercooling.[1]
Paraffin (B1166041) Wax: A mixture of hydrocarbons that can also act as a nucleating agent.[2]
Graphite or Carbon Nanotubes: These materials can enhance thermal conductivity and provide nucleation sites.
Optimize Nucleating Agent Concentration: The effectiveness of a nucleating agent is concentration-dependent.
Start with a low concentration (e.g., 1-2 wt%) and incrementally increase it. Excessive amounts of a nucleating agent can negatively impact the latent heat storage capacity of the COD.
Mechanical Agitation: Gentle stirring or vibration during the cooling process can sometimes induce nucleation.
Thermal Cycling: Repeatedly melting and freezing the sample can sometimes "train" the material and reduce the degree of supercooling in subsequent cycles.
Issue 2: Inconsistent or Unreliable Performance of Nucleating Agent
Symptoms:
The degree of supercooling varies significantly between experimental runs with the same concentration of nucleating agent.
The nucleating agent appears to lose its effectiveness over time or after several thermal cycles.
Poor dispersion of the nucleating agent is visually observed in the molten COD.
Possible Causes:
Poor Dispersion: The nucleating agent must be uniformly distributed throughout the COD to be effective. Agglomeration of the nucleating agent particles reduces the number of available nucleation sites.
Chemical Incompatibility: The chosen nucleating agent may not be chemically stable or may react with the COD at elevated temperatures.
Settling of Nucleating Agent: If there is a significant density difference between the nucleating agent and liquid COD, the agent may settle over time, leading to non-uniform nucleation.
Troubleshooting Steps:
Improve Dispersion Method:
Melt Blending with Sonication: After adding the nucleating agent to molten COD, use an ultrasonic probe or bath to break up agglomerates and ensure a homogeneous mixture.
High-Shear Mixing: Employ a high-shear mixer for a short duration to disperse the nucleating agent in the molten COD.
Verify Chemical Compatibility:
Perform a literature search for any known incompatibilities between COD and the chosen nucleating agent.
Analyze the COD-nucleating agent mixture after several thermal cycles using techniques like Fourier-transform infrared spectroscopy (FTIR) to check for any chemical changes.
Address Settling:
Consider using a thickening agent in small quantities to increase the viscosity of the molten COD and prevent the settling of the nucleating agent.
Explore the use of nano-sized nucleating agents, which are less prone to settling.
Frequently Asked Questions (FAQs)
Q1: What is supercooling in the context of Cyclooctadecane?
A1: Supercooling is the phenomenon where Cyclooctadecane remains in its liquid state even when cooled below its normal freezing point. This occurs because the transition from a liquid to a solid requires the formation of stable crystal nuclei, which can be a kinetically slow process. The degree of supercooling is the difference between the melting temperature and the temperature at which crystallization begins.
Q2: Why is it important to address supercooling in PCM applications?
A2: For practical applications in thermal energy storage, it is crucial for the PCM to release its stored latent heat at a predictable and consistent temperature. Significant supercooling can lead to a delay or even failure in releasing this energy when needed, reducing the efficiency and reliability of the thermal management system.
Q3: How do I choose the right nucleating agent for Cyclooctadecane?
A3: The ideal nucleating agent should have a crystal structure similar to that of COD, be chemically inert, and have a higher melting point. For COD, good starting points are long-chain alcohols like 1-octadecanol or paraffin wax.[1][2] The effectiveness of a nucleating agent should be experimentally verified for your specific application.
Q4: What is a typical experimental procedure to test the effectiveness of a nucleating agent?
A4: A common method involves using Differential Scanning Calorimetry (DSC). A detailed protocol is provided in the "Experimental Protocols" section below. In essence, you would prepare samples of pure COD and COD with varying concentrations of the nucleating agent. By running these samples through controlled heating and cooling cycles in the DSC, you can accurately measure the melting and crystallization temperatures and determine the reduction in supercooling.
Q5: Can the container material affect the supercooling of Cyclooctadecane?
A5: Yes, the surface of the container can act as a site for heterogeneous nucleation. A rougher surface or a material with a crystal structure that is compatible with COD may reduce supercooling to some extent. However, for reliable and significant reduction of supercooling, the use of a well-dispersed nucleating agent is generally required.
Data Presentation
Table 1: Thermal Properties of Cyclooctadecane (COD)
Property
Value
Units
Molecular Formula
C₁₈H₃₆
-
Molecular Weight
252.48
g/mol
Melting Point (T_m)
~72-74
°C
Latent Heat of Fusion (ΔH_f)
~240
J/g
Typical Supercooling
10 - 20
°C
Table 2: Effect of Nucleating Agents on Supercooling of n-Octadecane (as a proxy for COD)
Nucleating Agent
Concentration (wt%)
Supercooling Reduction (°C)
Notes
1-Octadecanol
9
Significant reduction
Can cause agglomeration at higher concentrations.[3]
Can lead to rough microcapsule surfaces if used in emulsions.[3]
Note: The data in Table 2 is based on studies with n-octadecane and should be used as a starting point for experiments with Cyclooctadecane.
Experimental Protocols
Protocol 1: Preparation of Cyclooctadecane with a Nucleating Agent
Materials and Equipment:
Cyclooctadecane (COD)
Selected nucleating agent (e.g., 1-octadecanol)
Hot plate with magnetic stirring capabilities
Beaker and magnetic stir bar
Weighing balance
Spatula
Procedure:
Weigh the desired amount of COD and place it in the beaker.
Heat the COD on the hot plate to a temperature approximately 10-15 °C above its melting point, with gentle stirring, until it is completely molten.
Weigh the required amount of the nucleating agent to achieve the desired weight percentage.
Slowly add the nucleating agent to the molten COD while continuously stirring.
Continue stirring for at least 30 minutes to ensure a homogeneous mixture. For agents that are difficult to disperse, a short period of sonication can be applied.
Once a uniform mixture is achieved, the sample is ready for analysis or use.
Protocol 2: Analysis of Supercooling using Differential Scanning Calorimetry (DSC)
Materials and Equipment:
Differential Scanning Calorimeter (DSC)
DSC sample pans (e.g., aluminum) and lids
Crimper for sealing the pans
Prepared samples of pure COD and COD with nucleating agents
Procedure:
Accurately weigh 5-10 mg of the sample into a DSC pan and hermetically seal it.
Place the sealed sample pan in the DSC cell. An empty sealed pan should be used as a reference.
Set up the following temperature program:
Segment 1 (Heating): Heat the sample from room temperature to a temperature approximately 20 °C above the melting point of COD at a rate of 10 °C/min.
Segment 2 (Isothermal): Hold the sample at this temperature for 5 minutes to ensure complete melting and to erase any previous thermal history.
Segment 3 (Cooling): Cool the sample to a temperature well below the expected crystallization temperature (e.g., 0 °C) at a rate of 10 °C/min.
Segment 4 (Isothermal): Hold the sample at the low temperature for 5 minutes.
Segment 5 (Heating): Heat the sample back to the starting temperature at a rate of 10 °C/min.
Run the DSC experiment and record the heat flow as a function of temperature.
Analyze the resulting thermogram to determine the onset and peak temperatures of melting and crystallization. The degree of supercooling (ΔT_s) is calculated as:
ΔT_s = T_m (onset) - T_c (onset)
Visualizations
Caption: Experimental workflow for addressing supercooling in Cyclooctadecane.
Caption: Troubleshooting logic for supercooling issues in Cyclooctadecane.
Technical Support Center: Enhancing Thermal Conductivity of Cyclooctadecane-Based Composites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclooctadecane-based composites. This resource provides troubleshooting guides and frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclooctadecane-based composites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing thermal conductivity.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the thermal conductivity of Cyclooctadecane-based composites important?
A1: Cyclooctadecane is a promising phase change material (PCM) for thermal energy storage applications due to its high latent heat of fusion. However, its inherently low thermal conductivity limits the rate of heat transfer, hindering efficient charging and discharging of thermal energy.[1][2] Enhancing its thermal conductivity allows for faster and more efficient thermal management in various applications, including electronics cooling, smart textiles, and thermal energy storage systems.[3]
Q2: What are the most common materials used to enhance the thermal conductivity of Cyclooctadecane?
A2: Common thermally conductive fillers include:
Carbon-based materials: Graphene nanoplatelets (GNPs), carbon nanotubes (CNTs), and expanded graphite (B72142) are widely used due to their exceptional thermal conductivities.[4][5]
Metallic nanoparticles: Silver (Ag), copper (Cu), and alumina (B75360) (Al2O3) nanoparticles are also effective in improving the thermal conductivity of PCMs.[2][6][7]
Ceramic nanoparticles: Boron nitride (BN) and silicon dioxide (SiO2) are utilized for their good thermal conductivity and electrical insulation properties.
Q3: How does the concentration of filler affect the thermal conductivity of the composite?
A3: Generally, increasing the concentration of the thermally conductive filler leads to a higher thermal conductivity of the composite.[6] This is due to the formation of more effective heat conduction pathways within the Cyclooctadecane matrix. However, there is often a percolation threshold, beyond which the rate of increase may level off, and other properties like the latent heat storage capacity might be negatively affected.
Q4: What is the impact of adding fillers on the phase change properties of Cyclooctadecane?
A4: The addition of fillers can have a slight impact on the phase change temperature and latent heat of fusion of Cyclooctadecane. While the phase transition temperature may not be significantly affected, the latent heat storage capacity often decreases with an increasing filler concentration, as the filler material does not undergo a phase change.[8]
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Low Thermal Conductivity Enhancement
Poor Filler Dispersion: Agglomeration of filler particles prevents the formation of effective conductive networks.
- Optimize the dispersion method (e.g., ultrasonication time and power, mechanical stirring speed).- Use a suitable dispersing agent or surfactant to improve filler-matrix interaction.[9][10]- Consider a two-step dispersion process: first in a solvent, followed by mixing with molten Cyclooctadecane.
Weak Interfacial Bonding: Poor adhesion between the filler and the Cyclooctadecane matrix leads to high interfacial thermal resistance.
- Functionalize the surface of the filler particles to improve compatibility with the non-polar Cyclooctadecane.- Use a coupling agent that can bridge the filler and the matrix.[9]
Inconsistent Thermal Conductivity Measurements
Non-uniform Sample Composition: Inhomogeneous distribution of the filler throughout the composite.
- Ensure a thoroughly mixed composite before sample preparation.- For melt-mixing, maintain a consistent temperature and stirring rate to prevent sedimentation of fillers.
Measurement Technique Errors: Improper sample preparation or incorrect use of measurement equipment.
- Ensure samples are void-free and have flat, parallel surfaces for good thermal contact with the sensor.[4]- Calibrate the thermal conductivity measurement instrument with a standard material before testing.[4]
Reduced Latent Heat Storage Capacity
High Filler Loading: The volume occupied by the non-phase-change filler material reduces the overall amount of Cyclooctadecane.
- Optimize the filler concentration to achieve a balance between thermal conductivity enhancement and latent heat storage.
Composite Material is Brittle or Crumbly
High Filler Concentration: Excessive filler content can disrupt the crystalline structure of the Cyclooctadecane, leading to poor mechanical properties.
- Reduce the filler loading.- Consider using fillers with different aspect ratios or a hybrid filler system to improve mechanical integrity.
Data Presentation
Table 1: Enhancement of Thermal Conductivity of Paraffin-Based Composites with Various Fillers
Note: Data for Cyclooctadecane is limited; paraffin and octadecane (B175841) are presented as chemically similar alternatives.
Experimental Protocols
Protocol 1: Fabrication of Cyclooctadecane-Graphene Nanoplatelet (GNP) Composite via Melt-Mixing
Materials and Equipment:
Cyclooctadecane (COD)
Graphene nanoplatelets (GNPs)
Heating mantle with magnetic stirrer
Beaker
Ultrasonicator (probe or bath)
Mold for sample casting
Procedure:
Accurately weigh the desired amounts of COD and GNPs to achieve the target weight percentage.
Melt the COD in a beaker using a heating mantle set to a temperature approximately 10°C above its melting point (~30-33°C).
Once the COD is completely molten, add the pre-weighed GNPs to the liquid.
Mechanically stir the mixture at a constant speed (e.g., 500 rpm) for 30 minutes to ensure initial dispersion.
Subject the mixture to high-power ultrasonication for 1-2 hours to break down GNP agglomerates and achieve a uniform dispersion. The sonication can be performed directly in the beaker using a probe sonicator or by placing the beaker in a bath sonicator.
After sonication, pour the molten composite into a pre-heated mold.
Allow the composite to cool down to room temperature and solidify completely.
Carefully remove the solidified composite sample from the mold for characterization.
Protocol 2: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method
Equipment:
Transient Plane Source (TPS) instrument
TPS sensor (selected based on sample size and properties)
Sample holder
Computer with control and analysis software
Procedure:
Prepare two identical flat and smooth pieces of the Cyclooctadecane composite sample. The surfaces should be as parallel as possible to ensure good thermal contact.
Place the TPS sensor between the two sample pieces, creating a sandwich structure.
Mount the sample-sensor assembly in the sample holder and ensure a slight, uniform pressure to maintain good contact.
Connect the sensor to the TPS instrument.
Set the experimental parameters in the software, including the power output and measurement time. These parameters should be chosen to ensure the heat generated does not induce phase change during the measurement.
Initiate the measurement. The instrument will pass a current through the sensor, generating a heat pulse, and record the temperature increase over time.
The software will then calculate the thermal conductivity based on the recorded temperature response.
Repeat the measurement at least three times to ensure reproducibility and report the average value.
Mandatory Visualizations
Caption: Experimental workflow for fabricating and characterizing Cyclooctadecane-based composites.
Caption: Key factors influencing the thermal conductivity of Cyclooctadecane-based composites.
Technical Support Center: Refining Computational Models of Cyclooctadecane Conformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational modeling of cyclooctadeca...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational modeling of cyclooctadecane conformations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in modeling cyclooctadecane conformations?
A1: Modeling large, flexible macrocycles like cyclooctadecane presents several challenges. Due to their size and flexibility, these molecules can adopt a vast number of conformations.[1] Key difficulties include:
Efficient Conformational Sampling: Thoroughly exploring the large conformational space to identify all low-energy structures is computationally expensive. Standard search algorithms designed for smaller molecules may not be effective.[2][3]
Force Field Accuracy: The choice of force field is critical for accurately representing the potential energy surface. Inadequate force fields can lead to incorrect conformer geometries and energies.[4][5]
Solvent Effects: The conformation of cyclooctadecane can be significantly influenced by the solvent. Implicit solvent models may not always capture specific solute-solvent interactions, while explicit solvent simulations are more computationally demanding.[6][7][8]
Convergence Issues: Conformational searches can sometimes fail to converge, meaning the simulation does not reach a stable energy minimum. This can be due to issues with the initial structure, force field parameters, or simulation settings.[9][10]
Q2: Which force field should I use for cyclooctadecane?
A2: The optimal force field depends on the specific goals of your study (e.g., conformational analysis vs. searching). For general conformational analysis of organic molecules, including hydrocarbons, the following force fields have shown strong performance:
MMFF94 (Merck Molecular Force Field): Often recommended for predicting the conformations of organic molecules.[4][5]
MM3: Known for its good performance in conformational analysis.[4][5][11]
MM2: While older, it has been used in conjunction with stochastic methods for cyclooctadecane.[11]
OPLS3e: Has demonstrated strong performance in conformational searching for flexible molecules.[11]
It is often advisable to test multiple force fields and compare the results. For highly accurate energy calculations, quantum mechanical methods may be necessary, although they are computationally more expensive.[4][5]
Q3: My conformational search is not converging. What are the common causes and solutions?
A3: Non-convergence in a conformational search for a flexible molecule like cyclooctadecane can stem from several factors. Here are some common causes and troubleshooting steps:
Poor Initial Structure: A high-energy or unreasonable starting conformation can hinder the search.[9][10] Ensure your initial structure is chemically sensible and perform an initial energy minimization.
Inadequate Sampling: The search algorithm may not be exploring the conformational space sufficiently. Increase the number of search steps or simulation time. Consider using more robust search methods like stochastic or distance geometry-based algorithms.[2]
Force Field Issues: The force field may have inadequate parameters for your molecule, leading to an unrealistic potential energy surface. Try a different, well-validated force field for alkanes.
Unrealistic Partial Charges: For simulations in solution, incorrect partial charges can lead to convergence problems, especially in nonpolar solvents.[9][10]
Q4: How important is the choice of solvent model?
A4: The solvent model can have a significant impact on the predicted conformational ensemble of cyclooctadecane.
Implicit Solvent Models: These models treat the solvent as a continuous medium and are computationally efficient. They can be a good starting point but may not capture specific hydrogen bonding or other direct solute-solvent interactions that can influence conformation.[6][7][8]
Explicit Solvent Models: These models include individual solvent molecules in the simulation box, providing a more realistic representation of the solvent environment. While more computationally expensive, they are generally more accurate for studying systems where specific solvent interactions are important.[6][12]
The choice depends on the desired accuracy and available computational resources. For high-accuracy studies, explicit solvent simulations are often preferred.
Troubleshooting Guides
Problem 1: The global minimum energy conformation from my search does not match experimental data.
Possible Causes and Solutions:
Cause
Solution
Incomplete Conformational Search
The search may have been trapped in a local minimum. Increase the simulation time or the number of steps in your search protocol. Consider using a different search algorithm (e.g., stochastic vs. systematic).[2]
Inaccurate Force Field
The force field may not be well-parameterized for large cycloalkanes. Test other force fields known to perform well for hydrocarbons, such as MMFF94, MM3, or OPLS3e.[4][5][11]
Neglected Solvent Effects
The simulation was performed in the gas phase, while experimental data was obtained in solution. Rerun the conformational search using an appropriate implicit or explicit solvent model.[6][7][8]
Errors in Experimental Data Interpretation
Re-examine the experimental data and its interpretation. For example, NMR-derived distance restraints can be averaged over multiple conformations.[13]
Problem 2: My molecular dynamics (MD) simulation is unstable and crashing.
Possible Causes and Solutions:
Cause
Solution
Poor Initial Geometry
The starting structure may have high-energy features like atomic clashes. Perform a thorough energy minimization of the initial structure before starting the MD simulation.
Inappropriate Time Step
The time step for the integration algorithm may be too large, causing instability. A typical time step for all-atom simulations is 1-2 femtoseconds.
Incorrect System Setup
Issues with the periodic boundary conditions, pressure, or temperature coupling can lead to instability. Carefully check all simulation parameters.
Force Field Parameter Issues
Missing or incorrect force field parameters can cause the simulation to fail. Ensure all atoms and bonds are correctly typed and parameterized.
Experimental and Computational Protocols
Protocol 1: Conformational Search using Molecular Mechanics
Initial Structure Generation:
Build a 3D model of cyclooctadecane using a molecular editor.
Perform an initial "cleanup" or rough energy minimization using a generic force field to obtain a reasonable starting geometry.
Conformational Search Setup:
Choose a robust conformational search method. Stochastic and distance geometry methods are often more effective for large rings than systematic searches.[2]
Select a suitable force field (e.g., MMFF94 or MM3).[4][5]
Define the search parameters, such as the number of steps, energy window for saving structures, and convergence criteria.
Execution of the Search:
Run the conformational search. This may be computationally intensive.
Analysis of Results:
Cluster the resulting conformations based on RMSD to identify unique low-energy structures.
Rank the unique conformers by their relative energies.
Visually inspect the lowest energy conformations to ensure they are chemically reasonable.
Protocol 2: Validation of Computational Conformers with NMR NOE Data
Acquire Experimental Data:
Obtain 2D NOESY NMR spectra for cyclooctadecane in the solvent of interest.
Generate Computational Ensemble:
Perform a conformational search or molecular dynamics simulation to generate a representative ensemble of low-energy conformations.
Calculate Theoretical NOEs:
For each conformation in the ensemble, calculate the inter-proton distances for all proton pairs.
The NOE intensity is proportional to the inverse sixth power of the distance (1/r^6).
Compare Theoretical and Experimental Data:
Calculate a Boltzmann-weighted average of the theoretical NOEs over the conformational ensemble.
Compare the calculated average NOEs with the experimentally observed NOE intensities.
Refine the computational model (e.g., by adjusting force field parameters or re-weighting the ensemble) to improve the agreement with experimental data. A good match between calculated and experimental NOEs provides validation for the computational model.[13]
Cyclooctadecane vs. n-Alkanes: A Comparative Analysis for Phase Change Material Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of cyclooctadecane and a series of n-alkanes (C16-C24) as phase change materials (PCMs). The...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of cyclooctadecane and a series of n-alkanes (C16-C24) as phase change materials (PCMs). The selection of an appropriate PCM is critical for applications requiring precise thermal management, such as in thermal energy storage systems and controlled drug delivery. This document summarizes key thermophysical properties from experimental studies, details common characterization protocols, and presents a logical workflow for PCM evaluation.
Executive Summary
Both cyclooctadecane, a cycloalkane, and n-alkanes, which are linear saturated hydrocarbons, are promising organic PCMs due to their high latent heat of fusion, chemical stability, and non-corrosive nature. The primary distinctions lie in their melting points, latent heat values, and crystalline structures, which influence their thermal energy storage density and operational temperature ranges. This guide presents a data-driven comparison to aid in the selection of the optimal PCM for specific applications.
Data Presentation: Thermophysical Properties
The following tables summarize the key thermophysical properties of cyclooctadecane and a range of n-alkanes commonly considered for PCM applications. The data has been compiled from various experimental studies. It is important to note that values can vary slightly between different sources due to variations in material purity and experimental conditions.
Table 1: Comparison of Melting Point and Latent Heat of Fusion
The characterization of PCMs is crucial for determining their suitability for a given application. The following are detailed methodologies for key experiments cited in the literature.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermal properties of PCMs, such as melting point and latent heat of fusion.[9]
Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[10] Endothermic and exothermic transitions, such as melting and crystallization, are detected as peaks in the heat flow curve.
Apparatus: A differential scanning calorimeter (e.g., DSC 8000 from PerkinElmer).[11]
Procedure:
A small sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.[2]
An empty sealed pan is used as a reference.
The sample and reference are placed in the DSC cell.
The temperature is ramped up and down at a controlled rate (e.g., 2 K/min) over a temperature range that encompasses the phase transition of the PCM.[2]
The heat flow to or from the sample is recorded as a function of temperature.
Data Analysis: The melting point is typically determined as the peak temperature of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area under the melting peak.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition temperature of PCMs.[12]
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] Mass loss indicates decomposition or evaporation.
Apparatus: A thermogravimetric analyzer.
Procedure:
A small sample of the PCM is placed in a TGA pan.
The sample is heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).[13]
The mass of the sample is continuously monitored as the temperature increases.
Data Analysis: The onset temperature of mass loss is considered the decomposition temperature, which indicates the upper limit of the material's thermal stability.
Transient Hot-Wire Method for Thermal Conductivity
This method is commonly used to measure the thermal conductivity of liquids and solids, including PCMs in both phases.[14]
Principle: A thin platinum wire immersed in the sample is heated by a step-wise electric current. The rate of temperature rise of the wire, which is measured by its change in resistance, is related to the thermal conductivity of the surrounding material.[15]
Apparatus: A transient hot-wire apparatus.
Procedure:
The PCM sample is placed in a measurement cell containing the hot wire.
For solid-phase measurements, the liquid PCM is solidified around the wire.
A constant current is applied to the wire for a short duration (typically a few seconds).
The temperature increase of the wire is recorded as a function of time.
Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.
Thermal Cycling Test
This test evaluates the long-term stability and reliability of a PCM after repeated melting and freezing cycles.[16]
Principle: The PCM is subjected to a large number of thermal cycles, and its thermal properties are measured periodically to detect any degradation.[17]
Apparatus: A thermal cycling chamber or a custom-built setup with controlled heating and cooling.[18]
Procedure:
The PCM sample is placed in a container within the thermal cycler.
The temperature is cycled between a point above the melting temperature and a point below the freezing temperature of the PCM.
The heating and cooling rates and dwell times are controlled.
After a predetermined number of cycles (e.g., 100, 500, 1000), the sample is removed and its thermal properties (melting point and latent heat of fusion) are re-measured using DSC.
Data Analysis: Changes in the melting point and latent heat of fusion of more than a few percent indicate degradation of the PCM.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Workflow for the comparative study of PCMs.
A Comparative Guide to the Spectroscopic Validation of Host-Guest Complexation: Cyclodextrin-Adamantane Derivatives
Introduction Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions.[1] T...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions.[1] These interactions are fundamental in various scientific and industrial fields, including drug delivery, catalysis, and sensor technology.[1] Among the most studied host molecules are cyclodextrins (CDs), cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior.[2][3] This amphiphilic nature allows them to encapsulate a wide variety of guest molecules, particularly those with hydrophobic moieties, in aqueous solutions.[2]
The validation and characterization of these host-guest complexes are paramount for their application. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy, are powerful tools for confirming complex formation and determining key parameters like stoichiometry and binding constants.[2][4] This guide provides a comparative overview of these spectroscopic methods for the validation of cyclodextrin-guest molecule complexation, using the well-documented interaction between β-cyclodextrin (β-CD) and adamantane (B196018) derivatives as a case study.
Spectroscopic Techniques for Validation
The formation of an inclusion complex between a host and a guest molecule often leads to measurable changes in their respective spectroscopic properties. These changes serve as the basis for validating and quantifying the complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is a highly effective method for studying host-guest interactions in solution.[5] Upon complexation, the chemical environment of the protons on both the host and guest molecules changes, leading to shifts in their corresponding NMR signals (chemical shifts).[6] The magnitude of these chemical shift changes (Δδ) can provide information about the geometry of the complex and the depth of the guest's inclusion within the host cavity.[3] Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between the protons of the host and guest, offering direct evidence of their spatial proximity and thus, complex formation.[3]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed when the guest molecule possesses a chromophore that absorbs in the ultraviolet or visible region of the electromagnetic spectrum.[7] The inclusion of the chromophoric guest into the less polar environment of the cyclodextrin (B1172386) cavity can cause a shift in its absorption maximum (λmax), often a blue shift (hypsochromic shift), and a change in the molar absorptivity (ε).[8][9] These spectral changes upon addition of the host molecule are indicative of complex formation.[10]
Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that can be utilized when the guest molecule is fluorescent.[4][11] The fluorescence properties of a molecule, including its quantum yield, emission wavelength, and lifetime, are often sensitive to the polarity of its microenvironment.[4] The transfer of a fluorescent guest from the aqueous solution into the hydrophobic cavity of a cyclodextrin typically results in an enhancement of its fluorescence intensity and a shift in its emission spectrum.[4][11]
Quantitative Comparison of Spectroscopic Data
The following table summarizes the quantitative data obtained from various spectroscopic studies on the complexation of adamantane derivatives with β-cyclodextrin. This data allows for a direct comparison of the binding affinities determined by different techniques.
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the spectroscopic validation of host-guest complexation.
¹H NMR Titration
Sample Preparation: Prepare a stock solution of the guest molecule in a suitable deuterated solvent (e.g., D₂O). Prepare a series of NMR tubes containing a constant concentration of the guest molecule.
Titration: Add increasing molar equivalents of a stock solution of the host molecule (e.g., β-cyclodextrin) to the NMR tubes containing the guest.
Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.
Data Analysis: Monitor the chemical shift changes (Δδ) of specific protons on the guest and/or host molecule as a function of the host concentration. The binding constant (K) can be determined by fitting the titration data to a suitable binding isotherm model.[6]
UV-Vis Titration
Sample Preparation: Prepare a stock solution of the guest molecule and the host molecule in a suitable buffer solution.
Titration: In a cuvette, place a solution of the guest molecule at a constant concentration. Sequentially add small aliquots of the host molecule stock solution.
Data Acquisition: Record the UV-Vis absorption spectrum after each addition of the host molecule, ensuring temperature equilibrium.
Data Analysis: Monitor the change in absorbance at a specific wavelength (λmax) as a function of the host concentration. The Benesi-Hildebrand plot is a common method used to determine the binding constant and stoichiometry from UV-Vis titration data.[14]
Fluorescence Titration
Sample Preparation: Prepare stock solutions of the fluorescent guest molecule and the host molecule in an appropriate solvent.
Titration: To a cuvette containing a dilute solution of the guest molecule, add incremental amounts of the host molecule stock solution.
Data Acquisition: Measure the fluorescence emission spectrum of the solution after each addition of the host, keeping the excitation wavelength constant.
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the host. The binding constant can be calculated by fitting this data to a binding equation.[4]
Visualizing the Process
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Experimental workflow for spectroscopic validation.
Caption: Host-guest complexation and resulting signals.
A Comparative Guide to the Thermal Stability of Large Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals The thermal stability of cyclic alkanes is a critical parameter in various scientific endeavors, from their use as high-energy-density fuels and lubricants...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of cyclic alkanes is a critical parameter in various scientific endeavors, from their use as high-energy-density fuels and lubricants to their role as scaffolds in drug design. Understanding how the ring size of a cycloalkane influences its resistance to thermal decomposition is essential for predicting material performance, reaction kinetics, and the shelf-life of chemical compounds. This guide provides a comparative analysis of the thermal stability of large cycloalkanes, supported by fundamental principles and available experimental data.
While extensive research has characterized the stability of small-ring cycloalkanes (C3-C6) in terms of ring strain, there is a notable scarcity of direct, comparative experimental data on the thermal decomposition of a comprehensive series of large cycloalkanes (C7 and above) under standardized thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) conditions. Consequently, this guide synthesizes established principles with the available data to offer a cohesive overview.
Understanding Thermal Stability in Cycloalkanes
The stability of cycloalkanes is primarily governed by ring strain, which is a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (steric hindrance across the ring).[1]
Angle Strain: This arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°. Smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) exhibit significant angle strain, rendering them less stable.[2]
Torsional Strain: This results from the eclipsing of C-H bonds on adjacent carbon atoms.
Transannular Strain: In medium-sized rings (C7-C13), steric repulsion between non-bonded atoms across the ring can lead to instability.
As the ring size increases beyond cyclohexane, the flexibility of the ring allows it to adopt conformations that minimize both angle and torsional strain.[3] However, medium-sized rings often experience an increase in transannular strain. For very large rings (typically C14 and above), the strain per CH₂ group diminishes, and their stability approaches that of linear alkanes.[4]
Comparative Thermal Stability Data
The heat of combustion per methylene (B1212753) (-CH₂-) group is a well-established indirect measure of cycloalkane stability; a lower heat of combustion per -CH₂- group indicates greater stability.[1][2]
Note: The absence of specific onset decomposition temperatures from TGA in the literature for many large cycloalkanes under standardized conditions is a current data gap. The stability of cyclododecane up to its boiling point is noted, but this does not represent its decomposition temperature.
Experimental Protocols
To obtain the comparative data presented in the table above, the following standardized experimental methodologies would be employed:
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[6]
Objective: To determine the onset temperature of decomposition for each large cycloalkane.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Workflow:
Sample Preparation: A small, accurately weighed sample (typically 3-10 mg) of the cycloalkane is placed in an inert sample pan (e.g., aluminum or platinum).
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]
Temperature Program:
The sample is initially held at a low temperature (e.g., 30 °C) to achieve thermal equilibrium.
The temperature is then increased at a constant, linear heating rate (e.g., 10 °C/min) to a final temperature high enough to ensure complete decomposition (e.g., 600 °C).
Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the point at which a significant deviation from the baseline mass is first observed.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, boiling, and decomposition.
Objective: To characterize the thermal transitions of large cycloalkanes and to observe any exothermic or endothermic events associated with decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Workflow:
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) at a constant flow rate.
Temperature Program:
The sample is cooled to a low temperature (e.g., -50 °C) and then heated at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and boiling) and exothermic events (which can accompany some decomposition processes) are observed as peaks.
Visualization of Concepts
Relationship between Ring Strain and Stability
The following diagram illustrates the general relationship between the ring size of a cycloalkane, its associated ring strain, and its relative thermal stability.
Caption: Relationship between cycloalkane ring size, strain, and stability.
Experimental Workflow for Thermal Stability Analysis
The following diagram outlines the logical flow of the experimental work to determine and compare the thermal stability of large cycloalkanes.
Caption: Workflow for comparative thermal analysis of cycloalkanes.
Bridging Theory and Reality: Validating Molecular Dynamics Simulations of Cyclooctadecane with Experimental Data
A Comparative Guide for Researchers in Molecular Modeling and Drug Development The conformational landscape of large cycloalkanes is a critical area of study in computational chemistry and drug design, where cyclic scaff...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers in Molecular Modeling and Drug Development
The conformational landscape of large cycloalkanes is a critical area of study in computational chemistry and drug design, where cyclic scaffolds are frequently employed. Cyclooctadecane (C₁₈H₃₆), a simple yet flexible 18-membered ring, serves as a fundamental model for understanding the intricate balance of forces that govern the shape and dynamics of macrocycles. The accuracy of molecular dynamics (MD) simulations in reproducing the behavior of such molecules is paramount for their predictive power. This guide provides a comprehensive comparison of the conformational preferences of cyclooctadecane as determined by experimental techniques—primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy—and theoretical predictions from molecular mechanics and MD simulations.
At a Glance: Conformational Insights from Experiment and Simulation
A direct comparison of key conformational parameters from experimental and computational studies reveals the strengths and limitations of current simulation methodologies. While a publicly available crystal structure for unsubstituted cyclooctadecane could not be located in the Cambridge Structural Database (CSD), computational studies have explored its conformational space.
[1],[2] and other low-energy conformers predicted[3]
Data not available in published literature
Key Dihedral Angle Distributions
Not directly measured, inferred from averaged properties
Specific dihedral angles for predicted low-energy structures
Data not available in published literature
Relative Energies of Conformers
Not directly measured
Calculated relative energies for a range of conformers[4]
Data not available in published literature
Note: The absence of a publicly available crystal structure for cyclooctadecane limits a direct solid-state comparison. The table highlights the need for further dedicated MD simulation studies on cyclooctadecane that include detailed comparison with available experimental NMR data.
Deep Dive: Experimental Determination of Cyclooctadecane's Conformation
Experimental techniques provide the ground truth for validating computational models. For cyclooctadecane, NMR spectroscopy is the primary source of information regarding its solution-state behavior.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the time-averaged conformation and dynamics of cyclooctadecane in solution.
Methodology:
Sample Preparation: A solution of cyclooctadecane is prepared in a suitable deuterated solvent (e.g., chloroform-d, benzene-d6).
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The observation of single, sharp peaks for the methylene (B1212753) protons and carbons at room temperature is indicative of rapid conformational averaging on the NMR timescale.
Advanced NMR Experiments (if applicable): Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could, in principle, provide through-space proton-proton distance restraints. However, for a flexible molecule like cyclooctadecane undergoing rapid exchange, interpreting NOESY data to define a single conformation is challenging. Temperature-dependent NMR studies can also be employed to probe the energetics of conformational exchange.
Data Interpretation: The ¹³C NMR spectrum of cyclooctadecane shows a single resonance, confirming the chemical equivalence of all methylene groups due to fast conformational interconversion. This experimental finding is a key benchmark that any successful MD simulation must reproduce by demonstrating a low energy barrier for interconversion between various conformers.
The Computational Approach: Simulating Cyclooctadecane's Dance
Molecular mechanics and molecular dynamics simulations offer a powerful lens to explore the vast conformational space of flexible molecules like cyclooctadecane.
Molecular Mechanics (MM2) Study by Shah and Dolata
A foundational computational study by Shah and Dolata utilized a stochastic search method in conjunction with the MM2 force field to generate and analyze the conformations of cyclooctadecane[4].
Key Findings:
A multitude of low-energy conformations were identified.
The lowest energy conformation was predicted to be of[1] symmetry, with a[2] conformation being slightly higher in energy[3].
The study introduced the concept of a "nick" as a recurring shape element in large rings[4].
Molecular Dynamics (MD) Simulations: A Call for Further Investigation
While MD simulations have been extensively used to study other cycloalkanes, a comprehensive MD study focused on the conformational landscape of cyclooctadecane with direct validation against experimental data appears to be lacking in the published literature. Such a study would be invaluable for the scientific community.
Proposed MD Simulation Protocol:
System Setup: A simulation box containing one or more cyclooctadecane molecules solvated in a suitable explicit solvent model (e.g., TIP3P water, or a non-polar solvent to mimic NMR conditions) would be constructed.
Force Field Selection: An appropriate all-atom or united-atom force field capable of accurately describing the energetics of large alkanes is crucial. Examples include OPLS-AA, CHARMM, or specialized force fields for hydrocarbons.
Simulation Parameters:
Ensemble: NPT (isothermal-isobaric) ensemble to mimic experimental conditions.
Temperature and Pressure: Set to match experimental conditions (e.g., 298 K and 1 atm).
Simulation Time: Long-timescale simulations (nanoseconds to microseconds) are necessary to ensure adequate sampling of the conformational space.
Analysis:
Conformational Clustering: Identify the most populated conformational families.
Dihedral Angle Distributions: Analyze the distribution of C-C-C-C dihedral angles to characterize the ring's geometry.
Potential of Mean Force (PMF): Calculate the free energy landscape along key dihedral angles or other collective variables to determine the energy barriers between conformers.
Comparison with NMR: The simulated ensemble of conformations should be used to back-calculate NMR observables (e.g., averaged chemical shifts or J-couplings) for comparison with experimental spectra.
Visualizing the Workflow and Conformational Relationships
To clarify the process of validating MD simulations and the relationships between different conformational states, the following diagrams are provided.
Caption: Workflow for the validation of molecular dynamics simulations with experimental data.
Caption: Logical relationship between different conformational states of cyclooctadecane.
Conclusion and Future Directions
The conformational analysis of cyclooctadecane highlights a gap in the current literature. While early molecular mechanics studies have provided valuable theoretical predictions of its low-energy structures, a comprehensive molecular dynamics simulation study validated against experimental data is needed. The available NMR data, indicating rapid conformational exchange in solution, serves as a crucial benchmark for such simulations. Future work should focus on performing long-timescale MD simulations of cyclooctadecane with modern, well-parameterized force fields. The results of these simulations should then be rigorously compared with existing and potentially newly acquired NMR data. Furthermore, obtaining a crystal structure of cyclooctadecane would be a significant contribution, providing a definitive solid-state conformation for validating force field accuracy in condensed phases. Such studies will not only deepen our understanding of the conformational behavior of large cycloalkanes but also enhance the reliability of MD simulations in the broader fields of drug discovery and materials science.
A Comparative Guide to Chemical Sensor Technologies for Researchers and Drug Development Professionals
An important note on Cyclooctadecane-based sensors: Initial research into "Cyclooctadecane-based sensors" has yielded minimal to no specific information in recent scientific literature. It is possible that this is a nich...
Author: BenchChem Technical Support Team. Date: December 2025
An important note on Cyclooctadecane-based sensors: Initial research into "Cyclooctadecane-based sensors" has yielded minimal to no specific information in recent scientific literature. It is possible that this is a niche or emerging area of research with limited published data. It is also conceivable that the term was intended to be "Cyclodextrin-based sensors," as cyclodextrins are a well-established class of molecules widely utilized in the development of various chemical sensors and drug delivery systems. This guide, therefore, focuses on a comparative analysis of other prominent and well-documented sensor technologies relevant to the fields of research, science, and drug development.
This guide provides an objective comparison of the performance of four common types of chemical sensors: Chemiresistive Sensors, Electrochemical Sensors, Surface Plasmon Resonance (SPR) Biosensors, and Quartz Crystal Microbalance (QCM) Sensors. The comparison is supported by experimental data for the detection of representative analytes relevant to environmental monitoring, safety, and biomedical research.
Comparative Performance of Sensor Technologies
The following tables summarize the quantitative performance of different sensor technologies for specific analytes. These examples are chosen to be representative of the capabilities of each sensor type.
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized to be representative of each sensor type.
Fabrication:
Substrate Preparation: A SiO2/Si substrate is cleaned by sonication in acetone, methanol, and deionized (DI) water for 10 minutes each. The substrate is then treated with UV-ozone to remove any organic residues.[16]
Sensing Material Synthesis: A nanocomposite sensing material (e.g., Ag/Bi2O3) is synthesized using a suitable method like precipitation.[1]
Film Deposition: The synthesized sensing material is mixed with DI water to form a paste. This paste is then coated onto a ceramic tube fitted with Au electrodes and Pt wires. Alternatively, a thin film of the sensing material can be deposited on the prepared substrate using methods like drop-casting or spray-printing.[16][17]
Annealing: The sensor is dried and then annealed at a specific temperature (e.g., 300 °C) for several hours to improve stability and adhesion.[17]
Device Assembly: A heating element (e.g., Ni-Cr wire) is inserted into the ceramic tube to control the operating temperature. The electrodes are connected to a base for electrical measurements.[17]
Testing:
Setup: The fabricated sensor is placed in a sealed test chamber equipped with a gas inlet and outlet. Mass flow controllers are used to precisely control the concentration of the target analyte and the carrier gas (usually air).[18]
Baseline Measurement: A constant voltage is applied across the sensor, and the resistance is measured in the presence of a pure carrier gas (air) to establish a stable baseline (Ra).[18]
Analyte Exposure: The target gas (e.g., toluene) at a known concentration is introduced into the chamber for a set duration. The resistance of the sensor in the presence of the analyte (Rg) is recorded.[18]
Recovery: The test chamber is purged with the carrier gas to remove the analyte, and the sensor's resistance is monitored until it returns to the baseline.
Data Analysis: The sensor response is typically calculated as the ratio of the resistance in air to the resistance in the target gas (S = Ra/Rg) or the percentage change in resistance.[18] The response time is the time taken to reach 90% of the final response, and the recovery time is the time taken to return to 10% of the baseline.[17]
Fabrication:
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina (B75360) slurry, followed by sonication in DI water and ethanol (B145695) to ensure a clean surface.
Modification of Working Electrode: A modifying material (e.g., rGO/FeMg-BDC) is dispersed in a suitable solvent to form a stable suspension.[6] A small volume of this suspension is drop-casted onto the GCE surface and allowed to dry.
Electrochemical Pre-treatment (optional): For some materials, an electrochemical reduction or activation step is performed in a suitable electrolyte to enhance the electrode's performance.[6]
Testing:
Electrochemical Cell Setup: A three-electrode system is used, consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. These are immersed in an electrochemical cell containing a supporting electrolyte (e.g., acetate buffer).[3][4]
Preconcentration Step (for stripping voltammetry): A negative potential is applied to the working electrode for a specific duration while the solution is stirred. This causes the target metal ions (e.g., Pb2+) to be reduced and deposited onto the electrode surface.[19]
Stripping Step: The potential is scanned in the positive direction. The deposited metal is stripped (oxidized) back into the solution, generating a current peak at a potential characteristic of the metal.[19]
Measurement: Techniques like Square Wave Anodic Stripping Voltammetry (SWASV) or Differential Pulse Voltammetry (DPV) are used to record the stripping current.[6][7]
Data Analysis: The height of the stripping peak is proportional to the concentration of the metal ion in the sample. A calibration curve is generated by measuring the peak currents for a series of standard solutions of known concentrations. The limit of detection is typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve.[7]
Methodology:
Sensor Chip Preparation: A sensor chip, typically a glass slide coated with a thin layer of gold, is selected. The gold surface is functionalized to allow for the immobilization of a ligand. Common functionalization chemistries include carboxymethylated dextran.[20]
Ligand Immobilization: One of the interacting molecules (the ligand, e.g., an antibody) is immobilized onto the sensor chip surface. This can be achieved through various coupling chemistries, such as amine coupling.[20][21] A control surface with an irrelevant molecule or no molecule is also prepared on a separate flow cell to serve as a reference.[20]
System Priming: The SPR instrument's fluidics system is primed with a running buffer that is continuously flowed over the sensor surface to establish a stable baseline signal.[22]
Analyte Injection (Association): The other interacting molecule (the analyte, e.g., BSA protein) at a specific concentration is injected and flows over the ligand-immobilized surface for a defined period. The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This is the association phase.[21][23]
Dissociation: The analyte solution is replaced by the running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal over time. This is the dissociation phase.[23]
Regeneration (optional): A regeneration solution is injected to remove the bound analyte from the ligand, allowing the sensor surface to be used for subsequent measurements.[22]
Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed. By performing the experiment with a series of analyte concentrations, kinetic parameters such as the association rate constant (ka) and dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (KD), which is a measure of binding affinity, is calculated as kd/ka.[24] The limit of detection is determined from the lowest concentration that gives a statistically significant signal above the baseline noise.[11]
Fabrication:
Crystal Preparation: A quartz crystal resonator with gold electrodes is cleaned.
Coating Deposition: A sensing film (e.g., polyvinyl acetate) is dissolved in a suitable solvent. The solution is then deposited onto the gold electrodes of the QCM crystal using a technique like spin-coating to achieve a uniform film of a desired thickness.[14]
Drying/Curing: The coated crystal is dried to remove the solvent, leaving a thin polymer film on the surface.
Testing:
Sensor Placement: The coated QCM crystal is placed in a sealed chamber connected to a gas flow system. The crystal is connected to an oscillator circuit that drives it at its resonant frequency.[15]
Frequency Stabilization: A carrier gas (e.g., dry nitrogen or air) is passed through the chamber until the resonant frequency of the QCM crystal is stable. This serves as the baseline frequency.
Analyte Exposure: A known concentration of the target VOC (e.g., benzene) is introduced into the chamber. The VOC molecules adsorb onto the sensing film, causing an increase in mass on the crystal surface.[15]
Frequency Measurement: The increase in mass leads to a decrease in the resonant frequency of the crystal. This frequency shift is measured in real-time.
Data Analysis: The magnitude of the frequency shift is proportional to the mass of the adsorbed analyte, which in turn is related to the analyte's concentration in the gas phase. The sensitivity is often expressed as the frequency shift per unit concentration (e.g., Hz/ppm).[14]
Mandatory Visualizations
Caption: General workflow for benchmarking the performance of chemical sensors.
Cross-Validation of Analytical Methods for Cyclooctadecane Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The accurate and precise quantification of Cyclooctadecane, a C18 cycloalkane, is critical in various research and industrial applications, including enviro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Cyclooctadecane, a C18 cycloalkane, is critical in various research and industrial applications, including environmental monitoring, materials science, and as a potential biomarker. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of Cyclooctadecane: Gas Chromatography-Mass Spectrometry (GC-MS) and a theoretical High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
This document outlines the performance characteristics of each method, supported by representative experimental data for similar long-chain hydrocarbons, to aid researchers in selecting the most suitable technique for their specific needs.
Data Presentation: A Comparative Analysis
The choice of an analytical technique often involves a trade-off between sensitivity, selectivity, and linearity. The following table summarizes the typical quantitative performance of GC-MS for the analysis of long-chain alkanes, which can be considered representative for Cyclooctadecane. Data for a theoretical HPLC-MS method is also presented for comparative purposes, as specific validated methods for Cyclooctadecane using this technique are less common in publicly available literature.
GC-MS generally offers superior sensitivity for volatile and semi-volatile hydrocarbons.
Limit of Quantification (LOQ)
0.5 - 50 ng/mL
5 - 100 ng/mL
For precise measurement of trace amounts, GC-MS is often the preferred method.
Linearity (R²)
> 0.995
> 0.99
Both techniques can achieve excellent linearity within their respective optimal concentration ranges.
Accuracy (% Recovery)
90 - 110%
85 - 115%
Proper sample preparation and the use of an internal standard are crucial for high accuracy in both methods.
Precision (%RSD)
< 15%
< 20%
GC-MS typically demonstrates higher precision for this class of compounds.
Specificity
High (with appropriate SIM/MRM)
High (with appropriate SIM/MRM)
Mass spectrometry detection in both methods provides excellent specificity.
Sample Throughput
Moderate
Moderate to High
HPLC-MS can sometimes offer higher throughput depending on the chromatographic conditions.
Cost (Instrument)
Moderate to High
High
HPLC-MS systems generally have a higher initial investment cost.
Cost (Operational)
Moderate
Moderate to High
Operational costs can be influenced by solvent consumption in HPLC.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of Cyclooctadecane using GC-MS and a theoretical HPLC-MS method.
GC-MS Experimental Workflow
Theoretical HPLC-MS Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following sections provide representative protocols for the quantification of Cyclooctadecane.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of long-chain hydrocarbons.
1. Sample Preparation:
Extraction: For solid samples, perform a Soxhlet extraction with a suitable non-polar solvent like n-hexane. For liquid samples, a liquid-liquid extraction with hexane (B92381) may be appropriate.
Internal Standard: Spike all samples, calibration standards, and quality controls with a known concentration of an appropriate internal standard (e.g., a deuterated analog of a similar alkane) prior to any extraction or cleanup steps.
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step using a silica-based sorbent can be employed to remove polar interferences.
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or dichloromethane).
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B GC System or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 280 °C.
Injection Volume: 1 µL (splitless or with an appropriate split ratio).
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp to 300 °C at 10 °C/min.
Hold at 300 °C for 10 minutes.
MSD Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode:
Full Scan: m/z 50-550 for initial identification.
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor characteristic ions of Cyclooctadecane (e.g., m/z 252 for the molecular ion, and key fragment ions) and the internal standard.
3. Calibration and Quantification:
Prepare a series of calibration standards of Cyclooctadecane in the same solvent as the final sample extract, covering the expected concentration range.
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Quantify Cyclooctadecane in the samples by applying the analyte-to-internal standard peak area ratio to the calibration curve.
While less common for non-polar hydrocarbons like Cyclooctadecane, an HPLC-MS method could be developed. This theoretical protocol outlines a potential approach.
Internal Standard: Spike all samples, calibration standards, and quality controls with a suitable internal standard.
Filtration: Filter the final extract through a 0.22 µm syringe filter to remove particulate matter before injection.
2. HPLC-MS Instrumentation and Conditions:
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase:
A: Water with 0.1% formic acid.
B: Acetonitrile with 0.1% formic acid.
A gradient elution would likely be required to elute the non-polar Cyclooctadecane.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) would be more suitable than Electrospray Ionization (ESI) for this non-polar analyte.
Acquisition Mode: SIM or MRM mode for quantification, monitoring the protonated molecule [M+H]⁺ or other relevant adducts.
3. Calibration and Quantification:
Follow the same calibration and quantification procedure as described for the GC-MS method.
Cross-Validation Workflow
The process of cross-validation ensures that different analytical methods produce comparable and reliable results.
Cross-Validation Logical Workflow
Conclusion
Both GC-MS and HPLC-MS are powerful techniques for the quantification of organic molecules. For a semi-volatile and non-polar compound like Cyclooctadecane, GC-MS is generally the more established and often more sensitive method . Its high resolving power and the extensive libraries of mass spectra make it ideal for both identification and quantification.
A theoretical HPLC-MS method, likely utilizing APCI, could serve as a viable alternative, particularly in laboratories where GC-MS is not available or for specific sample matrices where derivatization is undesirable.
The choice between these methods should be based on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations. For regulatory purposes or in-depth research, a cross-validation study employing both techniques would provide the highest level of confidence in the analytical results.
Validation
A Comparative Analysis of Cyclooctadecane and Other Macrocycles in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals In the intricate field of supramolecular chemistry, the design and application of macrocyclic hosts are of paramount importance for advancements in areas ra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of supramolecular chemistry, the design and application of macrocyclic hosts are of paramount importance for advancements in areas ranging from molecular recognition and sensing to targeted drug delivery. While a host of sophisticated macrocycles have been extensively studied and utilized, this guide provides a comparative analysis of a simple cycloalkane, cyclooctadecane, against well-established macrocyclic hosts such as crown ethers, cyclodextrins, calixarenes, cucurbiturils, and pillararenes. This objective comparison, supported by a theoretical framework and experimental data for the established hosts, aims to elucidate the structural and functional disparities that govern their efficacy in forming host-guest complexes.
Introduction to Macrocyclic Hosts
Macrocycles are cyclic molecules that possess a central cavity, enabling them to bind smaller "guest" molecules or ions through non-covalent interactions.[1] This "host-guest" chemistry is the foundation of many biological processes and has been harnessed for various technological applications.[1] The selectivity and strength of this binding are dictated by the macrocycle's size, shape, flexibility, and the nature of its constituent atoms.
Cyclooctadecane: A Theoretical Supramolecular Host
Cyclooctadecane is a simple, 18-membered saturated cycloalkane. Its structure is a flexible ring of methylene (B1212753) (-CH2-) groups. Unlike the more commonly employed macrocyclic hosts, it lacks a pre-organized, rigid cavity and heteroatoms (like oxygen or nitrogen) that can participate in specific, directional non-covalent interactions such as hydrogen bonding or ion-dipole interactions.
The highly non-polar and flexible nature of cyclooctadecane, coupled with its insolubility in aqueous media, theoretically limits its utility as a supramolecular host in biological contexts. Any potential host-guest interactions would be primarily driven by weak van der Waals forces and the hydrophobic effect, likely resulting in low binding affinity and poor selectivity. To date, there is a lack of experimental literature demonstrating the use of cyclooctadecane as a host in supramolecular complexation.
Established Macrocycles: A Performance Overview
In contrast to cyclooctadecane, several classes of macrocycles have been synthesized and extensively studied for their supramolecular properties. These molecules are characterized by well-defined, semi-rigid cavities and the presence of functional groups that facilitate specific and strong interactions with guest molecules.
Comparative Properties of Common Macrocyclic Hosts
Experimental Protocols for Characterizing Host-Guest Interactions
The quantification of binding affinities and the elucidation of complex structures are crucial in supramolecular chemistry. Several key experimental techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Titration
Methodology:
A solution of the host molecule at a known concentration is prepared in a suitable deuterated solvent.
An initial ¹H NMR spectrum of the host is recorded.
A concentrated solution of the guest molecule is incrementally added to the NMR tube containing the host solution.
After each addition, the solution is thoroughly mixed, and a new ¹H NMR spectrum is acquired.
Changes in the chemical shifts of specific protons on the host and/or guest molecules are monitored.
The data (chemical shift change vs. guest concentration) is fitted to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).
Isothermal Titration Calorimetry (ITC)
Methodology:
The host molecule is placed in the sample cell of the calorimeter, and the guest molecule is loaded into the injection syringe, both at precisely known concentrations.
The system is allowed to thermally equilibrate.
A series of small, precise injections of the guest solution into the host solution is performed.
The heat change (either released or absorbed) upon each injection is measured by the instrument.
The resulting data, a plot of heat change per injection versus the molar ratio of guest to host, is integrated.
This binding isotherm is then fitted to a binding model to simultaneously determine the binding constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry (n) of the interaction.[1]
UV-Vis and Fluorescence Spectroscopy
Methodology:
Solutions of the host and a chromophoric or fluorescent guest are prepared.
The initial spectrum of the guest (or host) at a known concentration is recorded.
The host (or guest) solution is titrated with aliquots of the other component.
Changes in the absorbance or fluorescence intensity at a specific wavelength are recorded after each addition.
The presence of isosbestic points in UV-Vis titrations can indicate a simple 1:1 binding equilibrium.[18]
The titration data is analyzed using non-linear fitting to a suitable binding model to calculate the binding constant.[19][20]
X-ray Crystallography
Methodology:
A supersaturated solution of the host-guest complex is prepared.
Single crystals of the complex are grown through methods such as slow evaporation, vapor diffusion, or cooling.
A suitable single crystal is mounted on a goniometer and irradiated with X-rays.
The diffraction pattern of the X-rays is collected.
The diffraction data is processed to determine the electron density map of the crystal.
This map is used to solve the three-dimensional structure of the host-guest complex at atomic resolution, providing definitive information about the binding mode and stoichiometry.[21][22]
Visualizing Supramolecular Concepts
Diagrams generated using Graphviz (DOT language) help to illustrate key concepts and workflows in the study of macrocyclic host-guest systems.
Caption: Fundamental principle of host-guest complexation.
Caption: General workflow for studying host-guest interactions.
Concluding Remarks
The comparative analysis reveals a stark contrast between the theoretical potential of cyclooctadecane and the demonstrated performance of established macrocyclic hosts. The lack of a pre-organized cavity, polar interaction sites, and aqueous solubility renders cyclooctadecane a poor candidate for most supramolecular applications, especially in biological and pharmaceutical contexts. In contrast, macrocycles like crown ethers, cyclodextrins, calixarenes, cucurbiturils, and pillararenes possess tailored structures with defined cavities and functional groups that enable strong and selective binding of a wide array of guests. Their utility is underpinned by a wealth of experimental data from techniques such as NMR, ITC, and X-ray crystallography. For researchers and drug development professionals, the choice of macrocycle is critical and must be guided by the specific properties of the guest molecule and the desired application. While the simplicity of cyclooctadecane is appealing from a synthetic standpoint, its supramolecular capabilities are, based on current understanding, negligible compared to its more sophisticated counterparts. Future research in supramolecular chemistry will undoubtedly continue to rely on the established families of macrocycles, leveraging their tunable properties to create novel functional materials and therapeutic systems.
Cyclooctadecane as a Template: A Comparative Analysis with Other Cyclic Compounds in Synthesis
For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry, template-directed synthesis is a powerful strategy to control reaction pathways, enhance yields, and achieve specific m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, template-directed synthesis is a powerful strategy to control reaction pathways, enhance yields, and achieve specific molecular architectures. The choice of a template is paramount to the success of such a synthesis. While functionalized macrocycles like crown ethers and cyclodextrins have been extensively studied and utilized for their templating abilities, the potential of simple cycloalkanes, such as cyclooctadecane, remains largely unexplored. This guide provides a comparative analysis of the theoretical efficacy of cyclooctadecane as a template relative to well-established cyclic compounds, supported by the principles of host-guest chemistry and known experimental data for analogous systems.
Principles of Template-Directed Synthesis
A template molecule ideally serves to pre-organize reactant molecules into a specific orientation that favors a desired intramolecular or intermolecular reaction. This pre-organization lowers the entropic barrier of the reaction, often leading to significant rate enhancements and high product selectivity. Key characteristics of an effective template include:
Binding Sites: The ability to bind to reactant molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic effects.
Conformational Rigidity/Pre-organization: A defined three-dimensional structure that holds the bound reactants in a reactive conformation.
Product Release: The ability to release the product after the reaction is complete, allowing for turnover if the template is to act catalytically.
Comparative Analysis of Cyclic Templates
This section compares the structural and functional properties of cyclooctadecane with two major classes of cyclic templates: crown ethers and cyclodextrins. Due to the lack of direct experimental data for cyclooctadecane as a template, this comparison is based on its known chemical and physical properties and the established mechanisms of other cyclic templates.
Templating reactions involving non-polar reactants in non-polar solvents, potentially through the hydrophobic effect.
Phase-transfer catalysis, synthesis of rotaxanes and catenanes, stabilization of reactive intermediates.[7][8][9]
Catalysis of reactions in aqueous media, stabilization of transition states, enantioselective synthesis.[1][10][11]
Conceptual Efficacy of Cyclooctadecane as a Template
While no dedicated studies on the use of cyclooctadecane as a template have been identified, its potential efficacy can be inferred from its structural properties.
Strengths:
Hydrophobic Cavity: The non-polar interior of the cyclooctadecane ring could, in principle, encapsulate non-polar reactant molecules or portions of molecules, driven by the hydrophobic effect, especially in a more polar solvent environment.[12][13] This encapsulation would bring the reactants into close proximity, facilitating an intramolecular reaction.
Simplicity: As a simple hydrocarbon, it is chemically inert under many reaction conditions, which would prevent unwanted side reactions with the template itself.
Weaknesses:
Flexibility: Large cycloalkanes like cyclooctadecane are highly flexible and exist in multiple low-energy conformations.[14] This conformational flexibility would likely make it a poor template for reactions requiring precise pre-organization of reactants, as it would not provide a rigid binding pocket.
Lack of Specific Binding Sites: Unlike crown ethers and cyclodextrins, cyclooctadecane lacks specific functional groups to direct the binding of reactants in a well-defined orientation. The binding would be primarily driven by weak and non-directional van der Waals forces.
Low Binding Affinity: The absence of strong, specific interactions would likely result in weak binding of guest molecules, leading to a low templating efficiency.
Established Cyclic Templates: A Benchmark for Comparison
Crown Ethers
Crown ethers are highly effective templates, particularly for reactions involving metal cations. The oxygen atoms lining the cavity create a polar, electron-rich environment that strongly and selectively binds specific cations. This binding can be exploited to:
Increase the nucleophilicity of the counter-anion: By sequestering the cation, the anion becomes "naked" and more reactive.
Template the formation of interlocked molecules: The crown ether can act as a ring component around which a linear molecule (thread) is synthesized to form a rotaxane.[7][15]
Cyclodextrins
Cyclodextrins are versatile templates, especially in aqueous solutions. Their hydrophobic inner cavity can encapsulate non-polar guest molecules, effectively acting as a "micro-reactor."[1][2] This encapsulation can:
Increase the effective concentration of reactants.
Stabilize transition states.
Induce stereoselectivity in reactions due to the chiral environment of the cavity.[6]
Experimental Protocols for Established Template-Directed Syntheses
To provide a practical context for the comparison, below are generalized experimental protocols for reactions templated by crown ethers and cyclodextrins.
Crown Ether-Templated Synthesis of a[10]Rotaxane (Conceptual Protocol)
This protocol describes the "clipping" method where a macrocycle is formed around a pre-existing dumbbell-shaped molecule.
Reactants:
Dumbbell-shaped molecule with a recognition site for the crown ether (e.g., a secondary ammonium salt).
This protocol illustrates the use of a cyclodextrin (B1172386) to catalyze a reaction between two hydrophobic reactants in an aqueous medium.
Reactants:
Diene (e.g., cyclopentadiene).
Dienophile (e.g., methyl vinyl ketone).
β-Cyclodextrin.
Solvent (water).
Procedure:
Prepare a saturated aqueous solution of β-cyclodextrin.
Add the diene and dienophile to the cyclodextrin solution.
Stir the reaction mixture vigorously at room temperature.
The hydrophobic reactants will partition into the cyclodextrin cavity, where the reaction is accelerated.
After the reaction is complete (monitored by TLC or GC), extract the product with an organic solvent (e.g., diethyl ether).
Dry the organic extract and evaporate the solvent to obtain the Diels-Alder adduct.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams generated using Graphviz depict the logical flow of template-directed synthesis and a hypothetical workflow for evaluating a new template.
Caption: A generalized signaling pathway for template-directed synthesis.
Caption: A logical workflow for evaluating the efficacy of a novel template compound.
Conclusion
Based on a theoretical analysis, cyclooctadecane is unlikely to be an effective template for a broad range of chemical reactions compared to established cyclic hosts like crown ethers and cyclodextrins. Its high conformational flexibility and lack of specific binding sites are significant drawbacks for achieving the precise pre-organization required for efficient catalysis. However, its simple, non-polar nature could potentially be exploited in specific applications involving hydrophobic reactants in non-polar environments, where weak, non-directional templating effects might still provide a modest rate enhancement.
Future experimental work is necessary to validate this conceptual analysis. A systematic study of the influence of cyclooctadecane and other large cycloalkanes on various organic reactions would be required to definitively determine their efficacy as a novel class of templates. Researchers are encouraged to consider the fundamental principles of host-guest chemistry and the specific requirements of their target reaction when selecting or designing a template molecule.
A Comparative Analysis of Theoretical vs. Experimental Heat of Fusion for Cyclooctadecane
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the theoretical and experimentally determined values for the heat of fusion of cyclooctadecane. Understanding t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the theoretical and experimentally determined values for the heat of fusion of cyclooctadecane. Understanding this fundamental thermodynamic property is crucial for applications ranging from phase-change materials for thermal energy storage to its use as an excipient in drug formulations. This document presents quantitative data in a clear, tabular format, outlines the experimental methodology for determining the heat of fusion, and compares cyclooctadecane with alternative materials.
Data Presentation: Heat of Fusion Values
The following table summarizes the theoretical and experimental heats of fusion for cyclooctadecane, alongside values for comparable phase-change materials.
The theoretical heat of fusion for cyclooctadecane was estimated using the Joback group contribution method.[6][7][8] This method predicts thermodynamic properties based on the summation of contributions from the molecule's functional groups. The formula for the heat of fusion (ΔHfus) is:
ΔHfus (kJ/mol) = -0.88 + Σ (group contributions)
For cyclooctadecane (C₁₈H₃₆), the molecule consists of 18 cyclic methylene (B1212753) (-CH₂-) groups. The Joback contribution for a cyclic methylene group to the heat of fusion is 0.54 kJ/mol.
Therefore, the theoretical heat of fusion is calculated as:
The experimental determination of the heat of fusion of cyclooctadecane is most commonly and accurately performed using Differential Scanning Calorimetry (DSC).
Objective: To measure the temperature and heat flow associated with the melting of cyclooctadecane to determine its enthalpy of fusion.
Materials and Apparatus:
Differential Scanning Calorimeter (DSC)
Hermetically sealable aluminum pans and lids
Microbalance (accurate to ±0.01 mg)
Cyclooctadecane sample (high purity)
Inert purge gas (e.g., nitrogen)
Reference material (e.g., an empty, sealed aluminum pan)
Procedure:
Sample Preparation: Accurately weigh 5-10 mg of the cyclooctadecane sample into an aluminum DSC pan.
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation.
Reference Pan: Prepare an empty, sealed aluminum pan as a reference.
Instrument Setup:
Place the sample pan and the reference pan into the DSC cell.
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
Thermal Program:
Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
Ramp the temperature at a controlled, linear rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 100°C).
Hold the sample at the final temperature for a few minutes to ensure complete melting.
Cool the sample back to the initial temperature at a controlled rate.
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Data Analysis:
The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the cyclooctadecane.
The onset temperature of this peak is taken as the melting point.
The area under the melting peak is integrated to determine the total heat absorbed during the phase transition. This value, when normalized by the sample mass, gives the heat of fusion in Joules per gram (J/g).
To obtain the molar heat of fusion (kJ/mol), the value in J/g is multiplied by the molar mass of cyclooctadecane and divided by 1000.
Comparison and Discussion
The experimentally determined heat of fusion for cyclooctadecane (9.874 kJ/mol) is higher than the value predicted by the Joback method (7.94 kJ/mol). This discrepancy of approximately 20-24% is within the expected error for group contribution methods, which are known to be less accurate for cyclic compounds due to ring strain and conformational effects that are not fully accounted for by simple additive group contributions.[7][9]
When compared to its linear alkane counterpart, n-octadecane, cyclooctadecane exhibits a significantly lower heat of fusion (~9.87 kJ/mol vs. ~61 kJ/mol). This is likely due to the more ordered packing of the linear chains in the solid state, which requires more energy to overcome the intermolecular forces during melting.
Fatty acids like stearic acid and palmitic acid, which are also considered for phase-change applications, have considerably higher heats of fusion than cyclooctadecane. This is attributed to the strong hydrogen bonding between the carboxylic acid groups in the solid state, in addition to the van der Waals forces along the hydrocarbon chains.
Logical Workflow for Determining Heat of Fusion
The following diagram illustrates the logical workflow for both the theoretical and experimental determination of the heat of fusion.
Caption: Workflow for theoretical and experimental heat of fusion determination.
Unraveling the Solid-State Architecture of Cyclooctadecane: A Comparative Guide to its Polymorphs
For researchers, scientists, and professionals in drug development, understanding the polymorphic behavior of cyclic alkanes like cyclooctadecane is crucial for controlling the physical properties of materials and active...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the polymorphic behavior of cyclic alkanes like cyclooctadecane is crucial for controlling the physical properties of materials and active pharmaceutical ingredients. This guide provides a comparative analysis of the known polymorphs of cyclooctadecane, detailing their crystallographic arrangements and the experimental methods used for their characterization.
Cyclooctadecane (C₁₈H₃₆), a saturated cyclic hydrocarbon, exhibits polymorphism, the ability to exist in more than one crystal structure. These different solid-state forms, or polymorphs, can display distinct physical properties, including melting point, solubility, and stability, which are critical parameters in various applications, from materials science to pharmaceuticals.
Comparative Crystallographic Data
At least two polymorphs of cyclooctadecane, designated as Form I and Form II, have been identified. The transition between these forms is a key aspect of its solid-state behavior. While detailed atomic coordinates and bond angles are found in specialized crystallographic databases, a summary of the key crystallographic parameters provides a clear comparison.
Note: The crystal system and space group information for the specific polymorphs of cyclooctadecane were not available in the searched resources. This data is typically determined by single-crystal X-ray diffraction.
The transition from the lower-temperature polymorph (Form II) to the higher-temperature polymorph (Form I) is an endothermic process, indicating that energy is absorbed to induce this structural change.[1] Form I is the stable form at higher temperatures, eventually melting at approximately 73°C.[1]
Polymorphic Transformation Pathway
The relationship between the different solid-state forms of cyclooctadecane and the factors influencing their transformation can be visualized as a workflow. This includes the crystallization process from a solution or melt and the solid-state transition between polymorphs.
Polymorphic transitions of cyclooctadecane.
Experimental Protocols
The characterization of cyclooctadecane polymorphs relies on standard analytical techniques in solid-state chemistry. The following are detailed methodologies for the key experiments.
Single-Crystal X-ray Diffraction (SXRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing unequivocal identification of a polymorph.[2][3][4]
Objective: To determine the unit cell parameters, space group, and atomic coordinates of a single crystal of a cyclooctadecane polymorph.
Methodology:
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of cyclooctadecane in a suitable solvent (e.g., hexane, ethanol) or by slow cooling of the melt.[5] The solvent choice is critical to control the nucleation and growth rate.[5]
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber.[4]
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms.[4] A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[6]
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[2][4]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for identifying and quantifying polymorphic transitions and melting points.[7][8][9][10]
Objective: To determine the transition temperatures and enthalpies of fusion and solid-state transitions of cyclooctadecane polymorphs.
Methodology:
Sample Preparation: A small amount of the cyclooctadecane sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.[11] The pan is then hermetically sealed.[11]
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
Thermal Program: The sample is placed in the DSC cell alongside an empty reference pan. A defined temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 5 or 10 °C/min).[8] To study polymorphic transitions, controlled cooling and subsequent heating cycles can also be employed.[7]
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting and solid-solid transitions, appear as peaks, while exothermic events, like crystallization, appear as troughs. The peak onset temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[7][9]
By combining the structural information from SXRD with the energetic data from DSC, a comprehensive understanding of the polymorphic landscape of cyclooctadecane can be achieved. This knowledge is fundamental for controlling the solid-state properties of this and similar cyclic molecules in various scientific and industrial applications.
Assessing the Purity of Cyclooctadecane from Diverse Synthetic Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. This guide provides a comparative analysis of three distinct synthetic routes to cyclooctadecane, a large-ri...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. This guide provides a comparative analysis of three distinct synthetic routes to cyclooctadecane, a large-ring cycloalkane, with a focus on the expected purity of the final product. While direct comparative experimental data on the purity of cyclooctadecane from different synthetic origins is scarce in publicly available literature, this guide extrapolates potential impurities based on established reaction mechanisms and outlines the necessary analytical protocols for their detection and quantification.
Cyclooctadecane (C₁₈H₃₆), a saturated cyclic hydrocarbon, is a valuable building block in various fields, including materials science and supramolecular chemistry. The synthesis of such large cycloalkanes is a chemical challenge, primarily due to the entropic unfavorability of intramolecular cyclization over intermolecular polymerization. This guide explores three plausible multi-step synthetic strategies: the Acyloin Condensation Route, the Thorpe-Ziegler Cyclization Route, and the Catalytic Hydrogenation Route. Each pathway presents a unique set of potential impurities, influencing the final purity of the cyclooctadecane.
Comparison of Synthetic Routes and Expected Purity
The choice of synthetic route has a direct impact on the impurity profile of the final cyclooctadecane product. The following table summarizes the key characteristics of each route and the likely impurities that may arise.
Potentially very high, assuming complete hydrogenation and effective catalyst removal.
Detailed Synthetic Pathways and Experimental Protocols
Route 1: Acyloin Condensation Pathway
This route commences with the intramolecular cyclization of a long-chain diester, such as dimethyl octadecanedioate, using metallic sodium to form the corresponding acyloin.[1][2] The resulting α-hydroxyketone is then fully reduced to the alkane.
Logical Workflow for Acyloin Condensation Route
Figure 1. Workflow for the synthesis of cyclooctadecane via the Acyloin Condensation route.
Cyclization: In a flame-dried, three-necked flask equipped with a high-speed stirrer, a reflux condenser, and an addition funnel, under an inert atmosphere (e.g., argon), disperse finely cut sodium metal in dry toluene (B28343). Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion. Add a solution of dimethyl octadecanedioate in dry toluene dropwise over several hours. Continue refluxing for an additional period to ensure complete reaction.
Work-up: After cooling, cautiously add ethanol (B145695) to quench any unreacted sodium, followed by water. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Purification of Acyloin: Remove the solvent under reduced pressure. The crude acyloin can be purified by vacuum distillation or column chromatography.
Experimental Protocol: Wolff-Kishner Reduction of Acyloin
Hydrazone Formation: To a solution of the purified acyloin in a high-boiling solvent like diethylene glycol, add hydrazine (B178648) hydrate.[3][4] Heat the mixture to facilitate the formation of the hydrazone.
Reduction: Add a strong base, such as potassium hydroxide, and increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.[5]
Work-up and Purification: After the reaction is complete, cool the mixture, dilute with water, and extract with a non-polar solvent (e.g., hexane). Wash the organic layer, dry, and remove the solvent. The resulting cyclooctadecane can be further purified by vacuum distillation or recrystallization.
Route 2: Thorpe-Ziegler Cyclization Pathway
This method involves the base-catalyzed intramolecular condensation of a dinitrile, octadecanedinitrile, to form a cyclic β-enaminonitrile. Subsequent hydrolysis and decarboxylation yield cyclooctadecanone, which is then reduced to the final product.
Logical Workflow for Thorpe-Ziegler Cyclization Route
Figure 2. Workflow for the synthesis of cyclooctadecane via the Thorpe-Ziegler Cyclization route.
Cyclization: Under strictly anhydrous and inert conditions, dissolve octadecanedinitrile in a high-boiling aprotic solvent. Add a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide) and heat the mixture to effect cyclization. The reaction progress can be monitored by the disappearance of the nitrile stretching frequency in the IR spectrum.
Hydrolysis and Decarboxylation: Upon completion, the reaction mixture is cooled and treated with an aqueous acid solution. The mixture is then heated to promote hydrolysis of the enamine and subsequent decarboxylation to yield cyclooctadecanone.
Purification and Reduction: The crude cyclooctadecanone is purified and then reduced to cyclooctadecane using either the Wolff-Kishner or Clemmensen reduction as described in the Acyloin route.
Route 3: Catalytic Hydrogenation Pathway
This route involves the reduction of an unsaturated cyclic precursor, such as cyclooctadecatriene, using hydrogen gas in the presence of a metal catalyst.
Logical Workflow for Catalytic Hydrogenation Route
Figure 3. Workflow for the synthesis of cyclooctadecane via Catalytic Hydrogenation.
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve the unsaturated precursor (e.g., cyclooctadecatriene) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[6][7][8]
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at a specified temperature until the theoretical amount of hydrogen has been consumed.
Work-up and Purification: After the reaction, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting cyclooctadecane can be purified by recrystallization.
Purity Assessment: Experimental Methodologies
A thorough assessment of cyclooctadecane purity requires a combination of chromatographic and spectroscopic techniques to identify and quantify potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing cyclooctadecane and its potential impurities.[9][10]
Experimental Protocol: GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
Injector Temperature: 280°C.
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
Sample Preparation: Dissolve a small amount of the cyclooctadecane sample in a volatile solvent like hexane (B92381) or dichloromethane.
Data Analysis: The purity is determined by the area percentage of the cyclooctadecane peak relative to the total area of all peaks in the chromatogram. The mass spectra of any impurity peaks can be compared to spectral libraries for identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate method for determining the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[11][12][13]
Experimental Protocol: qNMR Analysis
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation: Accurately weigh a precise amount of the cyclooctadecane sample and the internal standard into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃).
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Data Analysis: The purity of the cyclooctadecane is calculated using the following formula:
The selection of a synthetic route for cyclooctadecane should be guided by the desired level of purity and the acceptable impurity profile for the intended application. The Catalytic Hydrogenation Route is likely to produce the highest purity cyclooctadecane, provided that the unsaturated precursor is of high purity and the catalyst is effectively removed. The Acyloin Condensation Route is a classic and effective method for large ring synthesis, and with careful purification of the acyloin intermediate, can also yield high-purity cyclooctadecane. The Thorpe-Ziegler Cyclization Route offers an alternative but may present challenges in the complete hydrolysis and decarboxylation of the intermediate, potentially leading to a more complex impurity profile.
For all synthetic routes, rigorous purification of both intermediates and the final product is crucial. A combination of chromatographic and spectroscopic techniques, particularly GC-MS for impurity identification and qNMR for absolute purity determination, is essential to fully characterize the purity of the synthesized cyclooctadecane and ensure its suitability for research, development, and commercial applications.
Validation of Cyclooctadecane as a Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive validation of cyclooctadecane as a reference material for thermal analysis, particularly for Differential Scanning Calor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of cyclooctadecane as a reference material for thermal analysis, particularly for Differential Scanning Calorimetry (DSC). Its performance is objectively compared with other commonly used reference materials, supported by experimental data and detailed methodologies.
Introduction
Reference materials are crucial for ensuring the accuracy and reliability of analytical measurements. In thermal analysis, reference materials are used to calibrate temperature and enthalpy scales of instruments like DSCs. While metallic standards such as indium, tin, and zinc are widely used, organic compounds can offer advantages in specific temperature ranges and for the analysis of polymeric or organic samples. Cyclooctadecane, a saturated cyclic hydrocarbon, presents itself as a potential reference material due to its well-defined melting point and enthalpy of fusion. This guide details the validation process of cyclooctadecane and compares its key thermal properties with established reference standards.
Physicochemical Properties of Cyclooctadecane
Cyclooctadecane (C₁₈H₃₆) is a cyclic alkane with a molecular weight of 252.48 g/mol .[1][2] Its chemical structure is a simple 18-carbon ring with no functional groups, contributing to its thermal stability. Key properties are summarized in the table below.
The selection of a reference material often depends on the temperature range of interest and the nature of the samples being analyzed. The following table compares the thermal properties of cyclooctadecane with other commonly used DSC reference materials.
Reference Material
Melting Point (°C)
Enthalpy of Fusion (J/g)
Primary Advantages
Cyclooctadecane
72.85
39.1
Good for low to moderate temperature applications, organic-based.
Indium
156.60
28.66
High purity, sharp melting peak, widely accepted primary standard.[3][4]
Tin
231.93
60.5
Higher temperature calibration point.
Zinc
419.53
107.5
High-temperature calibration.
Adamantane
271.3 (sublimes)
-
Useful for sub-ambient temperature calibration.
Gallium
29.76
80.1
Calibration near ambient temperature.
Bismuth
271.4
53.1
Intermediate temperature calibration.
Experimental Protocols
The validation of cyclooctadecane as a reference material involves rigorous testing of its thermal properties and purity. The following protocols are based on established ASTM standards.
Differential Scanning Calorimetry (DSC) for Thermal Properties
This protocol is adapted from ASTM E967 for temperature calibration and ASTM E968 for heat flow calibration.[5][6][7][8][9]
Objective: To determine the melting point (onset temperature) and the enthalpy of fusion of cyclooctadecane.
Apparatus:
Differential Scanning Calorimeter (DSC)
Aluminum DSC pans and lids
Microbalance (accurate to ±0.01 mg)
Crimper for sealing pans
High-purity nitrogen gas supply (99.99% or higher)
Procedure:
Instrument Preparation:
Turn on the DSC instrument and allow it to stabilize.
Purge the DSC cell with dry nitrogen at a flow rate of 20-50 mL/min.
Sample Preparation:
Accurately weigh 1-3 mg of high-purity cyclooctadecane into an aluminum DSC pan.
Hermetically seal the pan using a crimper.
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Analysis:
Place the sample pan and the reference pan into the DSC cell.
Equilibrate the cell at a temperature at least 20 °C below the expected melting point of cyclooctadecane (e.g., 50 °C).
Heat the sample from the equilibration temperature to a temperature at least 20 °C above the melting point (e.g., 100 °C) at a constant heating rate of 10 °C/min.
Record the heat flow as a function of temperature.
Data Analysis:
Determine the onset temperature of melting by extrapolating the baseline and the inflectional tangent of the melting peak. This represents the melting point.
Integrate the area of the melting peak to determine the enthalpy of fusion (in J/g).
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is a general method for purity analysis of volatile and semi-volatile organic compounds.
Objective: To determine the purity of the cyclooctadecane sample by separating and quantifying any volatile impurities.
Apparatus:
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Capillary GC column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Autosampler or manual syringe
High-purity helium or hydrogen as carrier gas
Data acquisition and processing software
Procedure:
Sample Preparation:
Prepare a stock solution of cyclooctadecane in a suitable volatile solvent (e.g., hexane (B92381) or toluene) at a concentration of approximately 1 mg/mL.
GC-FID Instrument Setup:
Injector: Split/splitless injector, set to 280 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 10 °C/min to 300 °C.
Hold: 10 minutes at 300 °C.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Detector: FID set to 320 °C.
Analysis:
Inject 1 µL of the prepared sample solution into the GC.
Record the chromatogram.
Data Analysis:
Identify the peak corresponding to cyclooctadecane.
Identify any impurity peaks.
Calculate the area percent of each peak. The purity is reported as the area percent of the cyclooctadecane peak relative to the total area of all peaks (excluding the solvent peak).
Visualizations
Experimental Workflow for Validation of a Reference Material
The following diagram illustrates the general workflow for qualifying a new reference material.
Caption: Workflow for the validation of a new reference material.
Logical Diagram of DSC Calibration
This diagram shows the logical steps involved in calibrating a DSC instrument using a reference material like cyclooctadecane.
Caption: Logical steps for DSC temperature and enthalpy calibration.
Conclusion
Cyclooctadecane demonstrates suitable characteristics to be considered a valuable reference material for the calibration of DSC instruments, particularly in the temperature range relevant for many organic materials and polymers. Its well-defined melting point and enthalpy of fusion, combined with its thermal stability, make it a reliable calibrant. While metallic standards like indium remain the primary choice for a broad temperature range and high accuracy, cyclooctadecane serves as an excellent complementary or alternative standard, especially when "like-with-like" calibration is desired for organic sample analysis. The validation protocols outlined in this guide provide a robust framework for the qualification of cyclooctadecane and other potential organic reference materials.
Comparative cost-performance analysis of Cyclooctadecane in industrial applications
A Comparative Guide for Researchers and Drug Development Professionals In the landscape of industrial thermal energy storage, the selection of an appropriate Phase Change Material (PCM) is paramount to achieving optimal...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of industrial thermal energy storage, the selection of an appropriate Phase Change Material (PCM) is paramount to achieving optimal performance and economic viability. Cyclooctadecane, a saturated cyclic hydrocarbon, has emerged as a candidate for these applications, prompting a thorough evaluation of its cost-performance characteristics against established alternatives. This guide provides a detailed comparative analysis of Cyclooctadecane with paraffin (B1166041) waxes and salt hydrates, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance and Cost Comparison of Phase Change Materials
The efficacy of a PCM is determined by a combination of its thermophysical properties and its cost. The following table summarizes the key performance indicators for Cyclooctadecane, paraffin wax (n-octadecane as a representative), and a common salt hydrate (B1144303) (calcium chloride hexahydrate), alongside their estimated industrial costs.
Paraffin Waxes , such as n-octadecane, are a well-established class of organic PCMs. They are characterized by their congruent melting, chemical stability, and non-corrosive nature. Their primary drawbacks are low thermal conductivity and moderate latent heat of fusion compared to salt hydrates. The cost of industrial-grade paraffin wax is relatively low, making it a competitive option for many applications.
Salt Hydrates , exemplified by calcium chloride hexahydrate, are inorganic PCMs known for their high latent heat of fusion and high thermal conductivity. These properties allow for more compact and efficient thermal energy storage systems. However, they are prone to issues such as supercooling (cooling below the freezing point without solidifying) and phase segregation upon repeated cycling, which can degrade their performance over time. Their low cost is a significant advantage.
Cyclooctadecane , as a cycloalkane, shares some of the favorable characteristics of paraffin waxes, such as chemical stability. However, its significantly lower latent heat of fusion and estimated high cost are major disadvantages in the context of industrial-scale thermal energy storage. The complex synthesis of large-ring cycloalkanes contributes to their higher price point compared to the readily available paraffin waxes derived from petroleum refining.
Experimental Protocols for Performance Evaluation
The data presented in this guide is derived from standard experimental techniques for characterizing Phase Change Materials. The following outlines the methodologies for determining the key performance metrics:
Melting Point and Latent Heat of Fusion: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the PCM undergoes a phase change, it absorbs or releases heat, which is detected as a peak in the DSC curve.
Methodology:
A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.
An empty sealed pan is used as a reference.
The sample and reference pans are placed in the DSC furnace.
The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min).
The heat flow to the sample is recorded as a function of temperature.
The melting point is determined from the onset temperature of the melting peak.
The latent heat of fusion is calculated by integrating the area of the melting peak.
Principle: This method involves placing a thin, electrically heated wire within the PCM. By measuring the temperature rise of the wire over a short period, the thermal conductivity of the surrounding material can be determined.
Methodology:
The PCM sample is placed in a container with a centrally located hot-wire probe.
For solid-phase measurement, the PCM is completely solidified. For liquid-phase measurement, it is melted.
A constant electrical current is passed through the wire for a short duration (typically a few seconds).
The temperature change of the wire is recorded with high temporal resolution using a resistance thermometer.
The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the principles of transient heat conduction.
Density Measurement: Pycnometer Method
Principle: A pycnometer is a flask with a precise volume. By weighing the pycnometer empty, filled with the PCM, and filled with a reference liquid of known density (e.g., water), the density of the PCM can be determined.
Methodology:
The mass of a clean, dry pycnometer is accurately measured.
The pycnometer is filled with the liquid PCM (for liquid density) or with the solidified and then melted PCM to ensure no air bubbles are trapped (for solid density, this requires careful procedure and is often done by measuring the displacement of a liquid of known density).
The mass of the pycnometer filled with the PCM is measured.
The volume of the pycnometer is determined by filling it with a liquid of known density and measuring its mass.
The density of the PCM is calculated by dividing the mass of the PCM by its volume. Measurements are performed at a controlled temperature.
Visualizing the Analysis and Performance
To better understand the comparative analysis process and the relative performance of these PCMs, the following diagrams are provided.
Investigating the influence of ring size on the properties of cycloalkanes
For Researchers, Scientists, and Drug Development Professionals The cyclic structure of alkanes profoundly impacts their physical and chemical properties. The inherent ring strain in smaller cycloalkanes governs their st...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The cyclic structure of alkanes profoundly impacts their physical and chemical properties. The inherent ring strain in smaller cycloalkanes governs their stability and reactivity, a critical consideration in organic synthesis and drug design. This guide provides an objective comparison of cycloalkane properties as a function of ring size, supported by experimental data, to aid in the selection and application of these fundamental organic building blocks.
Thermodynamic Stability and Ring Strain
The stability of a cycloalkane is inversely related to its ring strain, which is a combination of angle strain, torsional strain, and steric (transannular) strain. Angle strain arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[1][2] Torsional strain results from the eclipsing of C-H bonds on adjacent carbons, and steric strain is due to repulsive interactions between non-bonded atoms across the ring.[1][2]
A quantitative measure of ring strain can be derived from the heat of combustion, which is the energy released upon the complete oxidation of a compound.[1][2][3][4] A higher heat of combustion per -CH₂- group indicates lower stability and greater ring strain.
Data compiled from multiple sources. Note that values may vary slightly between different references.
As the table illustrates, cyclopropane and cyclobutane are significantly strained due to their highly compressed bond angles.[1][2] Cyclopentane has considerably less strain, adopting a non-planar "envelope" or "twist" conformation to alleviate some torsional strain.[1] Cyclohexane is unique in its ability to adopt a strain-free "chair" conformation, where all bond angles are close to the ideal 109.5° and all C-H bonds are staggered, making it the most stable of the common cycloalkanes.[1] For medium-sized rings (C7-C12), a combination of angle, torsional, and transannular strain leads to a complex energy landscape.
Physical Properties
The ring size and shape also influence the physical properties of cycloalkanes, such as their melting and boiling points, and density. Generally, these properties increase with the number of carbon atoms due to stronger intermolecular van der Waals forces.[5][6]
Cycloalkane
Molecular Formula
Boiling Point (°C)
Melting Point (°C)
Density (g/mL at 20°C)
Cyclopropane
C₃H₆
-33
-128
0.72 (liquid at BP)
Cyclobutane
C₄H₈
12
-50
0.703 (liquid at BP)
Cyclopentane
C₅H₁₀
49
-94
0.745
Cyclohexane
C₆H₁₂
81
7
0.779
Cycloheptane
C₇H₁₄
118
-12
0.811
Cyclooctane
C₈H₁₆
149
14
0.834
Data compiled from multiple sources.
Chemical Reactivity
The high ring strain of small cycloalkanes (cyclopropane and cyclobutane) makes them more reactive than their larger, less strained counterparts.[6] They tend to undergo ring-opening reactions to relieve this strain, a behavior not typically observed in cyclopentane and cyclohexane under similar conditions.
A comparison of reaction kinetics provides quantitative insight into the influence of ring size on reactivity. The following table presents theoretical rate constants for the unimolecular ring-opening of several cycloalkanes.
Cycloalkane
Ring-Opening Products
Activation Energy (Ea) (kJ/mol)
Rate Constant (k) at 1000 K (s⁻¹)
Cyclobutane
2 Ethene
262.3
1.3 x 10¹
Cyclopentane
1-Pentene
258.2
1.1 x 10²
Cyclohexane
1-Hexene
260.2
2.5 x 10²
Theoretical data from "Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations". This data is based on computational models and should be considered in conjunction with experimental results.
Experimentally, the reactivity of cycloalkanes can be compared by examining the rates of hydrogen abstraction by radicals. The following table shows the rate constants for the reaction of cycloalkanes with the hydroxyl radical (•OH), a key reactive species in atmospheric and combustion chemistry.
Cycloalkane
Rate Constant (k) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K
Cyclopropane
0.19
Cyclopentane
5.2
Cyclohexane
7.5
Cycloheptane
9.8
Experimental data compiled from various sources.
The data clearly shows that the reactivity towards hydrogen abstraction increases with ring size for the common cycloalkanes, which is opposite to the trend for ring-opening reactions. This is because the C-H bonds in larger, more flexible rings are more accessible and have bond dissociation energies that are more favorable for abstraction.
Experimental Protocols
Determination of Heat of Combustion by Bomb Calorimetry
Objective: To experimentally determine the heat of combustion of a liquid cycloalkane.
Materials:
Bomb calorimeter
Oxygen cylinder with pressure regulator
Crucible
Ignition wire (e.g., nickel-chromium)
Benzoic acid (for calibration)
Liquid cycloalkane sample
High-precision thermometer
Balance (accurate to 0.1 mg)
Deionized water
Procedure:
Calibration:
Accurately weigh approximately 1 g of benzoic acid into the crucible.
Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.
Place the bomb head onto the bomb cylinder and seal it.
Charge the bomb with pure oxygen to a pressure of approximately 25-30 atm.
Place the bomb in the calorimeter bucket containing a known mass of deionized water.
Allow the system to reach thermal equilibrium, then record the initial temperature for several minutes to establish a baseline.
Ignite the sample by passing a current through the ignition wire.
Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall.
After the experiment, release the pressure, open the bomb, and measure the length of the unburned ignition wire.
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change, accounting for the heat released by the combustion of the ignition wire.
Sample Measurement:
Repeat the procedure using a known mass of the liquid cycloalkane sample.
Calculate the heat of combustion of the cycloalkane using the heat capacity of the calorimeter determined in the calibration step and the measured temperature change.
Visualizing Key Relationships
Ring Strain and Stability
The following diagram illustrates the relationship between the number of carbon atoms in a cycloalkane ring and its total ring strain.
Caption: Relationship between ring size, ring strain, and stability of cycloalkanes.
Experimental Workflow for Reactivity Comparison
The following diagram outlines a general experimental workflow for comparing the reactivity of different cycloalkanes.
Caption: General workflow for comparing the chemical reactivity of cycloalkanes.
Proper Disposal of Cyclooctadecane: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of cyclooctadecane in a laboratory setting. The following procedures are based on established best practic...
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release: This document provides essential safety and logistical information for the proper disposal of cyclooctadecane in a laboratory setting. The following procedures are based on established best practices for chemical waste management and the known properties of similar cycloalkane compounds. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
Ventilation: Handle cyclooctadecane in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust.
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.
Spill Management: In case of a spill, contain the material and absorb it with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to clean up the bulk of the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The proper disposal of cyclooctadecane requires its classification and handling as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Hazardous Waste Determination: Based on the properties of similar cycloalkanes, cyclooctadecane should be presumed to be a flammable/combustible solid and potentially harmful to aquatic life. Therefore, it must be managed as hazardous waste.
Containerization:
Use a chemically compatible and properly sealed container for waste collection. The original product container, if in good condition, is a suitable option.
Ensure the container is clean and free of any contaminants that could react with the cyclooctadecane.
Do not overfill the container; leave adequate headspace for potential vapor expansion.
Labeling:
Clearly label the waste container with the words "Hazardous Waste."
Identify the contents as "Cyclooctadecane Waste."
Indicate the primary hazard(s), which should be assumed to be "Combustible" and "Environmental Hazard."
Include the accumulation start date (the date the first drop of waste was added to the container).
Provide the name and contact information of the responsible researcher or lab supervisor.
Storage:
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Store in a secondary containment bin to prevent the spread of material in case of a leak.
Segregate from incompatible materials, particularly strong oxidizing agents.
Disposal Request:
Once the container is full or has reached the storage time limit set by your institution (typically 90-180 days), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Follow the specific procedures outlined by your EHS for waste collection.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for cyclooctadecane, quantitative data such as specific gravity, flash point, and toxicity values are not available. The table below presents data for a similar cycloalkane, cyclododecane (B45066), to provide a general understanding of the expected physical and chemical properties.
Property
Value (for Cyclododecane)
Implication for Disposal
Physical State
Solid
Handle with appropriate dust control measures.
Flash Point
> 100 °C (212 °F)
Considered combustible. Keep away from heat and ignition sources.
Aquatic Hazard
Harmful to aquatic life with long-lasting effects.
Do not dispose of down the drain. Must be collected as hazardous waste.
Solubility in Water
Insoluble
Will not readily biodegrade in aquatic environments.
Cyclooctadecane Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of cyclooctadecane.
Safeguarding Your Research: Personal Protective Equipment Protocols for Cyclooctadecane
For Immediate Implementation: This document provides indispensable safety and logistical guidance for the handling and disposal of Cyclooctadecane, tailored for research scientists and drug development professionals. Adh...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This document provides indispensable safety and logistical guidance for the handling and disposal of Cyclooctadecane, tailored for research scientists and drug development professionals. Adherence to these protocols is critical for ensuring a safe laboratory environment.
Cyclooctadecane, a saturated cyclic hydrocarbon, is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions must be taken to minimize exposure and mitigate potential risks. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe management of Cyclooctadecane in a laboratory setting.
Essential Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical. For Cyclooctadecane, the following PPE is recommended to prevent skin and eye contact and to ensure general safety.
PPE Category
Recommended Equipment
Specifications and Use
Eye and Face Protection
Safety glasses with side shields or goggles
Should be worn at all times in the laboratory to protect against potential splashes or airborne particles.
Skin Protection
Nitrile gloves
Inspect gloves for integrity before each use. Remove and replace gloves immediately if contaminated, punctured, or torn.
Laboratory coat
A standard lab coat should be worn to protect skin and clothing from accidental spills.
Respiratory Protection
Not generally required
Respiratory protection is not typically necessary when handling Cyclooctadecane in a well-ventilated area due to its low volatility. However, if fine dust is generated, a NIOSH-approved N95 respirator may be appropriate.
Adherence to a standardized operational workflow is paramount for minimizing risk. The following step-by-step guide details the safe handling of Cyclooctadecane from preparation to post-handling cleanup.
1. Preparation:
Ensure the work area, typically a laboratory fume hood or a bench in a well-ventilated room, is clean and uncluttered.
Verify that an eyewash station and safety shower are readily accessible.
Assemble all necessary equipment and materials, including Cyclooctadecane, weighing paper or container, spatula, and any reaction vessels.
Don the appropriate PPE as outlined in the table above.
2. Weighing and Transfer:
Carefully open the Cyclooctadecane container.
Use a clean spatula to transfer the desired amount of the solid onto a weighing paper or into a suitable container on a calibrated balance.
Avoid generating dust. If the material is a fine powder, perform this step in a fume hood.
Securely close the main container of Cyclooctadecane after use.
Transfer the weighed solid to the reaction vessel.
3. Post-Handling:
Clean any spills immediately with an appropriate absorbent material.
Decontaminate the work surface.
Remove gloves using the proper technique to avoid skin contact with any potential residue.
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials, including any unused Cyclooctadecane and contaminated consumables (e.g., gloves, weighing paper), must be disposed of in accordance with local, state, and federal regulations.
Solid Waste: Collect all solid waste contaminated with Cyclooctadecane in a designated, labeled hazardous waste container.
Empty Containers: Empty containers should be rinsed and disposed of according to institutional guidelines.
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow for handling Cyclooctadecane, the following diagram illustrates the key steps and decision points, ensuring a logical and safe operational sequence.
Caption: Workflow for the safe handling of Cyclooctadecane.
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